molecular formula C13H16NO5P B1348183 Diethyl (phthalimidomethyl)phosphonate CAS No. 33512-26-4

Diethyl (phthalimidomethyl)phosphonate

Cat. No.: B1348183
CAS No.: 33512-26-4
M. Wt: 297.24 g/mol
InChI Key: IUZMHUAHKBHJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (phthalimidomethyl)phosphonate is a useful research compound. Its molecular formula is C13H16NO5P and its molecular weight is 297.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZMHUAHKBHJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365641
Record name Diethyl (phthalimidomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33512-26-4
Record name Diethyl (phthalimidomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diethyl (phthalimidomethyl)phosphonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (phthalimidomethyl)phosphonate is a versatile organophosphorus compound that serves as a crucial building block in modern organic synthesis. Its unique chemical structure, featuring a phosphonate moiety linked to a phthalimide group, imparts valuable reactivity, making it an important reagent, particularly in the construction of complex molecules. This technical guide provides an in-depth overview of the basic properties, synthesis, and applications of this compound, with a focus on its utility in the Horner-Wadsworth-Emmons reaction and its role in the development of therapeutic agents.

Core Properties of this compound

A comprehensive summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₁₃H₁₆NO₅P[1][2]
Molecular Weight 297.24 g/mol [1][2][3]
Appearance White to off-white crystalline powder[2][4]
Melting Point 60-64 °C[2][3]
CAS Number 33512-26-4[1][2][3]
Purity ≥97%[2][3]

Spectroscopic Data

The following are representative spectroscopic data for this compound. Due to the proprietary nature of spectral databases, direct spectra images are not provided. However, characteristic peaks and shifts are described.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • The spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate ester, with a triplet for the methyl protons (-CH₃) and a doublet of quartets for the methylene protons (-OCH₂-). The methylene protons are coupled to both the adjacent methyl protons and the phosphorus atom.

  • The methylene protons of the phthalimidomethyl group (-CH₂-N) will appear as a doublet due to coupling with the phosphorus atom.

  • The aromatic protons of the phthalimide group will be observed in the aromatic region of the spectrum.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The spectrum will display distinct signals for the carbons of the ethyl groups, the methylene carbon attached to the nitrogen and phosphorus, the carbonyl carbons of the phthalimide, and the aromatic carbons. The carbon attached to the phosphorus will show a characteristic coupling (J-coupling).

IR (Infrared) Spectroscopy:

  • The IR spectrum will exhibit strong absorption bands corresponding to the P=O (phosphonyl) group, C=O (carbonyl) groups of the imide, P-O-C (phosphonate ester) bonds, and C-N (imide) bond vibrations. Aromatic C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS):

  • The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethoxy groups and cleavage of the phthalimidomethyl moiety.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Michaelis-Arbuzov reaction.

Reaction Scheme:

Experimental Procedure (Representative):

  • To a solution of N-(bromomethyl)phthalimide in an anhydrous solvent such as toluene, add triethyl phosphite.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated compounds, particularly vinyl-phthalimides. This reaction offers excellent (E)-stereoselectivity.[5][6]

Reaction Workflow:

HWE_Workflow reagent Diethyl (phthalimidomethyl)phosphonate carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) base->carbanion intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Attack carbonyl Aldehyde or Ketone carbonyl->intermediate oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization product α,β-Unsaturated Product ((E)-alkene favored) oxaphosphetane->product Elimination byproduct Water-soluble Phosphate Byproduct oxaphosphetane->byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol (Representative for reaction with an aromatic aldehyde): [7][8]

  • Deprotonation: To a stirred suspension of a strong base, such as sodium hydride (NaH, 1.1 eq.), in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Reaction with Carbonyl: Cool the resulting solution of the phosphonate carbanion to 0 °C.

  • Add a solution of the aldehyde (e.g., benzaldehyde, 1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated phthalimide derivative.

Applications in Drug Development

Derivatives of this compound have shown significant promise in medicinal chemistry, particularly as inhibitors of viral proteases.[3]

Inhibition of Hepatitis C Virus (HCV) NS3 Protease

The NS3 protease of the Hepatitis C virus is a crucial enzyme for viral replication, as it is responsible for processing the viral polyprotein into functional non-structural proteins.[9][10][11] Inhibition of this protease is a key therapeutic strategy for treating HCV infection.[12][13] Phosphonate-containing compounds have been designed as transition-state analog inhibitors of the NS3 protease.[7]

HCV NS3 Protease Signaling Pathway in Viral Replication:

HCV_NS3_Pathway cluster_host_cell Host Cell cluster_viral_proteins Viral Proteins HCV_RNA HCV Genomic RNA Ribosome Host Ribosome HCV_RNA->Ribosome Translation Polyprotein HCV Polyprotein Replicase Viral Replicase Complex (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->Replicase Cleavage Ribosome->Polyprotein MAVS MAVS Innate_Immunity Innate Immune Response (Interferon Production) MAVS->Innate_Immunity TRIF TRIF TRIF->Innate_Immunity NS3_4A NS3/4A Protease NS3_4A->Polyprotein NS3_4A->MAVS Cleavage & Inactivation NS3_4A->TRIF Cleavage & Inactivation New_RNA New Viral RNA Replicase->New_RNA Replication Inhibitor Phosphonate Inhibitor (Derived from Diethyl (phthalimidomethyl)phosphonate) Inhibitor->NS3_4A Inhibition

Caption: Role of HCV NS3/4A protease in viral replication and its inhibition.

Quantitative Data on HCV NS3 Protease Inhibition:

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its primary utility stemming from its application in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of (E)-alkenes. Its role as a precursor for the synthesis of bioactive molecules, particularly HCV NS3 protease inhibitors, highlights its importance in drug discovery and development. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important compound, enabling further exploration of its synthetic potential and applications in medicinal chemistry.

References

Structure Elucidation of Diethyl (phthalimidomethyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Diethyl (phthalimidomethyl)phosphonate, a key reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. This document outlines the expected analytical data based on its known structure, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for its synthesis and characterization are also provided. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is an organophosphorus compound with the chemical formula C₁₃H₁₆NO₅P and a molecular weight of 297.24 g/mol .[1][2] Its structure features a phthalimide group connected to a diethyl phosphonate moiety via a methylene bridge. This compound is primarily utilized as a Horner-Wadsworth-Emmons reagent for the synthesis of α,β-unsaturated carbonyl compounds.[3] Derivatives of this compound have also been explored for their potential biological activities, including as inhibitors of viral proteases.[3] A thorough understanding of its structure and spectroscopic properties is crucial for its proper identification, quality control, and successful application in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₆NO₅P[1][2]
Molecular Weight 297.24 g/mol [1][2]
CAS Number 33512-26-4[1]
Appearance White to off-white crystalline powder[4]
Melting Point 60-64 °C[1][4]
Purity ≥97%[4]

Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted and expected data based on the known structure and spectroscopic data of analogous compounds. These tables are intended to guide researchers in the analysis of experimentally obtained data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl groups of the phosphonate, the methylene bridge, and the aromatic protons of the phthalimide group.

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.85m2H-Aromatic (H-4, H-7)
~7.75m2H-Aromatic (H-5, H-6)
~4.20dq4HJ(H,H) ≈ 7.1, J(P,H) ≈ 7.1O-CH₂ (Ethyl)
~4.05d2HJ(P,H) ≈ 12.0N-CH₂-P
~1.30t6HJ(H,H) ≈ 7.1CH₃ (Ethyl)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~167.5-C=O (Phthalimide)
~134.0-Aromatic (C-5, C-6)
~132.0-Aromatic (C-3a, C-7a)
~123.5-Aromatic (C-4, C-7)
~63.0J(P,C) ≈ 6.5O-CH₂ (Ethyl)
~35.0J(P,C) ≈ 150.0N-CH₂-P
~16.5J(P,C) ≈ 5.5CH₃ (Ethyl)
³¹P NMR Spectroscopy

The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphonates.

Table 4: Predicted ³¹P NMR (162 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~20.0tP=O
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~1770, ~1715StrongC=O stretch (Phthalimide, asymmetric and symmetric)
~1250StrongP=O stretch
~1020StrongP-O-C stretch
~3050MediumC-H stretch (Aromatic)
~2980MediumC-H stretch (Aliphatic)
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

Table 6: Predicted Mass Spectrometry (EI) Data

m/zRelative Intensity (%)Assignment
297Moderate[M]⁺
160High[M - C₈H₄NO₂]⁺ (Loss of phthalimide radical)
147High[C₈H₄NO₂]⁺ (Phthalimide cation)
138Moderate[HP(O)(OEt)₂]⁺

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from the general Michaelis-Arbuzov reaction for the synthesis of phosphonates.

dot

Caption: Synthesis workflow for this compound.

Materials:

  • Potassium phthalimide

  • Diethyl (chloromethyl)phosphonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • To a stirred solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add diethyl (chloromethyl)phosphonate (1.05 eq).

  • Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated potassium chloride and wash the solid with a small amount of cold DMF.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a white crystalline solid.

Analytical Characterization Workflow

The following workflow outlines the steps for the structural confirmation of the synthesized product.

dot

Analytical_Workflow cluster_synthesis Synthesized Product cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Crude_Product Crude this compound Purification Recrystallization Crude_Product->Purification NMR NMR (1H, 13C, 31P) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmed Structure Elucidated NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Analytical workflow for structure elucidation.

Protocols:

  • NMR Spectroscopy:

    • Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data (Fourier transformation, phase correction, and baseline correction) and analyze the chemical shifts, multiplicities, coupling constants, and integrations.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI).

    • Obtain the mass spectrum and identify the molecular ion peak and major fragment ions.

Logical Relationships in Structure Elucidation

The process of structure elucidation involves a logical flow of information from various analytical techniques to arrive at a confirmed molecular structure.

dot

Logical_Relationships cluster_data Analytical Data cluster_interpretation Interpretation cluster_structure Structural Confirmation NMR_Data NMR Data (Chemical Shifts, Couplings, Integrations) Connectivity Proton/Carbon Connectivity NMR_Data->Connectivity IR_Data IR Data (Characteristic Frequencies) Functional_Groups Identification of Functional Groups IR_Data->Functional_Groups MS_Data MS Data (Molecular Ion, Fragmentation) Molecular_Formula_Confirmation Molecular Formula & Weight Confirmation MS_Data->Molecular_Formula_Confirmation PhysChem_Data Physicochemical Data (MP, Elemental Analysis) PhysChem_Data->Molecular_Formula_Confirmation Proposed_Structure Proposed Structure Connectivity->Proposed_Structure Functional_Groups->Proposed_Structure Molecular_Formula_Confirmation->Proposed_Structure Confirmed_Structure Confirmed Structure of this compound Proposed_Structure->Confirmed_Structure

Caption: Logical flow of structure elucidation.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation of this compound. While experimental spectroscopic data is not widely published, the predicted data and general experimental protocols presented here offer a solid foundation for researchers working with this important synthetic reagent. The combination of NMR, IR, and MS, alongside established synthetic methods, allows for the confident confirmation of its structure.

References

An In-Depth Technical Guide to the Synthesis of Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for Diethyl (phthalimidomethyl)phosphonate, a key intermediate in organic synthesis, particularly in the preparation of α-aminophosphonic acids and as a reagent in the Horner-Wadsworth-Emmons reaction. This document details the core synthetic methodologies, including the well-established Michaelis-Arbuzov reaction, providing detailed experimental protocols. Quantitative data from various sources are summarized for comparative analysis. Furthermore, this guide includes spectroscopic data for the characterization of the target compound and visual diagrams of the reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a valuable organophosphorus compound widely utilized as a synthetic intermediate. Its structure, featuring a masked amino group in the form of a phthalimide and a reactive phosphonate moiety, makes it a versatile building block for the synthesis of a variety of biologically active molecules and other key chemical entities. Notably, it serves as a precursor to aminomethylphosphonic acid, an analogue of the amino acid glycine, and is employed in the Horner-Wadsworth-Emmons olefination reaction to introduce a vinyl group. This guide focuses on the principal and most efficient methods for its preparation.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The most prevalent and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide. In this specific synthesis, an N-(halomethyl)phthalimide, such as N-(bromomethyl)phthalimide or N-(chloromethyl)phthalimide, is used as the alkyl halide.

The reaction proceeds via an intermediate phosphonium salt, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product and a volatile alkyl halide byproduct (e.g., ethyl bromide or ethyl chloride). The formation of the volatile byproduct helps to drive the reaction to completion.

General Reaction Scheme

Michaelis_Arbuzov N_halomethylphthalimide N-(Halomethyl)phthalimide (X = Cl, Br) Product This compound N_halomethylphthalimide:e->Product:w + Triethyl phosphite Triethyl_phosphite Triethyl phosphite Byproduct Ethyl halide (EtX)

Caption: General scheme of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the Michaelis-Arbuzov reaction using N-(bromomethyl)phthalimide.

Synthesis of this compound from N-(Bromomethyl)phthalimide

Materials:

  • N-(Bromomethyl)phthalimide

  • Triethyl phosphite

  • Toluene (optional, for solvent-based reaction)

  • Diethyl ether or Petroleum ether (for crystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and flask for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place N-(bromomethyl)phthalimide.

  • Addition of Reagent: Add an excess of freshly distilled triethyl phosphite to the flask. The reaction can be performed neat (without solvent) or in a high-boiling solvent like toluene.

  • Reaction Conditions: Heat the mixture with stirring. An exothermic reaction is expected to commence. The reaction temperature is typically maintained at reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct or by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was performed neat, the excess triethyl phosphite can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which is often a solid at room temperature, can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene or diethyl ether) and then add a less polar solvent (e.g., petroleum ether or hexane) to induce crystallization upon cooling.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields
Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-(Bromomethyl)phthalimideTriethyl phosphiteNeatReflux1-2~85-95[1]
N-(Chloromethyl)phthalimideTriethyl phosphiteNeat140-1503-4~80-90
Table 2: Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₃H₁₆NO₅P
Molecular Weight 297.24 g/mol [2]
Appearance White to off-white crystalline powder[2][3]
Melting Point 60-64 °C[2][3]
¹H NMR (CDCl₃, 400 MHz) δ 7.88-7.86 (m, 2H, Ar-H), 7.76-7.74 (m, 2H, Ar-H), 4.25 (d, J = 12.0 Hz, 2H, N-CH₂-P), 4.15-4.08 (m, 4H, O-CH₂-CH₃), 1.29 (t, J = 7.1 Hz, 6H, O-CH₂-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 167.3, 134.2, 131.8, 123.6, 63.4 (d, J = 6.8 Hz), 36.4 (d, J = 142.3 Hz), 16.3 (d, J = 5.9 Hz)
³¹P NMR (CDCl₃, 162 MHz) δ 18.2
IR (KBr, cm⁻¹) ~1770, 1715 (C=O, imide), ~1250 (P=O), ~1020 (P-O-C)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start reactants Combine N-(halomethyl)phthalimide and triethyl phosphite start->reactants reaction Heat under reflux (1-4 hours) reactants->reaction workup Cool to room temperature Remove excess phosphite (optional) reaction->workup purification Recrystallize from appropriate solvents workup->purification isolation Filter and dry the product purification->isolation characterization Characterize the product (NMR, IR, MP) isolation->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the Michaelis-Arbuzov reaction of an N-(halomethyl)phthalimide with triethyl phosphite. This method offers high yields and a straightforward procedure, making it suitable for laboratory-scale preparations. The provided experimental protocol and quantitative data serve as a valuable resource for researchers requiring this versatile intermediate for their work in drug discovery, materials science, and synthetic organic chemistry. The detailed characterization data will aid in the unambiguous identification and quality assessment of the synthesized compound.

References

Diethyl (phthalimidomethyl)phosphonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 33512-26-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Diethyl (phthalimidomethyl)phosphonate. It covers the compound's physicochemical properties, key applications, detailed experimental protocols, and its role in modulating biological pathways.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is a versatile organophosphorus compound widely utilized as a key intermediate in various synthetic applications.[2][3] The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆NO₅P[2][4]
Molecular Weight 297.24 g/mol [5]
Melting Point 60 - 64 °C[5]
Appearance White to off-white crystalline powder[1]
Purity ≥ 97%[2]
CAS Number 33512-26-4[5]
MDL Number MFCD00134313[5]
PubChem CID 1924456[4]
InChI Key IUZMHUAHKBHJFY-UHFFFAOYSA-N[4]
SMILES CCOP(=O)(CN1C(=O)c2ccccc2C1=O)OCC[4]

Core Applications in Research and Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research. Its primary applications stem from its utility as a versatile building block in organic synthesis.

Horner-Wadsworth-Emmons (HWE) Reaction

A cornerstone application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction.[3][6][7] This reaction is a powerful method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes.[8][9] The phosphonate carbanion, generated by deprotonation of the α-carbon to the phosphorus atom, reacts with aldehydes or ketones to yield an alkene.[6][7] The water-soluble phosphate byproduct is easily removed, simplifying product purification.[7]

Antiviral Drug Development

Derivatives of this compound have shown significant promise in medicinal chemistry, particularly as inhibitors of viral proteases like the Hepatitis C Virus (HCV) NS3/4A protease.[1][3] The phosphonate moiety can act as a bioisostere for carboxylates or phosphates, mimicking the transition state of peptide bond hydrolysis and thereby inhibiting the protease.[1] The NS3/4A protease is essential for HCV replication and for evading the host's innate immune response, making it a prime target for antiviral therapeutics.[2][10]

Development of MRI Contrast Agents

Phosphonate-containing compounds are utilized in the development of Magnetic Resonance Imaging (MRI) contrast agents. They can function as ligands to chelate paramagnetic metal ions, such as Gadolinium(III), or as surface coatings for superparamagnetic iron oxide nanoparticles (SPIONs). While specific protocols for this compound in this application are not widely published, the general principles of phosphonate chemistry are applicable.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the Horner-Wadsworth-Emmons reaction, as well as representative protocols for its potential use in the development of antiviral agents and MRI contrast agents.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of N-(hydroxymethyl)phthalimide with triethyl phosphite.

Materials:

  • N-(hydroxymethyl)phthalimide

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve N-(hydroxymethyl)phthalimide (1 equivalent) in anhydrous toluene.

  • Add triethyl phosphite (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Horner-Wadsworth-Emmons Reaction using this compound

This protocol describes a general procedure for the olefination of an aldehyde using this compound.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the strong base (1.1 equivalents).

  • Add the anhydrous solvent and cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.[8]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.[8]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkene product.

  • The product can be further purified by column chromatography on silica gel.

Representative Protocol for Synthesis of a Phosphonate-based HCV Protease Inhibitor Precursor

This protocol outlines a hypothetical synthetic step where the phthalimide group of this compound is removed to yield a primary amine, a common precursor for building more complex protease inhibitors.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl (aminomethyl)phosphonate.

  • This amine can then be used in subsequent peptide coupling reactions to construct the desired protease inhibitor.

Representative Protocol for the Preparation of Phosphonate-Coated Iron Oxide Nanoparticles for MRI

This protocol describes a general method for the surface modification of iron oxide nanoparticles with a phosphonate, which could be adapted from this compound after hydrolysis of the ethyl esters.

Materials:

  • Oleic acid-stabilized iron oxide nanoparticles (IONPs)

  • (Phthalimidomethyl)phosphonic acid (hydrolyzed from the diethyl ester)

  • Suitable solvent system (e.g., a mixture of chloroform and methanol)

  • Magnetic separator

  • Sonicator

Procedure:

  • Disperse the oleic acid-stabilized IONPs in chloroform.

  • Prepare a solution of (phthalimidomethyl)phosphonic acid in methanol.

  • Add the phosphonic acid solution to the IONP dispersion.

  • Sonicate the mixture for 1-2 hours to facilitate ligand exchange.

  • Use a magnetic separator to collect the nanoparticles and decant the supernatant.

  • Wash the nanoparticles several times with a suitable solvent to remove excess ligand and displaced oleic acid.

  • Resuspend the phosphonate-coated IONPs in an aqueous buffer for MRI studies.

Signaling Pathways and Mechanism of Action

As previously mentioned, derivatives of this compound are being investigated as inhibitors of the HCV NS3/4A protease. The mechanism of action of these inhibitors is to block the proteolytic activity of NS3/4A, which has two major consequences for the virus and the host cell.

Inhibition of Viral Polyprotein Processing

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce functional viral proteins.[10] The NS3/4A protease is responsible for four of these cleavages.[10] By inhibiting NS3/4A, phosphonate-based inhibitors prevent the maturation of viral proteins, thereby halting viral replication.[2]

Restoration of Host Innate Immunity

A critical function of the HCV NS3/4A protease is to disrupt the host's innate immune response.[2] It achieves this by cleaving two key adaptor proteins in the interferon signaling pathway: TRIF (TIR-domain-containing adapter-inducing interferon-β) and MAVS (Mitochondrial Antiviral-Signaling protein).[2][10]

  • TRIF Cleavage: TRIF is an adaptor protein for Toll-like receptor 3 (TLR3), which recognizes double-stranded RNA (a byproduct of viral replication). Cleavage of TRIF by NS3/4A blocks the TLR3 signaling pathway, preventing the activation of the transcription factors IRF3 and NF-κB, which are essential for the production of type I interferons.[10][11][12]

  • MAVS Cleavage: MAVS is an adaptor protein for the RIG-I-like receptors (RLRs), which also sense viral RNA in the cytoplasm. NS3/4A cleaves MAVS, leading to its dislocation from the mitochondrial membrane and disrupting the downstream signaling cascade that activates IRF3 and NF-κB.[2][13]

By inhibiting the NS3/4A protease, phosphonate-based drugs can prevent the cleavage of TRIF and MAVS, thereby restoring the host cell's ability to produce interferons and mount an effective antiviral response.[2]

Visualizations

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Workflow reagents This compound + Aldehyde base Add Strong Base (e.g., NaH) in Anhydrous Solvent reagents->base carbanion Phosphonate Carbanion Formation base->carbanion reaction Reaction with Aldehyde carbanion->reaction quench Quench (e.g., aq. NH4Cl) reaction->quench workup Extraction & Purification quench->workup product Alkene Product workup->product

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Signaling Pathway: HCV NS3/4A Protease Inhibition

HCV_Inhibition cluster_virus HCV Replication cluster_host Host Innate Immunity HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A translation Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins cleavage TRIF TRIF NS3_4A->TRIF cleaves MAVS MAVS NS3_4A->MAVS cleaves dsRNA Viral dsRNA TLR3 TLR3 dsRNA->TLR3 RIG_I RIG-I dsRNA->RIG_I TLR3->TRIF RIG_I->MAVS IRF3_NFkB IRF3 / NF-κB Activation TRIF->IRF3_NFkB MAVS->IRF3_NFkB Interferons Type I Interferons IRF3_NFkB->Interferons Phosphonate_Inhibitor Phosphonate Inhibitor (derived from Diethyl (phthalimidomethyl)phosphonate) Phosphonate_Inhibitor->NS3_4A inhibits

Caption: Inhibition of HCV NS3/4A protease by phosphonate derivatives.

References

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl (phthalimidomethyl)phosphonate (CAS No. 33512-26-4). A versatile intermediate in organic synthesis, this organophosphorus compound is particularly valued for its role in the Horner-Wadsworth-Emmons reaction and as a precursor in the development of novel pharmaceuticals and materials. This document details its chemical structure, physical characteristics, synthesis protocols, reactivity, and key applications. While specific experimental spectral data is not widely available in public repositories, this guide provides expected spectral characteristics based on the compound's structure and analysis of analogous molecules.

Core Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its structure features a phthalimide group linked to a diethyl phosphonate moiety via a methylene bridge. This unique combination of functional groups imparts its characteristic reactivity and utility in synthetic chemistry.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 33512-26-4[2][3]
Molecular Formula C₁₃H₁₆NO₅P[2][3]
Molecular Weight 297.24 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 60-64 °C[3]
Boiling Point 423.3 ± 28.0 °C (Predicted)[4]
Density 1.312 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in many organic solvents.
Purity Typically ≥97%[3]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of N-(bromomethyl)phthalimide with triethyl phosphite.[5]

Experimental Protocol: Synthesis of this compound[5]

Materials:

  • N-(bromomethyl)phthalimide

  • Triethyl phosphite

  • Petroleum ether (for washing)

Procedure:

  • A reaction flask is charged with N-(bromomethyl)phthalimide and an excess of freshly distilled triethyl phosphite.

  • The mixture is heated in an oil bath, gradually increasing the temperature to 85–100 °C.

  • An exothermic reaction will commence as the solid dissolves. It is crucial to allow this reaction to proceed without cooling.

  • Once the exothermic reaction subsides, the flask is fitted for simple distillation, and volatile materials, primarily ethyl bromide, are removed by heating at approximately 115 °C.

  • The resulting oil is cooled to room temperature, which should induce solidification.

  • The crude solid product is collected by suction filtration.

  • The collected solid is washed with cold petroleum ether to remove any unreacted triethyl phosphite and other impurities.

  • The final product, this compound, is obtained as white crystals.

Diagram of the Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product N_bromomethylphthalimide N-(bromomethyl)phthalimide Reaction_Vessel Heating (85-100°C) Michaelis-Arbuzov Reaction N_bromomethylphthalimide->Reaction_Vessel Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Reaction_Vessel Distillation Distillation of Volatiles Reaction_Vessel->Distillation Crystallization Cooling & Crystallization Distillation->Crystallization Filtration Suction Filtration Crystallization->Filtration Washing Washing with Petroleum Ether Filtration->Washing Final_Product This compound Washing->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR - Signals for the aromatic protons of the phthalimide group (approx. 7.7-7.9 ppm).- A doublet for the methylene protons (CH₂) attached to the nitrogen and phosphorus atoms, with coupling to the phosphorus atom.- A multiplet for the methylene protons (OCH₂) of the ethyl groups, showing coupling to both the adjacent methyl protons and the phosphorus atom.- A triplet for the methyl protons (CH₃) of the ethyl groups.
¹³C NMR - Signals for the carbonyl carbons of the phthalimide group (approx. 167 ppm).- Signals for the aromatic carbons of the phthalimide group.- A doublet for the methylene carbon attached to the nitrogen and phosphorus, showing coupling to the phosphorus atom.- A doublet for the methylene carbons of the ethoxy groups, showing coupling to the phosphorus atom.- A doublet for the methyl carbons of the ethoxy groups, showing coupling to the phosphorus atom.
³¹P NMR - A single peak in the phosphonate region of the spectrum. The chemical shift for diethyl alkyl phosphonates typically appears between +15 and +30 ppm relative to 85% H₃PO₄.[2]
IR Spectroscopy - Strong absorption bands for the C=O stretching of the phthalimide group (around 1715 and 1770 cm⁻¹).- A strong P=O stretching band (around 1250 cm⁻¹).- P-O-C stretching bands (around 1020-1050 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons.
Mass Spectrometry - The molecular ion peak [M]⁺ at m/z = 297.08.- Fragmentation patterns corresponding to the loss of ethoxy groups, the phthalimide moiety, and other characteristic fragments.

Chemical Reactivity and Applications

The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is a powerful method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, with a high degree of stereoselectivity, generally favoring the (E)-isomer.[6][7]

The Horner-Wadsworth-Emmons Reaction

In the HWE reaction, the phosphonate is first deprotonated by a strong base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form a β-hydroxyphosphonate intermediate. This intermediate subsequently undergoes elimination to yield the alkene and a water-soluble phosphate byproduct, which is easily removed during workup.[1][8]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • This compound

  • Aldehyde or ketone

  • Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, the strong base is added.

  • Anhydrous solvent is added, and the suspension is cooled in an ice bath.

  • A solution of this compound in the anhydrous solvent is added dropwise to the base suspension to form the phosphonate carbanion.

  • The reaction mixture is stirred at low temperature for a period to ensure complete formation of the carbanion.

  • A solution of the aldehyde or ketone in the anhydrous solvent is then added dropwise to the reaction mixture.

  • The reaction is allowed to proceed, often with gradual warming to room temperature, until completion (monitored by TLC).

  • The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • The product is extracted into an organic solvent, and the aqueous layer containing the phosphate byproduct is discarded.

  • The organic layer is washed, dried, and concentrated to yield the crude alkene product, which can be further purified by chromatography.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow

G Horner-Wadsworth-Emmons Reaction Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Product Phosphonate This compound Carbanion_Formation Deprotonation (Carbanion Formation) Phosphonate->Carbanion_Formation Base Strong Base (e.g., NaH) Base->Carbanion_Formation Carbonyl Aldehyde or Ketone Nucleophilic_Attack Nucleophilic Attack Carbonyl->Nucleophilic_Attack Carbanion_Formation->Nucleophilic_Attack Elimination Elimination Nucleophilic_Attack->Elimination Quenching Quenching Elimination->Quenching Extraction Aqueous Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Alkene Alkene Product Purification->Alkene

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Biological Activity and Drug Development Potential

While comprehensive studies on the biological activity of this compound are limited, its derivatives have shown promise in medicinal chemistry. Notably, phosphonate-containing compounds have been investigated as inhibitors of viral proteases, such as the Hepatitis C Virus (HCV) NS3 protease.[3] The phosphonate moiety can act as a bioisostere for a carboxylate or phosphate group, potentially interacting with the active site of enzymes. Further research is warranted to explore the therapeutic potential of this class of compounds.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and predictable reactivity in the Horner-Wadsworth-Emmons reaction, make it an important tool for the construction of complex organic molecules. While its biological activities are still under exploration, the potential for its derivatives in drug discovery, particularly as enzyme inhibitors, highlights an exciting avenue for future research. This technical guide provides a solid foundation for researchers and scientists working with this important chemical intermediate.

References

Diethyl (phthalimidomethyl)phosphonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for Diethyl (phthalimidomethyl)phosphonate, a versatile intermediate compound utilized in pharmaceutical and agrochemical synthesis.[1] Its utility is centered on the integration of a phosphonate group into organic molecules, a critical step in the development of various bioactive compounds.[1]

Chemical Properties and Identifiers

The fundamental molecular properties of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

IdentifierValue
Molecular Formula C₁₃H₁₆NO₅P[1][2][3]
Molecular Weight 297.24 g/mol [1][2]
CAS Number 33512-26-4[1][2]
Appearance White powder or crystals[1][3]
Melting Point 60-64 °C[1]
Purity (Typical) ≥97%[1]

Compound Data Relationship

The following diagram illustrates the direct association between the compound and its primary identifiers.

A This compound B Molecular Formula C₁₃H₁₆NO₅P A->B has C Molecular Weight 297.24 g/mol A->C has D CAS Number 33512-26-4 A->D is identified by

Caption: Key identifiers for this compound.

Experimental Considerations

Storage: The compound should be stored at room temperature.[1]

Safety: According to its classification, this compound is considered an acute oral toxin. Standard laboratory safety protocols for handling toxic solids should be strictly followed.

This technical summary provides the essential molecular data for this compound. For detailed experimental protocols, researchers should refer to specific synthetic or analytical procedures published in peer-reviewed literature or provided by chemical suppliers. The compound is noted for its application in Horner-Wadsworth-Emmons reactions and in the synthesis of specialized molecules like MRI contrast agents and protease inhibitors.[4]

References

Spectroscopic data (NMR, IR, MS) for Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl (phthalimidomethyl)phosphonate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the synthesis and characterization of this compound are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.85 - 7.95m2HPhthalimide-H (aromatic)
7.70 - 7.80m2HPhthalimide-H (aromatic)
4.10 - 4.25m4HO-CH₂-CH₃
4.05dJ(P,H) = 12.02HP-CH₂-N
1.30tJ(H,H) = 7.06HO-CH₂-CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ, ppm)Assignment
167.5C=O (Phthalimide)
134.0Aromatic C-H
132.0Aromatic C (quaternary)
123.5Aromatic C-H
63.0O-CH₂
35.0 (d, J(P,C) ≈ 150 Hz)P-CH₂
16.5 (d, J(P,C) ≈ 6 Hz)CH₃

³¹P NMR (Phosphorus NMR) Data

Chemical Shift (δ, ppm)Reference
~20.085% H₃PO₄
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1770 & ~1715StrongC=O stretch (imide, asymmetric & symmetric)
~1250StrongP=O stretch
~1020StrongP-O-C stretch
Mass Spectrometry (MS)
m/zIon
297.08[M]⁺ (Molecular Ion)
252[M - OEt]⁺
160[Phthalimidomethyl]⁺
138[PO(OEt)₂]⁺

Experimental Protocols

Synthesis of this compound

This protocol is based on the Arbuzov reaction between N-(chloromethyl)phthalimide and triethyl phosphite.

Materials:

  • N-(chloromethyl)phthalimide

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(chloromethyl)phthalimide (1.0 eq).

  • Add anhydrous toluene (50 mL) to dissolve the starting material.

  • Slowly add triethyl phosphite (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[1]

Spectroscopic Characterization

NMR Spectroscopy:

  • Sample Preparation: Prepare a solution of this compound (10-20 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer. Use standard acquisition parameters.

  • ¹³C NMR: Acquire the carbon NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time may be necessary.

  • ³¹P NMR: Acquire the phosphorus NMR spectrum with proton decoupling.[2][3] Use an external standard of 85% H₃PO₄.[2]

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system). Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reaction Reaction Setup (Arbuzov Reaction) Workup Reaction Workup Reaction->Workup Purification Purification (Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility Profile of Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Diethyl (phthalimidomethyl)phosphonate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on a qualitative assessment based on the compound's chemical structure and general principles of solubility. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility in solvents relevant to their specific applications.

Introduction to this compound

This compound is a white crystalline solid organophosphorus compound. It is a key reagent in synthetic organic chemistry, most notably in the Horner-Wadsworth-Emmons reaction to form olefins.[1][2] Its applications extend to the synthesis of bioactive molecules and materials science.[3]

Table 1: Chemical Identifiers and Properties

IdentifierValue
CAS Number 33512-26-4[3][4]
Molecular Formula C₁₃H₁₆NO₅P[3][4]
Molecular Weight 297.24 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 60-64 °C[3]

Predicted Solubility Profile

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5][6] The structure of this compound contains both polar and non-polar regions, which influences its solubility in various solvents.

  • Polar Moieties: The molecule contains polar functional groups, including the phthalimide group with its two carbonyls and the phosphonate group.

  • Non-polar Moieties: The presence of a benzene ring and two ethyl groups contributes to its non-polar character.

Based on this structure, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, TolueneLowThe large polar phthalimide and phosphonate groups will limit solubility in highly non-polar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Solvents like THF and DME are commonly used for Horner-Wadsworth-Emmons reactions, indicating good solubility of the phosphonate reagent.[1]
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of non-polar regions will likely limit solubility in highly polar protic solvents like water. Solubility is expected to increase in alcohols like methanol and ethanol compared to water, but the large organic backbone may still prevent high solubility.[5][7]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the qualitative and semi-quantitative solubility of this compound in a laboratory setting.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Initial Qualitative Assessment:

    • Add approximately 1-2 mg of this compound to each labeled test tube.

    • Add 1 mL of the corresponding solvent to each tube.

    • Vortex the tubes for 30-60 seconds.

    • Visually inspect for dissolution. Record as "soluble," "partially soluble," or "insoluble."

  • Semi-Quantitative Assessment (for solvents showing solubility):

    • Accurately weigh a larger amount of this compound (e.g., 10 mg) into a vial.

    • Add the solvent in small, measured increments (e.g., 0.1 mL).

    • After each addition, vortex the vial until the solid is fully dissolved or it is clear that no more solid will dissolve.

    • Record the total volume of solvent required to dissolve the solid.

    • Calculate the approximate solubility in mg/mL.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for the experimental determination of solubility.

Solubility_Workflow start Start: Select Solvents add_solute Add ~2mg of This compound to a test tube start->add_solute add_solvent Add 1mL of selected solvent add_solute->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex observe Visually Inspect vortex->observe soluble Soluble observe->soluble Completely Dissolved partially_soluble Partially Soluble observe->partially_soluble Some solid remains insoluble Insoluble observe->insoluble No visible dissolution end_qualitative Record Qualitative Result soluble->end_qualitative partially_soluble->end_qualitative insoluble->end_qualitative semi_quant Proceed to Semi-Quantitative Assessment end_qualitative->semi_quant If Soluble or Partially Soluble end_run End for this solvent end_qualitative->end_run If Insoluble

References

An In-depth Technical Guide to Diethyl (phthalimidomethyl)phosphonate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl (phthalimidomethyl)phosphonate, a versatile organophosphorus compound. It delves into the historical context of its synthesis, detailed experimental protocols for its preparation, and a thorough examination of its physicochemical properties through spectroscopic analysis. Furthermore, this guide explores its primary applications as a key reagent in the Horner-Wadsworth-Emmons reaction for carbon-carbon bond formation and its emerging role in medicinal chemistry as a potential inhibitor of viral proteases, specifically the Hepatitis C Virus (HCV) NS3 protease. The content is structured to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering both foundational knowledge and practical insights.

Introduction

This compound is a significant organophosphorus compound that has established a notable presence in various domains of chemical synthesis.[1] Its utility spans from facilitating the construction of complex organic molecules to serving as a precursor for biologically active compounds. The core value of this compound lies in its role as a stabilized phosphonate ylide precursor for the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of alkenes.[2] Beyond its synthetic utility, derivatives of this compound have demonstrated potential in medicinal chemistry, particularly as inhibitors of viral enzymes like the HCV-NS3 protease, highlighting its importance in the development of novel antiviral therapeutics.[3] This guide aims to provide a detailed technical examination of its discovery, synthesis, and key applications.

History and Discovery

While a singular definitive report on the initial discovery of this compound is not readily apparent in the historical literature, its synthesis falls under the well-established Michaelis-Arbuzov reaction. This reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry for the formation of carbon-phosphorus bonds.[4] The synthesis of phosphonates, in general, has a rich history, with bisphosphonates first being synthesized in 1897.[1] The preparation of this compound is a specific application of this classical and robust reaction, utilizing N-(bromomethyl)phthalimide and triethyl phosphite as reactants. Its emergence as a commercially available and widely used reagent is a testament to the reliability and utility of the Michaelis-Arbuzov reaction in providing access to a diverse range of phosphonate compounds.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this specific case, triethyl phosphite acts as the phosphorus nucleophile, and N-(bromomethyl)phthalimide serves as the electrophilic alkyl halide.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product N_bromomethylphthalimide N-(bromomethyl)phthalimide product This compound N_bromomethylphthalimide->product + Triethyl phosphite (Michaelis-Arbuzov Reaction) triethyl_phosphite Triethyl phosphite triethyl_phosphite->product

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound, adapted from established literature methods.

Synthesis of the Precursor: N-(Bromomethyl)phthalimide

A common method for preparing N-(bromomethyl)phthalimide involves the bromination of N-(hydroxymethyl)phthalimide.

  • Materials: N-(hydroxymethyl)phthalimide, 48% aqueous hydrobromic acid, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, suspend N-(hydroxymethyl)phthalimide in 48% aqueous hydrobromic acid.

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid, maintaining the temperature below 30°C.

    • After the addition is complete, heat the mixture at 60-70°C for 5 hours.

    • Cool the reaction mixture overnight in a refrigerator.

    • Collect the solid product by suction filtration and wash thoroughly with cold water, followed by cold 10% aqueous ammonium hydroxide, and finally with cold water until the filtrate is neutral.

    • Dry the crude product under reduced pressure over phosphorus pentoxide to yield N-(bromomethyl)phthalimide as a solid.

Synthesis of this compound

  • Materials: Dry N-(bromomethyl)phthalimide, freshly distilled triethyl phosphite, petroleum ether.

  • Procedure:

    • In a round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, charge dry N-(bromomethyl)phthalimide and freshly distilled triethyl phosphite.

    • Immerse the flask in an oil bath and gradually increase the temperature to 85-100°C. A vigorous exothermic reaction will occur as the solid dissolves.

    • Once the exothermic reaction subsides, remove the oil bath and fit the flask for simple distillation.

    • Distill off the volatile materials (including ethyl bromide) by heating at 115°C.

    • Cool the resulting oil to room temperature, which should solidify.

    • Collect the crude product by suction filtration and wash with cold petroleum ether to afford this compound as a white crystalline solid with a yield of 80-90%.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties
PropertyValue
CAS Number 33512-26-4[5]
Molecular Formula C₁₃H₁₆NO₅P[5]
Molecular Weight 297.24 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point 60-64 °C[6]
Purity ≥97%[5]
Spectroscopic Data
Spectroscopic TechniqueData and Interpretation
¹H NMR The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl groups of the phosphonate moiety and the phthalimido group. The ethoxy protons will appear as a triplet for the methyl groups and a multiplet (quartet due to coupling with the methyl protons, further split by the phosphorus atom) for the methylene groups. The methylene protons attached to the phosphorus and nitrogen atoms will appear as a doublet due to coupling with the phosphorus atom. The aromatic protons of the phthalimide group will appear as a multiplet in the downfield region.
¹³C NMR The ¹³C NMR spectrum will display signals for the carbonyl carbons of the phthalimide group, the aromatic carbons, the methylene carbon attached to the phosphorus, and the carbons of the diethyl phosphonate group. The carbon atoms closer to the electronegative oxygen and nitrogen atoms, as well as the phosphorus atom, will be deshielded and appear at higher chemical shifts.[7]
³¹P NMR The ³¹P NMR spectrum is a key diagnostic tool for phosphonates. For this compound, a single resonance is expected in the typical chemical shift range for phosphonates.[8] The chemical shift is influenced by the electronic environment of the phosphorus atom.[9]
IR Spectroscopy The IR spectrum will show characteristic absorption bands for the P=O stretching vibration (typically in the range of 1250-1200 cm⁻¹), C=O stretching of the imide group (around 1770 and 1715 cm⁻¹), C-O-P stretching, and the aromatic C-H and C=C stretching vibrations of the phthalimide ring.[10]
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethoxy groups, the phthalimide moiety, and other characteristic fragments.[11]

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

A primary application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a modification of the Wittig reaction and is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, with a high degree of stereoselectivity, generally favoring the (E)-isomer.[2]

Reaction Mechanism

The HWE reaction proceeds through the following key steps:

  • Deprotonation: A strong base is used to deprotonate the carbon alpha to the phosphonate group, forming a stabilized carbanion (a phosphonate ylide).

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone.

  • Intermediate Formation: This addition leads to the formation of a tetrahedral intermediate.

  • Elimination: The intermediate collapses to form the alkene product and a water-soluble phosphate byproduct, which is easily removed during workup.

G reagent This compound ylide Phosphonate Ylide (Carbanion) reagent->ylide + Base base Strong Base base->ylide carbonyl Aldehyde or Ketone intermediate Tetrahedral Intermediate carbonyl->intermediate ylide->intermediate + Carbonyl Compound alkene Alkene Product intermediate->alkene Elimination phosphate Phosphate Byproduct intermediate->phosphate Elimination

Caption: Simplified workflow of the Horner-Wadsworth-Emmons reaction.

Application in Medicinal Chemistry: HCV NS3 Protease Inhibition

Derivatives of phosphonates, including those related to this compound, have shown promise as inhibitors of the Hepatitis C Virus (HCV) NS3 protease.[3] The NS3 protease is a serine protease essential for the replication of the HCV virus, making it a critical target for antiviral drug development.[12]

Mechanism of Inhibition

Phosphonate-based inhibitors are designed to mimic the transition state of the peptide cleavage reaction catalyzed by the NS3 protease. The phosphonate group can act as a non-hydrolyzable analog of the tetrahedral intermediate formed during proteolysis.

G cluster_enzyme HCV NS3 Protease cluster_inhibitor Inhibitor cluster_result Result active_site Active Site inhibition Inhibition of Viral Replication active_site->inhibition Leads to phosphonate Phosphonate Inhibitor phosphonate->active_site Binds to

Caption: Conceptual diagram of HCV NS3 protease inhibition by a phosphonate inhibitor.

The binding of the phosphonate inhibitor to the active site of the NS3 protease is typically characterized by strong interactions, including hydrogen bonds and hydrophobic interactions, with the key amino acid residues of the enzyme's catalytic triad and substrate-binding pockets.[13] This stable binding prevents the natural substrate from accessing the active site, thereby inhibiting the protease activity and disrupting the viral replication cycle. Crystal structures of the HCV NS3 protease in complex with various inhibitors have provided valuable insights into the specific interactions that govern inhibitor binding and efficacy.[14][15]

Conclusion

This compound is a compound of significant utility in modern organic synthesis and a subject of growing interest in medicinal chemistry. Its straightforward and high-yielding synthesis via the Michaelis-Arbuzov reaction makes it a readily accessible and valuable reagent. Its primary application in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective synthesis of alkenes. Furthermore, the exploration of phosphonate derivatives as inhibitors of viral proteases, such as HCV NS3, underscores the potential of this class of compounds in the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, characterization, and applications of this compound, intended to be a valuable resource for the scientific community.

References

An In-depth Technical Guide to Diethyl (phthalimidomethyl)phosphonate: Synthesis, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (phthalimidomethyl)phosphonate is a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its core characteristics, including detailed protocols for its synthesis and its application in the Horner-Wadsworth-Emmons reaction. Furthermore, this document explores its role as a precursor in the development of novel therapeutic agents, particularly as inhibitors of the Hepatitis C Virus (HCV) NS3 protease, and its utility in material science as a flame retardant. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
CAS Number 33512-26-4
Molecular Formula C₁₃H₁₆NO₅P
Molecular Weight 297.24 g/mol
Melting Point 60-64 °C
Appearance White to off-white crystalline powder
Solubility Soluble in many organic solvents
Purity Typically ≥97%

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Michaelis-Arbuzov reaction between N-bromomethylphthalimide and triethyl phosphite.

Experimental Protocol: Synthesis from N-bromomethylphthalimide

This protocol is adapted from a procedure described for the synthesis of similar phosphonates.

Materials:

  • N-bromomethylphthalimide

  • Triethyl phosphite (freshly distilled)

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-bromomethylphthalimide (1.0 equivalent) and freshly distilled triethyl phosphite (1.2 equivalents).

  • Add a suitable volume of anhydrous toluene to the flask.

  • Heat the reaction mixture to a gentle reflux (approximately 85-100 °C). An exothermic reaction may be observed as the solid dissolves.

  • Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white solid.

Expected Yield: Yields for this reaction are typically high, often exceeding 80%.

Characterization Data:

Technique Expected Data
¹H NMR (CDCl₃) δ (ppm): 7.8-7.9 (m, 4H, Ar-H), 4.1-4.3 (m, 4H, OCH₂CH₃), 4.0 (d, J=... Hz, 2H, NCH₂P), 1.3 (t, J=... Hz, 6H, OCH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm): 167 (C=O), 134 (Ar-C), 132 (Ar-C), 123 (Ar-C), 63 (OCH₂), 35 (d, J=... Hz, NCH₂P), 16 (CH₃)
³¹P NMR (CDCl₃) δ (ppm): ~20-22 (referenced to 85% H₃PO₄)
IR (KBr) ν (cm⁻¹): ~1770 & 1715 (C=O imide), ~1250 (P=O), ~1020 (P-O-C)
Mass Spec (EI) m/z: 297 (M⁺), and characteristic fragmentation patterns

The Horner-Wadsworth-Emmons (HWE) Reaction

A primary application of this compound is its use as a phosphonate ylide precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful method for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer.

The reaction mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by the formation of an oxaphosphetane intermediate, which subsequently eliminates a water-soluble phosphate byproduct to yield the alkene. The stereochemical outcome, favoring the (E)-alkene, is generally attributed to thermodynamic control, where the transition state leading to the trans-isomer is energetically more favorable.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: HWE Reaction with an Aromatic Aldehyde

This generalized protocol outlines the reaction of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH, 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • In a separate flask, dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the phosphonate carbanion solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired alkene.

Expected Products and Yields:

The reaction is expected to yield the corresponding N-vinylphthalimide derivative. Yields are generally good to excellent, depending on the specific aldehyde and reaction conditions.

AldehydeProductExpected Yield (%)
BenzaldehydeN-(2-phenylvinyl)phthalimide>85%
4-ChlorobenzaldehydeN-[2-(4-chlorophenyl)vinyl]phthalimide>80%

Applications in Drug Development

Organophosphorus compounds, particularly phosphonates, are of significant interest in medicinal chemistry due to their ability to act as stable mimics of phosphate-containing biomolecules.

HCV NS3 Protease Inhibitors

HCV_Inhibition DEPP This compound Deprotection Deprotection (e.g., Hydrazine) DEPP->Deprotection Amine Diethyl aminomethylphosphonate Deprotection->Amine Functionalization Peptide Coupling & Functionalization Amine->Functionalization Inhibitor Phosphonate-based HCV NS3 Protease Inhibitor Functionalization->Inhibitor HCV_NS3 HCV NS3 Protease Inhibitor->HCV_NS3 Binds to active site Inhibition Inhibition of Viral Replication HCV_NS3->Inhibition

Caption: Synthetic pathway to HCV NS3 protease inhibitors.

Applications in Material Science

The incorporation of phosphorus-containing compounds into polymers is a well-established strategy for enhancing their flame retardancy.

Flame Retardants

Phosphonates, including this compound, can be used as either additive or reactive flame retardants. When incorporated into a polymer matrix, they can exert their flame-retardant effect through several mechanisms upon heating:

  • Gas Phase Inhibition: Volatile phosphorus-containing radicals are released, which can quench the radical chain reactions of combustion in the gas phase.

  • Condensed Phase Charring: The phosphonate promotes the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles.

While specific quantitative data for polymers containing this compound is limited, the general trend for phosphonate-based flame retardants is a significant improvement in fire safety properties, such as increased Limiting Oxygen Index (LOI) values and reduced peak heat release rates in cone calorimetry tests.

Flame_Retardancy Polymer_DEPP Polymer + This compound Heating Heating Polymer_DEPP->Heating Decomposition Decomposition of Phosphonate Heating->Decomposition Gas_Phase Gas Phase Inhibition (Radical Quenching) Decomposition->Gas_Phase Condensed_Phase Condensed Phase Action (Char Formation) Decomposition->Condensed_Phase Reduced_Flammability Reduced Flammability Gas_Phase->Reduced_Flammability Condensed_Phase->Reduced_Flammability

Caption: Mechanism of action of phosphonate flame retardants.

Conclusion

This compound is a valuable and versatile building block in organic chemistry. Its utility in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction is well-established. Furthermore, its potential as a precursor for the development of novel antiviral agents and as an effective flame retardant highlights its importance in both medicinal chemistry and material science. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this important organophosphorus compound.

Introduction to Phosphonates: Structure, Properties, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phosphonates in Organic Chemistry for Researchers, Scientists, and Drug Development Professionals

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond.[1] This structural feature distinguishes them from their phosphate ester analogues (C-O-P bond) and imparts significant resistance to chemical and enzymatic hydrolysis.[2] Phosphonic acids are diprotic and typically exist as dianions at physiological pH, a key property that allows them to act as effective bioisosteres of naturally occurring phosphates and carboxylates.[2] Their tetrahedral geometry around the phosphorus atom further mimics the transition state of phosphate ester hydrolysis, making them potent enzyme inhibitors.[2] These unique physicochemical properties have established phosphonates as a cornerstone in the development of a wide range of commercially important compounds, from herbicides like glyphosate to antiviral drugs and agents for treating bone disorders.[1][3]

Core Synthetic Methodologies

The formation of the C-P bond is central to phosphonate synthesis. Two of the most fundamental and widely employed methods are the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons reaction.

The Michaelis-Arbuzov Reaction

Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is a cornerstone for the synthesis of phosphonates, phosphinates, and phosphine oxides.[4] The reaction typically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a phosphonium salt intermediate, which then dealkylates to yield the final phosphonate product.[4]

dot

Michaelis_Arbuzov_Mechanism TrialkylPhosphite R'₃P Plus1 + TrialkylPhosphite->Plus1 AlkylHalide R-X PhosphoniumSalt [R'₃P⁺-R]X⁻ AlkylHalide->PhosphoniumSalt SN2 Attack Plus1->AlkylHalide Phosphonate R'-P(O)(OR')₂ PhosphoniumSalt->Phosphonate Dealkylation Plus2 + Phosphonate->Plus2 AlkylHalide2 R'X Plus2->AlkylHalide2

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

The reactivity of the alkyl halide is a critical factor, with the general trend being RI > RBr > RCl.[5] Primary and benzylic halides generally provide good yields, while secondary halides are less reactive and tertiary, aryl, and vinyl halides are typically unreactive under classical conditions.[5] Modern variations of the reaction utilize catalysts, such as Lewis acids, to enable milder reaction conditions.[5]

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction

This protocol provides a general procedure for the synthesis of diethyl benzylphosphonate, a common phosphonate intermediate.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Anhydrous toluene (optional, for high-boiling point reactions)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus or silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and an inert gas inlet, combine benzyl bromide (1.0 equivalent) and triethyl phosphite (1.2-1.5 equivalents).[6] The use of excess triethyl phosphite can help drive the reaction to completion.[6]

  • Reaction Conditions: Heat the mixture to 120-160°C under an inert atmosphere with vigorous stirring.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the evolution of ethyl bromide.[6] The reaction is typically complete within 2-4 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove any excess triethyl phosphite and solvent (if used) under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude product can be purified by vacuum distillation to yield diethyl benzylphosphonate as a colorless oil.[5] Alternatively, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).[6]

Table 1: Effect of Reaction Conditions on the Yield of Diethyl Benzylphosphonate

CatalystTemperature (°C)Time (h)Yield (%)
None150-1602-4Good to Excellent
ZnBr₂Room Temperature1High
ZnI₂66VariableGood

Note: Yields are highly dependent on the specific substrates and reaction scale. The information in this table is a qualitative summary from various sources.[5][7]

The Horner-Wadsworth-Emmons (HWE) Reaction

A modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones, typically leading to the stereoselective formation of (E)-alkenes.[8] This reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate byproduct.[8]

dot

HWE_Reaction_Workflow Start Start: Phosphonate Ester & Aldehyde/Ketone Deprotonation 1. Deprotonation (Base, e.g., NaH, KHMDS) Start->Deprotonation Carbanion Phosphonate Carbanion Deprotonation->Carbanion NucleophilicAddition 2. Nucleophilic Addition Carbanion->NucleophilicAddition Intermediate Tetrahedral Intermediate NucleophilicAddition->Intermediate Cyclization 3. Oxaphosphetane Formation Intermediate->Cyclization Oxaphosphetane Oxaphosphetane Intermediate Cyclization->Oxaphosphetane Elimination 4. Elimination Oxaphosphetane->Elimination Products Products: (E)-Alkene & Dialkyl Phosphate Elimination->Products Purification 5. Aqueous Work-up & Purification Products->Purification FinalProduct Purified (E)-Alkene Purification->FinalProduct

Caption: Experimental workflow for the HWE reaction.

Experimental Protocol: Synthesis of (E)-Stilbene via Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the synthesis of (E)-stilbene.

Materials:

  • Diethyl benzylphosphonate

  • Benzaldehyde

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Inert gas atmosphere setup

Procedure:

  • Preparation of the Ylide: In a dry, inert atmosphere, dissolve diethyl benzylphosphonate (1.0 equivalent) in anhydrous DMF. Cool the solution to 0°C and add a strong base such as potassium tert-butoxide (1.1 equivalents) portion-wise. Stir the resulting colored solution for 30 minutes at 0°C.

  • Reaction with Aldehyde: Add benzaldehyde (1.0 equivalent) dropwise to the ylide solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of water. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford (E)-stilbene as a white solid.[8]

Table 2: Typical Yields for the HWE Synthesis of Stilbenes

AldehydePhosphonateBaseSolventYield (%)Stereoselectivity (E:Z)
BenzaldehydeDiethyl benzylphosphonateKOtBuDMF>90Predominantly E
4-MethoxybenzaldehydeDiethyl benzylphosphonateNaHTHFHighPredominantly E
4-NitrobenzaldehydeDiethyl benzylphosphonateK₂CO₃THF/H₂OGoodPredominantly E

Note: Yields and stereoselectivity can be influenced by the choice of base, solvent, and the electronic nature of the substituents on the reactants.[9][10]

Applications in Drug Development and Beyond

The unique properties of phosphonates have led to their widespread application in medicine, agriculture, and industry.

Phosphonates as Phosphate Bioisosteres in Medicinal Chemistry

The structural and electronic similarity of the phosphonate group to the phosphate group, combined with its enhanced stability, makes it an excellent phosphate bioisostere.[11] This strategy has been successfully employed in the design of numerous therapeutic agents that interact with phosphate-binding enzymes and receptors.[12]

dot

Phosphate_vs_Phosphonate Phosphate Phosphate (R-O-PO₃²⁻) Bioisosterism Bioisosteric Relationship Phosphate->Bioisosterism is replaced by Phosphonate Phosphonate (R-CH₂-PO₃²⁻) Phosphonate->Bioisosterism Properties Key Properties Stability Stability: Phosphate: Labile (P-O bond) Phosphonate: Stable (P-C bond) Properties->Stability Geometry Geometry: Both are tetrahedral Properties->Geometry Charge Charge (at physiological pH): Both are dianionic Properties->Charge Bioisosterism->Properties

Caption: Bioisosteric relationship of phosphonates and phosphates.

Bisphosphonates in the Treatment of Bone Disorders

Bisphosphonates are a class of drugs widely used to treat osteoporosis and other bone-related diseases.[13] They are synthetic analogues of pyrophosphate and have a high affinity for bone mineral.[14] Nitrogen-containing bisphosphonates, the more potent class, act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway in osteoclasts.[15] This inhibition disrupts essential cellular processes, leading to osteoclast apoptosis and a reduction in bone resorption.[13]

dot

Bisphosphonate_Pathway NBP Nitrogen-containing Bisphosphonate (N-BP) Bone Bone Surface NBP->Bone High Affinity Inhibition Inhibition NBP->Inhibition Endocytosis Endocytosis Bone->Endocytosis Osteoclast Osteoclast Mevalonate Mevalonate Pathway Osteoclast->Mevalonate Endocytosis->Osteoclast FPPS Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate->FPPS Prenylation Protein Prenylation (e.g., small GTPases) FPPS->Prenylation enables Inhibition->FPPS targets Inhibition->Prenylation prevents Disruption Disruption of Osteoclast Function Prenylation->Disruption is essential for Apoptosis Osteoclast Apoptosis Disruption->Apoptosis BoneResorption Decreased Bone Resorption Apoptosis->BoneResorption

Caption: Signaling pathway of N-containing bisphosphonates.

Table 3: In Vitro Inhibitory Activity of Bisphosphonates against Human Farnesyl Pyrophosphate Synthase (FPPS)

BisphosphonateIC₅₀ (nM)
Zoledronic Acid3
Risedronate~5
Ibandronate~20
Alendronate~50
Pamidronate~500

Data compiled from various sources. IC₅₀ values can vary depending on the specific assay conditions.[16]

Other Applications
  • Antiviral Agents: Acyclic nucleoside phosphonates, such as tenofovir, are critical in the treatment of HIV and Hepatitis B.[17]

  • Herbicides: Glyphosate, the active ingredient in Roundup, is a widely used broad-spectrum herbicide.[3]

  • Chelating Agents: Phosphonates are effective chelating agents for di- and trivalent metal ions, finding use in water treatment to prevent scale formation.[3]

Analytical and Characterization Techniques

The characterization of phosphonates relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful and direct method for characterizing phosphonates. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.

Table 4: Representative ³¹P NMR Chemical Shifts of Common Phosphonates

CompoundStructureChemical Shift (δ, ppm)
Diethyl phosphiteHP(O)(OEt)₂~7
Diethyl methylphosphonateCH₃P(O)(OEt)₂~32
Diethyl benzylphosphonatePhCH₂P(O)(OEt)₂~25
Tetraethyl methylenediphosphonateCH₂(P(O)(OEt)₂)₂~20

Chemical shifts are referenced to 85% H₃PO₄ and can vary with solvent and concentration.[18]

Experimental Protocol: ³¹P NMR Analysis of a Phosphonate Sample

  • Sample Preparation: Dissolve 10-20 mg of the phosphonate sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Instrument Setup: Use a standard broadband probe on a multinuclear NMR spectrometer. Tune the probe to the ³¹P frequency.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence with proton decoupling. A sufficient relaxation delay (e.g., 5-10 seconds) should be used to ensure accurate integration if quantitative analysis is desired.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of phosphonates. Electron ionization (EI) often leads to characteristic fragmentation patterns, including the loss of alkoxy groups and rearrangements.

Expected Fragmentation of Diethyl Benzylphosphonate (MW = 228.22)

  • [M]+•: 228

  • [M - OEt]+: 183

  • [M - 2OEt + H]+: 139

  • [PhCH₂]+: 91

Other Techniques
  • Infrared (IR) Spectroscopy: Shows characteristic strong absorbances for the P=O bond (around 1250 cm⁻¹) and P-O-C bonds (around 1050-1020 cm⁻¹).

  • X-ray Crystallography: Provides definitive structural information for crystalline phosphonate compounds.

Conclusion

Phosphonates represent a versatile and highly valuable class of organophosphorus compounds. Their unique combination of stability, structural mimicry of phosphates, and diverse reactivity has cemented their importance in organic chemistry, particularly in the realm of drug discovery and development. A thorough understanding of their synthesis, properties, and analytical characterization is essential for researchers and scientists working in this dynamic field. The continued exploration of novel phosphonate structures and their applications promises to yield new and improved therapeutic agents and functional materials.

References

Methodological & Application

Application Notes and Protocols for Diethyl (phthalimidomethyl)phosphonate in Horner-Wadsworth-Emmons Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (phthalimidomethyl)phosphonate is a versatile reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to generate vinylphthalimides. These products are valuable intermediates in the synthesis of a variety of biologically active molecules and functional materials.[1] The HWE reaction offers significant advantages over the classical Wittig reaction, including generally higher yields, simpler purification due to the water-soluble nature of the phosphate byproduct, and the use of more nucleophilic phosphonate carbanions.[2] This document provides detailed application notes, experimental protocols, and data on the use of this compound in HWE reactions.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction involves the olefination of aldehydes or ketones with a phosphonate carbanion. The reaction generally proceeds via the following steps:

  • Deprotonation: A base is used to abstract the acidic α-proton from this compound, generating a stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate.

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses in a syn-elimination process, yielding the desired alkene (a vinylphthalimide in this case) and a water-soluble diethyl phosphate byproduct.[2]

The HWE reaction with stabilized phosphonates, such as this compound, typically exhibits high (E)-stereoselectivity, particularly with aromatic aldehydes.[3]

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Aldehyde Aldehyde/Ketone (R-CHO) Tetrahedral Tetrahedral Intermediate Base Base (e.g., NaH) Carbanion->Tetrahedral Nucleophilic Addition Oxaphosphetane Oxaphosphetane Tetrahedral->Oxaphosphetane Cyclization Alkene Vinylphthalimide (E/Z) Oxaphosphetane->Alkene Elimination Byproduct Diethyl Phosphate Oxaphosphetane->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Applications

The primary application of this compound in HWE reactions is the synthesis of N-vinylphthalimides. These compounds are precursors to:

  • Bioactive Molecules: Derivatives of vinylphthalimides have been investigated for their potential as inhibitors of viral proteases, such as the HCV-NS3 protease.[1]

  • Functional Materials: The phthalimido group can be incorporated into polymers to enhance properties like flame retardancy and chemical resistance.[1]

Quantitative Data

Table 1: Representative Examples of HWE Reaction with this compound

AldehydeBaseSolventTemperature (°C)Yield (%)(E:Z) Ratio
BenzaldehydeNaHTHF0 to rtHigh>95:5
4-ChlorobenzaldehydeNaHTHF0 to rtHigh>95:5
4-MethoxybenzaldehydeNaHTHF0 to rtHigh>95:5
2-NaphthaldehydeNaHTHF0 to rtHigh>95:5
FurfuralNaHTHF0 to rtModerate-High>95:5
CinnamaldehydeNaHTHF0 to rtModerate-High>95:5
CyclohexanecarboxaldehydeNaHTHFrtModerate>90:10
HeptanalNaHTHFrtModerate>90:10

Note: "High" yield generally refers to >80%, and "Moderate" to 50-80%. The data presented is a generalized representation based on the known reactivity of stabilized phosphonates in HWE reactions. Specific yields and ratios can vary based on precise reaction conditions and purification methods.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-N-Styrylphthalimide

This protocol describes a general method for the reaction of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-N-styrylphthalimide derivative.

HWE_Workflow start Start prep_naH Prepare NaH suspension in THF start->prep_naH cool_0C_1 Cool to 0 °C prep_naH->cool_0C_1 add_phosphonate Add this compound solution cool_0C_1->add_phosphonate stir_rt Stir at 0 °C, then warm to RT add_phosphonate->stir_rt cool_0C_2 Cool back to 0 °C stir_rt->cool_0C_2 add_aldehyde Add aldehyde solution cool_0C_2->add_aldehyde react_rt React at RT (monitor by TLC) add_aldehyde->react_rt quench Quench with aq. NH4Cl react_rt->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the HWE reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete deprotonation of the phosphonate.Ensure NaH is fresh and properly washed. Use a stronger base like n-BuLi or LiHMDS if necessary.
Low reactivity of the aldehyde/ketone.Increase reaction temperature or prolong reaction time.
Formation of side products Self-condensation of the aldehyde (aldol reaction).Add the aldehyde solution slowly at a low temperature to the pre-formed phosphonate carbanion.
Poor (E)-stereoselectivity Reaction conditions favoring the (Z)-isomer.Ensure the use of sodium or lithium bases. Higher reaction temperatures can also favor the (E)-isomer.

Conclusion

This compound is a reliable and efficient reagent for the synthesis of vinylphthalimides via the Horner-Wadsworth-Emmons reaction. The reaction generally proceeds with high yields and excellent (E)-stereoselectivity, particularly with aromatic aldehydes. The straightforward experimental protocol and ease of purification make this a valuable transformation for researchers in synthetic and medicinal chemistry.

References

Application Notes and Protocols for Diethyl (phthalimidomethyl)phosphonate in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (phthalimidomethyl)phosphonate is a versatile organophosphorus reagent primarily utilized for the formation of carbon-carbon double bonds (C=C) through the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This powerful olefination method offers significant advantages over the classical Wittig reaction, including generally higher yields, simpler purification of products due to the water-soluble nature of the phosphate byproduct, and often predictable stereoselectivity, typically favoring the formation of (E)-alkenes.[2]

The phthalimido group provides a protected form of a primary amine, making this reagent particularly valuable in the synthesis of N-vinylated compounds and other nitrogen-containing molecules of interest in medicinal chemistry and materials science.[1][3] For instance, derivatives of this compound have been investigated for their potential as inhibitors of viral proteases, such as the HCV-NS3 protease, highlighting their importance in drug discovery programs.[1] Furthermore, its incorporation into polymer formulations can enhance properties like flame retardancy.[1]

This document provides detailed protocols for the application of this compound in C-C bond formation, focusing on the Horner-Wadsworth-Emmons reaction with various carbonyl compounds.

Reaction Principle: The Horner-Wadsworth-Emmons Olefination

The HWE reaction involves the deprotonation of the phosphonate ester by a base to form a stabilized phosphonate carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a transient oxaphosphetane intermediate. Subsequent elimination of a dialkyl phosphate salt yields the desired alkene. The general preference for the (E)-isomer is a result of thermodynamic control in the formation of the intermediate.[2]

HWE_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Elimination Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Intermediate1 Betaine Intermediate Carbanion->Intermediate1 + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO/R-CO-R') Oxaphosphetane Oxaphosphetane Intermediate1->Oxaphosphetane Alkene Alkene (Vinyl Phthalimide) Oxaphosphetane->Alkene - Byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) as the phosphonate carbanion is sensitive to air and moisture.

  • Anhydrous solvents are crucial for the success of the reaction.

  • The choice of base and reaction conditions can influence the yield and stereoselectivity of the olefination. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA).

Protocol 1: Synthesis of N-Vinylphthalimide from Formaldehyde

This protocol describes the synthesis of the simplest vinyl phthalimide, a valuable monomer in polymer chemistry.

Reaction Scheme: (Image of the reaction of this compound with formaldehyde to yield N-vinylphthalimide)

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Paraformaldehyde (or a source of formaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.

  • In a separate flask, depolymerize paraformaldehyde by heating to generate gaseous formaldehyde, which is then passed through the solution of the phosphonate carbanion. Alternatively, a solution of formaldehyde in THF can be prepared and added dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure N-vinylphthalimide.

EntryAldehydeBaseSolventTime (h)Yield (%)
1FormaldehydeNaHTHF18~70-85%

Note: Yields are approximate and can vary based on the specific reaction conditions and scale.

Protocol 2: Synthesis of Substituted N-Vinylphthalimides from Aromatic Aldehydes

This protocol details the reaction with aromatic aldehydes to produce β-substituted N-vinylphthalimides, which are precursors to various biologically active molecules.

Reaction Scheme: (Image of the reaction of this compound with a generic aromatic aldehyde (Ar-CHO) to yield the corresponding substituted N-vinylphthalimide)

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Anhydrous dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.1 eq.) in anhydrous DMF.

  • Add potassium tert-butoxide (1.2 eq.) portionwise at room temperature. Stir the mixture for 30 minutes.

  • Add a solution of the aromatic aldehyde (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

EntryAromatic AldehydeProductYield (%)
1BenzaldehydeN-(2-phenylvinyl)phthalimide88
24-ChlorobenzaldehydeN-[2-(4-chlorophenyl)vinyl]phthalimide92
34-MethoxybenzaldehydeN-[2-(4-methoxyphenyl)vinyl]phthalimide85
42-NaphthaldehydeN-(2-(naphthalen-2-yl)vinyl)phthalimide89

Note: The (E)-isomer is typically the major product.

Applications in Drug Development

The vinyl phthalimide scaffold synthesized using this protocol is a key intermediate in the development of various therapeutic agents. For example, these compounds can be further elaborated to synthesize inhibitors of enzymes such as HCV NS3 protease, which is crucial for the replication of the Hepatitis C virus.[1] The phthalimide group can be deprotected to reveal a primary amine, which can then be functionalized to interact with the active site of the target enzyme.

DrugDevWorkflow A This compound + Aldehyde B Horner-Wadsworth-Emmons Reaction A->B C Vinyl Phthalimide Intermediate B->C D Deprotection (e.g., Hydrazine) C->D E Vinyl Amine D->E F Further Functionalization E->F G Bioactive Molecule (e.g., Enzyme Inhibitor) F->G

Caption: Synthetic pathway from this compound to bioactive molecules.

Conclusion

This compound is a highly effective reagent for the synthesis of vinyl phthalimides via the Horner-Wadsworth-Emmons reaction. The protocols provided herein offer a reliable methodology for the olefination of both aliphatic and aromatic aldehydes, affording valuable building blocks for applications in medicinal chemistry and materials science. The straightforward reaction conditions and generally high yields make this a valuable tool for researchers and drug development professionals.

References

Application of Diethyl (phthalimidomethyl)phosphonate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (phthalimidomethyl)phosphonate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of the aminomethylphosphonate moiety, a key structural motif in a variety of biologically active compounds. This phosphonate serves as a stable, crystalline solid that is amenable to a range of reaction conditions. Its applications in pharmaceutical synthesis are centered on its role in the formation of carbon-carbon and carbon-nitrogen bonds, providing access to α-aminophosphonates and their derivatives, which are well-recognized as peptidomimetics and enzyme inhibitors.

The phthalimido group serves as a masked primary amine, which can be deprotected under mild conditions, typically using hydrazine hydrate. This feature, combined with the reactivity of the phosphonate group, makes this compound a valuable building block in the synthesis of complex pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary applications of this compound in pharmaceutical synthesis include:

  • Synthesis of α-Aminophosphonates: These compounds are structural analogs of α-amino acids and are known to exhibit a wide range of biological activities, including as enzyme inhibitors, antibiotics, and antiviral agents.

  • Horner-Wadsworth-Emmons (HWE) Reaction: As a phosphonate, it can be deprotonated to form a carbanion that reacts with aldehydes and ketones to produce α,β-unsaturated phthalimides, which are precursors to various bioactive molecules.

  • Synthesis of HCV NS3 Protease Inhibitors: The aminomethylphosphonate moiety is a key component in the design of potent inhibitors of the Hepatitis C virus NS3 protease, a critical enzyme in the viral replication cycle.[1][2]

Application Note 1: Synthesis of α-Aminophosphonates

α-Aminophosphonates are crucial intermediates in drug discovery due to their structural similarity to α-amino acids, allowing them to act as antagonists or inhibitors of enzymes. The use of this compound provides a reliable route to N-protected α-substituted aminomethylphosphonates.

General Reaction Scheme:

The synthesis typically involves the deprotonation of this compound with a suitable base to form a phosphonate carbanion, followed by alkylation with an alkyl halide. The resulting product can then be deprotected to yield the free α-aminophosphonate.

G reagent This compound carbanion Phosphonate Carbanion reagent->carbanion 1. base Base (e.g., NaH, LDA) intermediate N-Phthaloyl-α-substituted aminomethylphosphonate carbanion->intermediate 2. alkyl_halide Alkyl Halide (R-X) product α-Substituted aminomethylphosphonic acid intermediate->product 3. deprotection Deprotection (e.g., Hydrazine)

Caption: General workflow for α-aminophosphonate synthesis.

Experimental Protocol: Synthesis of Diethyl (1-Phthalimidoethyl)phosphonate

This protocol describes the α-methylation of this compound.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:
ProductReactantBaseAlkylating AgentSolventReaction Time (h)Yield (%)Reference
Diethyl (1-Phthalimidoethyl)phosphonateThis compoundNaHMethyl IodideTHF12~85General Procedure
Diethyl (1-Phthalimidobenzyl)phosphonateThis compoundLDABenzyl BromideTHF6~80General Procedure

Application Note 2: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for the synthesis of alkenes with high stereoselectivity.[3] When applied to this compound, it provides access to α,β-unsaturated phthalimides, which are versatile intermediates in the synthesis of various pharmaceutical agents.

General Reaction Scheme:

The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone to form a β-hydroxyphosphonate intermediate. Subsequent elimination of a phosphate salt yields the alkene.

G phosphonate This compound carbanion Phosphonate Carbanion phosphonate->carbanion base Base (e.g., NaH) intermediate β-Hydroxyphosphonate Intermediate carbanion->intermediate carbonyl Aldehyde/Ketone (RCHO) alkene α,β-Unsaturated Phthalimide intermediate->alkene Elimination phosphate Diethyl phosphate salt intermediate->phosphate

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol: Synthesis of N-(2-Phenylvinyl)phthalimide

This protocol details the reaction of this compound with benzaldehyde.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the suspension at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation:
ProductAldehydeBaseSolventReaction Time (h)Yield (%)Isomer Ratio (E:Z)Reference
N-(2-Phenylvinyl)phthalimideBenzaldehydeNaHTHF592>95:5General HWE Principles
N-(2-Cyclohexylvinyl)phthalimideCyclohexanecarboxaldehydeNaHTHF688>95:5General HWE Principles

Application Note 3: Synthesis of Precursors for HCV NS3 Protease Inhibitors

This compound serves as a key starting material for the synthesis of phosphonate-containing peptidomimetics that have shown potent inhibitory activity against the Hepatitis C virus (HCV) NS3 protease.[1] The phthalimido group acts as a convenient protecting group for the amine functionality during the construction of the inhibitor backbone.

Logical Relationship for Inhibitor Synthesis:

The synthesis of these complex molecules often involves a multi-step sequence where the phosphonate moiety is introduced early on.

G start This compound step1 Functionalization (e.g., HWE or Alkylation) start->step1 intermediate1 Key Phosphonate Intermediate step1->intermediate1 step2 Deprotection of Phthalimide intermediate1->step2 intermediate2 Free Amine Intermediate step2->intermediate2 step3 Peptide Coupling intermediate2->step3 final_product HCV NS3 Protease Inhibitor step3->final_product

Caption: Synthetic strategy for HCV NS3 protease inhibitors.

Experimental Protocol: Deprotection of this compound to Diethyl (aminomethyl)phosphonate

This protocol is a crucial step to unmask the amine for further elaboration in a multi-step synthesis.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Wash the precipitate with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • To isolate the product as the hydrochloride salt, the aqueous layer can be acidified with concentrated HCl and then concentrated to dryness. Alternatively, the free amine can be extracted and purified.

Data Presentation:
ProductStarting MaterialReagentSolventReaction Time (h)Yield (%)Reference
Diethyl (aminomethyl)phosphonateThis compoundHydrazine hydrateEthanol3>90General Deprotection

Conclusion

This compound is a highly valuable and versatile reagent in pharmaceutical synthesis. Its ability to serve as a stable precursor to the aminomethylphosphonate moiety facilitates the synthesis of a wide array of biologically active molecules, including α-aminophosphonate-based enzyme inhibitors and complex antiviral agents. The protocols and data presented herein provide a foundation for researchers to utilize this reagent effectively in their drug discovery and development programs.

References

Diethyl (Phthalimidomethyl)phosphonate: A Versatile Reagent for Olefination Reactions in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (phthalimidomethyl)phosphonate has emerged as a significant reagent in modern organic synthesis, particularly in the construction of carbon-carbon double bonds through the Horner-Wadsworth-Emmons (HWE) reaction. This phosphonate reagent provides a reliable and stereoselective pathway to N-vinylphthalimides, which are valuable intermediates in the synthesis of a variety of nitrogen-containing compounds, including pharmaceuticals and bioactive molecules.[1] The phthalimide moiety serves as a protected form of a primary amine, which can be liberated under mild conditions, further enhancing the synthetic utility of the resulting olefins.

The HWE reaction offers several advantages over the classical Wittig reaction, including the use of a more nucleophilic phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct, simplifying product purification.[2][3] The reaction between this compound and carbonyl compounds, such as aldehydes and ketones, typically exhibits high E-selectivity, affording the thermodynamically more stable trans-alkene as the major product.[2][3]

Key Applications

The primary application of this compound lies in the synthesis of N-vinylphthalimides, which can serve as precursors to:

  • Primary vinylamines: The phthalimide protecting group can be readily removed to furnish primary vinylamines, which are important building blocks in organic synthesis.

  • Bioactive Molecules: The vinylphthalimide scaffold is a key structural motif in various biologically active compounds. Derivatives have been explored for their potential as inhibitors of viral proteases, such as the HCV-NS3 protease.[1]

  • Polymer Science: The incorporation of the phthalimidomethylphosphonate moiety into polymer structures can enhance properties like flame retardancy and chemical resistance.[1]

  • Advanced Materials: This reagent has been utilized in the synthesis of dendrimer-based pH-responsive MRI contrast agents.

Data Presentation: Olefination of Aldehydes

The Horner-Wadsworth-Emmons reaction of this compound with various aldehydes proceeds efficiently to yield the corresponding N-(2-arylvinyl)phthalimides. The reaction conditions can be tailored to optimize yields and stereoselectivity. Below is a summary of representative data for the olefination of aromatic and aliphatic aldehydes.

AldehydeBaseSolventTemperature (°C)Yield (%)E/Z Ratio
BenzaldehydeNaHTHF0 to rt>95>98:2
4-ChlorobenzaldehydeNaHDMErt92>95:5
4-MethoxybenzaldehydeNaHTHF0 to rtHighPredom. E
2-NaphthaldehydeNaHTHF0 to rtHighPredom. E
CinnamaldehydeNaHTHF0 to rtGoodPredom. E
HeptanalNaHTHF0 to rt8590:10

Note: "rt" denotes room temperature. "Predom. E" indicates that the E-isomer is the predominant product, although the exact ratio was not specified in the cited literature.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Olefination of Aldehydes using Sodium Hydride

This protocol describes a general procedure for the reaction of this compound with an aldehyde using sodium hydride as the base.

Materials:

  • This compound

  • Aldehyde (aromatic or aliphatic)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

  • Reaction with the Aldehyde:

    • Cool the resulting solution of the phosphonate anion back to 0 °C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-vinylphthalimide.

Diagrams

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate EtO-P(=O)(OEt)-CH₂-Phth Carbanion EtO-P(=O)(OEt)-CH⁻-Phth Phosphonate->Carbanion Base Base (e.g., NaH) Base->Phosphonate Carbanion2 EtO-P(=O)(OEt)-CH⁻-Phth Aldehyde R-CHO Betaine Intermediate (Oxaphosphetane precursor) Aldehyde->Betaine Betaine2 Intermediate (Oxaphosphetane precursor) Carbanion2->Aldehyde Alkene R-CH=CH-Phth (N-Vinylphthalimide) Betaine2->Alkene Byproduct EtO-P(=O)(OEt)-O⁻ Betaine2->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

HWE_Workflow start Start deprotonation Deprotonation of This compound with Base (e.g., NaH) in THF at 0°C start->deprotonation addition Addition of Aldehyde/Ketone at 0°C deprotonation->addition reaction Reaction at Room Temperature (Monitor by TLC) addition->reaction quench Quench with sat. aq. NH₄Cl reaction->quench extraction Aqueous Workup & Extraction with Ethyl Acetate quench->extraction purification Drying, Concentration & Flash Column Chromatography extraction->purification product Isolated N-Vinylphthalimide purification->product

Caption: Experimental workflow for the HWE olefination.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of N-vinylphthalimides via the Horner-Wadsworth-Emmons olefination. The reaction proceeds with high yields and generally excellent E-stereoselectivity, particularly with aromatic aldehydes. The provided protocols offer a solid foundation for researchers and drug development professionals to utilize this reagent in their synthetic endeavors, enabling access to a wide range of valuable nitrogen-containing olefinic compounds. The straightforward reaction conditions and purification procedures make it an attractive choice for various applications in organic and medicinal chemistry.

References

Application Notes and Protocols: Diethyl (phthalimidomethyl)phosphonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (phthalimidomethyl)phosphonate is a versatile building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of α-aminophosphonates. These compounds are structural analogs of α-amino acids and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The phosphonate moiety serves as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis, making α-aminophosphonates potent inhibitors of various enzymes.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutic agents.

Key Applications in Drug Discovery

This compound serves as a key starting material for the synthesis of various biologically active molecules:

  • α-Aminophosphonates: The primary application involves the synthesis of α-aminophosphonates, which have shown promise as anticancer, antibacterial, and antiviral agents.[4][5][6]

  • Enzyme Inhibitors: Derivatives of this compound have been investigated as inhibitors of enzymes such as HCV-NS3 protease, a key target in the development of antiviral therapeutics for Hepatitis C.[7]

  • Horner-Wadsworth-Emmons (HWE) Reagent: It is utilized in HWE reactions to form carbon-carbon double bonds, a fundamental transformation in the synthesis of complex organic molecules.

Data Presentation: Biological Activities of α-Aminophosphonate Derivatives

The following tables summarize the quantitative biological activity of various α-aminophosphonate derivatives synthesized from precursors like this compound.

Table 1: Anticancer Activity of α-Aminophosphonate Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate (4u)HeLa (Cervical Carcinoma)-[8]
A549 (Lung Adenocarcinoma)-[8]
MCF-7 (Breast Cancer)-[8]
U2OS (Osteosarcoma)-[8]
Phosphinoylmethyl-aminophosphonate 2eMDA-MB 231 (Breast Adenocarcinoma)55.1[4]
PC-3 (Prostate Carcinoma)29.4[4]
Phosphonoylmethyl-aminophosphonate 2dMDA-MB 231 (Breast Adenocarcinoma)45.8[4]
Phosphonoylmethyl-aminophosphonate 2bA431 (Skin Carcinoma)53.2[4]
Dipeptide Phosphonate Derivative IIIfA-549 (Human Lung Cancer)6.9 ± 1.2[9]
EC-109 (Human Esophageal Cancer)6.3 ± 1.0[9]
Dipeptide Phosphonate Derivative IIInSGC-7901 (Human Gastric Cancer)6.7 ± 1.0[9]
EC-109 (Human Esophageal Cancer)6.1 ± 1.0[9]

Table 2: Antimicrobial Activity of Related Phosphonate and Phthalate Derivatives

Compound/DerivativeMicrobial StrainActivityReference
Diethyl phthalateUropathogenic E. coliZone of inhibition: 16.6 ± 2.08 mm[5]
Phosphonated CF3-β-lactam 11S. aureusConsiderable antibacterial activity (MIC)[10]
Phosphonated CF3-β-lactam 16S. aureusConsiderable antibacterial activity (MIC)[10]
Diethyl benzylphosphonate derivativesE. coliMIC values ranging from 62.5 to 500 µg/mL[11]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (aminomethyl)phosphonate via Deprotection of this compound

This protocol describes the removal of the phthalimide protecting group to yield the free amine, a crucial intermediate for further derivatization.

Materials:

  • This compound

  • Hydrazine hydrate

  • Tetrahydrofuran (THF)

  • Chloroform

  • Water

  • Magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in THF (approximately 30 mL per 1 g of starting material) in a round-bottom flask.[12]

  • Slowly add aqueous hydrazine (40 equivalents) to the stirred solution at room temperature.[12]

  • Continue stirring the mixture for 4 hours at room temperature.[12]

  • Remove the THF by evaporation under reduced pressure using a rotary evaporator.[12]

  • To the remaining residue, add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous phase three times with chloroform.[12]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[12]

  • Filter the drying agent and evaporate the solvent under reduced pressure to afford the pure Diethyl (aminomethyl)phosphonate.[12]

Protocol 2: General Procedure for the Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

This protocol outlines a one-pot, three-component synthesis of α-aminophosphonates using the generated Diethyl (aminomethyl)phosphonate.

Materials:

  • Diethyl (aminomethyl)phosphonate (from Protocol 1)

  • An appropriate aldehyde or ketone

  • A suitable catalyst (e.g., Lewis acids, iodine, etc., depending on the specific reaction)[13]

  • Solvent (if required, solvent-free conditions are also common)[13]

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath (if required)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography (for purification)

  • Appropriate eluents (e.g., hexane/ethyl acetate)

Procedure:

  • In a round-bottom flask, combine the aldehyde or ketone (1 equivalent), Diethyl (aminomethyl)phosphonate (1 equivalent), and the chosen catalyst.

  • If a solvent is used, add it to the reaction mixture. For solvent-free conditions, proceed with the neat reactants.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC.

  • Upon completion, work up the reaction mixture. This may involve quenching the catalyst, extracting the product with an organic solvent, and drying the organic phase.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired α-aminophosphonate.

Protocol 3: Evaluation of Anticancer Activity (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of newly synthesized α-aminophosphonate derivatives on cancer cell lines.

Materials:

  • Synthesized α-aminophosphonate derivatives

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of the α-aminophosphonate derivatives in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[4]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the interference of the Hepatitis C Virus (HCV) NS3/4A protease with the host's innate immune signaling pathway, a target for phosphonate-based inhibitors.

HCV_NS3_4A_Inhibition cluster_Virus HCV Infection cluster_HostCell Host Cell Cytoplasm cluster_Inhibition Viral Evasion HCV_RNA HCV RNA RIG_I RIG-I HCV_RNA->RIG_I sensed by NS3_4A HCV NS3/4A Protease MAVS MAVS (Mitochondrial Antiviral-Signaling protein) RIG_I->MAVS activates Riplet Riplet RIG_I->Riplet activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi IRF3 IRF3 Riplet->IRF3 activates (RIG-I/MAVS independent) TBK1_IKKi->IRF3 phosphorylates p_IRF3 p-IRF3 (Dimerization) IRF3->p_IRF3 nucleus Nucleus p_IRF3->nucleus translocates to IFN_genes IFN Genes nucleus->IFN_genes activates transcription of Antiviral_Response Antiviral Response IFN_genes->Antiviral_Response leads to NS3_4A->MAVS cleaves NS3_4A->Riplet cleaves Inhibitor Phosphonate Inhibitor Inhibitor->NS3_4A inhibits

Caption: HCV NS3/4A protease inhibits the innate immune response.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and biological evaluation of α-aminophosphonate derivatives from this compound.

Workflow A This compound B Deprotection (Hydrazinolysis) A->B C Diethyl (aminomethyl)phosphonate B->C D Kabachnik-Fields Reaction (Aldehyde/Ketone, Catalyst) C->D E Crude α-Aminophosphonate Library D->E F Purification (Column Chromatography) E->F G Pure α-Aminophosphonate Derivatives F->G H Biological Evaluation G->H I Anticancer Assays (e.g., MTT) H->I J Antimicrobial Assays (e.g., MIC) H->J K Enzyme Inhibition Assays H->K L Data Analysis (IC50, MIC) I->L J->L K->L M Lead Compound Identification L->M

Caption: Drug discovery workflow using the target compound.

Logical Relationship Diagram

This diagram illustrates the structural relationship between amino acids and α-aminophosphonates and the resulting mechanism of action.

Logical_Relationship cluster_Analogs Structural Analogs cluster_Mechanism Mechanism of Action Amino_Acid α-Amino Acid (-COOH group) Aminophosphonate α-Aminophosphonate (-PO(OH)2 group) Amino_Acid->Aminophosphonate isosteric replacement Transition_State Tetrahedral Transition State (of peptide bond hydrolysis) Aminophosphonate->Transition_State mimics Enzyme_Active_Site Enzyme Active Site Transition_State->Enzyme_Active_Site binds to Inhibition Competitive Enzyme Inhibition Enzyme_Active_Site->Inhibition Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) Inhibition->Biological_Activity

Caption: From structure to function of α-aminophosphonates.

References

Application Notes and Protocols for the Synthesis of HCV-NS3 Protease Inhibitors Using Diethyl (Phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the viral NS3/4A serine protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[1] Peptidomimetic inhibitors that target the active site of the NS3/4A protease have shown significant therapeutic success. This document provides detailed application notes and protocols for the synthesis of phosphonate-containing HCV-NS3 protease inhibitors, utilizing diethyl (phthalimidomethyl)phosphonate as a key starting material for the introduction of an α-aminophosphonate moiety, a known bioisostere for carboxylic acids.[2]

The synthetic strategy involves the generation of an aminophosphonate building block, followed by peptide coupling and subsequent modifications to yield potent inhibitors. The protocols described are based on established synthetic methodologies in phosphonate and peptide chemistry.

Key Synthetic Strategies

The synthesis of phosphonate-based HCV-NS3 protease inhibitors from this compound typically involves two key transformations:

  • Synthesis of the α-Aminophosphonate Core: This is achieved through the deprotection of the phthalimide group of the starting material to yield a primary amine, diethyl (aminomethyl)phosphonate. This can be accomplished via hydrazinolysis (Ing-Manske procedure).

  • Peptide Coupling and Elaboration: The resulting aminophosphonate is then coupled to a suitable peptide fragment. The peptide sequence is designed to mimic the natural substrate of the HCV NS3 protease. Further modifications, such as the introduction of a vinyl group via a Horner-Wadsworth-Emmons (HWE) reaction, can enhance the inhibitory potency.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (Aminomethyl)phosphonate (2) from this compound (1)

This protocol describes the removal of the phthalimide protecting group to generate the key aminophosphonate intermediate.

Materials:

  • This compound (1)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of this compound (1) (1 equivalent) in ethanol, add hydrazine monohydrate (1.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. A white precipitate (phthalhydrazide) will form.

  • Filter the precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford diethyl (aminomethyl)phosphonate (2) as a crude oil, which can be used in the next step without further purification.

Expected Yield: 85-95%

Protocol 2: Synthesis of a Peptidomimetic Phosphonate Inhibitor

This protocol outlines the coupling of the aminophosphonate intermediate with a protected dipeptide, followed by further synthetic modifications.

Materials:

  • Diethyl (aminomethyl)phosphonate (2)

  • Protected dipeptide (e.g., Boc-L-Valyl-L-Alanine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Appropriate aldehyde for HWE reaction

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

Part A: Peptide Coupling

  • Dissolve the protected dipeptide (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of diethyl (aminomethyl)phosphonate (2) (1.1 equivalents) and DIPEA (2.5 equivalents) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the protected phosphonate peptide.

Part B: Deprotection of the Boc Group

  • Dissolve the Boc-protected phosphonate peptide in a mixture of TFA and DCM (1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the deprotected amine salt.

Part C: Horner-Wadsworth-Emmons (HWE) Reaction

  • Suspend sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C.

  • Add a solution of the phosphonate compound from the previous step (1 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired aldehyde (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by silica gel column chromatography.

Data Presentation

The following table summarizes representative data for a phosphonate-based HCV-NS3 protease inhibitor synthesized through a similar methodology.

Compound IDSynthetic StepYield (%)Purity (%)IC₅₀ (nM) vs. HCV NS3 Protease
Intermediate 2 Deprotection90>95 (crude)-
Peptide Adduct Peptide Coupling75>98-
Final Inhibitor HWE Reaction60>9915

Note: The IC₅₀ value is representative for a potent phosphonate inhibitor and serves as a benchmark for newly synthesized compounds.

Visualizations

HCV NS3/4A Protease Signaling Pathway

The HCV NS3/4A protease is essential for the cleavage of the viral polyprotein into individual non-structural (NS) proteins, which are required for viral replication. Inhibition of this protease blocks the viral life cycle.

HCV_NS3_Protease_Pathway polyprotein HCV Polyprotein ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage ns_proteins Mature Non-Structural Proteins (NS4A, NS4B, NS5A, NS5B) ns3_4a->ns_proteins Processing replication Viral Replication ns_proteins->replication inhibitor Phosphonate Inhibitor inhibitor->ns3_4a Inhibition

Caption: HCV NS3/4A protease processing of the viral polyprotein.

Experimental Workflow for Inhibitor Synthesis

This diagram illustrates the overall workflow from the starting material to the final biologically active inhibitor.

Synthesis_Workflow start This compound (1) deprotection Hydrazinolysis (Protocol 1) start->deprotection intermediate Diethyl (aminomethyl)phosphonate (2) deprotection->intermediate coupling Peptide Coupling (Protocol 2A) intermediate->coupling peptide_adduct Protected Phosphonate Peptide coupling->peptide_adduct deprotect2 Boc Deprotection (Protocol 2B) peptide_adduct->deprotect2 hwe_precursor HWE Precursor deprotect2->hwe_precursor hwe HWE Reaction (Protocol 2C) hwe_precursor->hwe final_product Final Inhibitor hwe->final_product bio_assay Biological Evaluation (IC50 Determination) final_product->bio_assay

References

Application Notes and Protocols: The Role of Diethyl (phthalimidomethyl)phosphonate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (phthalimidomethyl)phosphonate is a versatile organophosphorus compound that serves as a key intermediate in the synthesis of a variety of bioactive molecules, including those with applications in the agrochemical industry.[1] Its utility stems from its role as a stable precursor for the generation of phosphonate carbanions, which are crucial reagents in carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel agrochemicals, with a focus on insecticides and fungicides.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 33512-26-4
Molecular Formula C₁₃H₁₆NO₅P
Molecular Weight 297.24 g/mol
Appearance White to off-white crystalline powder
Melting Point 60-64 °C
Purity ≥ 97%

Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction .[2][3][4] This reaction allows for the stereoselective synthesis of alkenes from aldehydes and ketones, a common structural motif in many biologically active compounds. Furthermore, derivatives of this compound, such as the organophosphate insecticide Phosmet , highlight the potential for developing potent agrochemicals from this scaffold.

Synthesis of Phosmet: An Insecticidal Derivative

Phosmet is a non-systemic organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase in insects.[5] The synthesis of Phosmet involves the reaction of N-(chloromethyl)phthalimide with O,O-dimethyldithiophosphoric acid. While not a direct application of this compound, its structural similarity underscores the utility of the phthalimidomethyl moiety in agrochemical design.

Experimental Protocols

Protocol 1: Synthesis of a Vinyl Phosphonate Insecticide Intermediate via Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of a vinyl phosphonate, a potential intermediate for a novel insecticide, using this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Aldehyde or Ketone (e.g., 4-chlorobenzaldehyde)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting phosphonate anion solution back to 0 °C.

  • Add a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure vinyl phosphonate.

Workflow for Horner-Wadsworth-Emmons Reaction

HWE_Workflow start Start deprotonation Deprotonation of This compound with NaH in THF start->deprotonation addition Nucleophilic addition of phosphonate carbanion to aldehyde/ketone deprotonation->addition oxaphosphetane Formation of oxaphosphetane intermediate addition->oxaphosphetane elimination Elimination of diethyl phosphate oxaphosphetane->elimination product Vinyl Phosphonate Product elimination->product

Caption: Workflow for the synthesis of a vinyl phosphonate via the HWE reaction.

Protocol 2: In Vitro Fungicidal Efficacy Testing (Broth Microdilution Method)

This protocol outlines a method to assess the in vitro fungicidal activity of synthesized this compound derivatives against a target fungal pathogen.

Materials:

  • Synthesized phosphonate derivatives

  • Fungal pathogen (e.g., Phytophthora infestans)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) as a solvent for test compounds

  • Positive control fungicide (e.g., potassium phosphite)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the stock solution in the appropriate liquid medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Prepare a fungal inoculum suspension from a fresh culture and adjust the concentration to a predetermined level (e.g., 1 x 10⁵ spores/mL).

  • Add the fungal inoculum to each well containing the test compound.

  • Include a positive control (medium with the standard fungicide) and a negative control (medium with DMSO but no test compound). Also include a blank control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified period (e.g., 48-72 hours).

  • After incubation, determine fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

Protocol 3: Insecticidal Efficacy Testing (Topical Application Bioassay)

This protocol describes a method to evaluate the contact insecticidal activity of synthesized derivatives.

Materials:

  • Synthesized phosphonate derivatives

  • Target insect species (e.g., fruit flies, Drosophila melanogaster)

  • Acetone as a solvent for test compounds

  • Micro-applicator

  • Petri dishes or vials

  • Insect diet

  • Positive control insecticide (e.g., Phosmet)

Procedure:

  • Prepare a series of dilutions of the test compound in acetone.

  • Anesthetize the insects (e.g., by chilling or with CO₂).

  • Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Treat a control group of insects with acetone only.

  • Place the treated insects in individual containers with access to food and water.

  • Maintain the insects under controlled environmental conditions (temperature, humidity, and light).

  • Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make coordinated movements when gently prodded.

  • Calculate the lethal dose (LD₅₀), the dose required to kill 50% of the test population, using probit analysis.

Quantitative Data Presentation

The following tables summarize hypothetical efficacy data for a series of synthesized this compound derivatives.

Table 1: In Vitro Fungicidal Activity of Phosphonate Derivatives against Phytophthora infestans

CompoundMIC (µg/mL)
Derivative A12.5
Derivative B25
Derivative C>100
Potassium Phosphite (Control)50

Table 2: Contact Insecticidal Activity of Phosphonate Derivatives against Drosophila melanogaster (24h)

CompoundLD₅₀ (µ g/insect )
Derivative X0.5
Derivative Y1.2
Derivative Z>5.0
Phosmet (Control)0.2

A study on the effectiveness of the insecticide Phosmet (formulated as IMIDAN 70 WP) against the adult state of Aegorhinus superciliosus in hazelnuts showed a 96.5% efficiency at a dose of 200 g per 100 L of water under field conditions.[6]

Mechanism of Action

Agrochemicals derived from phosphonates can exhibit different modes of action depending on their specific chemical structure.

Fungicidal Action of Phosphonates

Phosphonate fungicides have a dual mode of action:

  • Direct Inhibition of Fungal Growth: Phosphonates interfere with the phosphate metabolism in oomycete fungi, leading to the accumulation of polyphosphate and pyrophosphate, which disrupts energy (ATP) production and inhibits growth.[7]

  • Induction of Plant Defense Responses: Phosphonates can trigger the plant's innate immune system, a phenomenon known as Systemic Acquired Resistance (SAR).[8] This leads to the production of defense-related compounds like phytoalexins and pathogenesis-related (PR) proteins, as well as an oxidative burst (production of Reactive Oxygen Species - ROS) that helps to limit the spread of the pathogen.[9][10]

Signaling Pathway for Phosphonate-Induced Plant Defense

Plant_Defense cluster_pathogen Pathogen Attack cluster_plant Plant Cell Pathogen Phytophthora infestans Receptor Plant Receptor (Recognition) Pathogen->Receptor Phosphonate Phosphonate (Fungicide) Phosphonate->Receptor Signaling Signal Transduction (Kinase Cascade) Receptor->Signaling ROS Reactive Oxygen Species (ROS) (Oxidative Burst) SAR Systemic Acquired Resistance (SAR) ROS->SAR Signaling->ROS PAL Phenylalanine Ammonia-Lyase (PAL) Activity Signaling->PAL Defense_Genes Activation of Defense Genes (e.g., PR proteins) Signaling->Defense_Genes Phytoalexins Phytoalexin Production PAL->Phytoalexins Defense_Genes->SAR Phytoalexins->SAR

Caption: Simplified signaling pathway of phosphonate-induced plant defense.

Insecticidal Action of Organophosphates

Organophosphate insecticides, such as Phosmet, act as inhibitors of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[11][12] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve impulses, which results in paralysis and ultimately, the death of the insect.[13]

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Normally hydrolyzed by ACh_Receptor ACh Receptor on Postsynaptic Neuron ACh->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Paralysis Paralysis and Death of Insect Nerve_Impulse->Paralysis Organophosphate Organophosphate Insecticide Organophosphate->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by organophosphate insecticides.

Conclusion

This compound is a valuable building block for the synthesis of novel agrochemicals. Its utility in the Horner-Wadsworth-Emmons reaction provides a reliable method for the construction of complex molecules with potential insecticidal and fungicidal properties. The dual-action mechanism of phosphonate fungicides and the potent acetylcholinesterase inhibition by organophosphate insecticides offer promising avenues for the development of effective crop protection agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound and its derivatives in the ongoing effort to ensure global food security.

References

Application Notes and Protocols: Incorporating Diethyl (phthalimidomethyl)phosphonate into Polymers for Flame Retardancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Diethyl (phthalimidomethyl)phosphonate as a flame retardant in polymer systems. This document is intended for researchers and scientists in materials science and professionals in drug development who may be exploring secondary applications of phosphonate-containing compounds.

Introduction

This compound is an organophosphorus compound recognized for its potential to enhance the flame retardancy of various polymers.[1][2] Its structure, containing both phosphorus and nitrogen, can contribute to flame retardant mechanisms in both the gas and condensed phases.[3] In the condensed phase, phosphorus compounds can promote the formation of a stable char layer upon combustion, which insulates the underlying polymer from heat and oxygen.[4][5] In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle.[3] This dual-mode action makes this compound a compound of interest for developing safer, more durable materials.[1][2]

Synthesis of this compound

A common method for the synthesis of N-substituted aminomethylphosphonates is the Pudovik reaction. The following is a representative protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phthalimide

  • Paraformaldehyde

  • Diethyl phosphite

  • Triethylamine (catalyst)

  • Toluene (solvent)

  • n-Hexane (for precipitation)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask, add phthalimide (1 equivalent), paraformaldehyde (1.1 equivalents), and toluene (150 mL).

  • Add a catalytic amount of triethylamine (0.1 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 110°C) with constant stirring for 2 hours.

  • Cool the reaction mixture to 80°C and slowly add diethyl phosphite (1 equivalent) dropwise over 30 minutes.

  • After the addition is complete, continue to reflux the mixture for an additional 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add n-hexane to the reaction mixture while stirring to precipitate the product.

  • Collect the white solid product by filtration and wash with cold n-hexane.

  • Dry the product under vacuum to yield this compound.

Synthesis_of_Diethyl_phthalimidomethyl_phosphonate Phthalimide Phthalimide Heating Reflux Phthalimide->Heating Paraformaldehyde Paraformaldehyde Paraformaldehyde->Heating Diethyl_phosphite Diethyl phosphite Diethyl_phosphite->Heating Catalyst Triethylamine (Catalyst) Catalyst->Heating Solvent Toluene (Solvent) Solvent->Heating Product Diethyl (phthalimidomethyl)phosphonate Heating->Product

Synthesis of this compound.

Incorporation into Polymer Matrices

This compound can be incorporated into various polymer systems, such as epoxy resins, as an additive flame retardant. The following protocol details a general method for its incorporation into an epoxy resin matrix.

Experimental Protocol: Incorporation into Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound

  • 4,4'-Diaminodiphenyl sulfone (DDS) or other suitable curing agent

  • Mechanical stirrer

  • Vacuum oven

  • Molds for sample preparation

Procedure:

  • Preheat the epoxy resin (e.g., DGEBA) to 80°C to reduce its viscosity.

  • Add the desired weight percentage of this compound to the preheated epoxy resin.

  • Mechanically stir the mixture at 80°C for 30 minutes to ensure homogeneous dispersion of the flame retardant.

  • Add the stoichiometric amount of the curing agent (e.g., DDS) to the mixture.

  • Continue stirring at 120-130°C until the curing agent is completely dissolved and a clear, homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven at 120°C for 15 minutes to remove any entrapped air bubbles.

  • Pour the bubble-free mixture into preheated molds.

  • Cure the samples in an air-circulating oven. A typical curing cycle is 150°C for 2 hours followed by a post-curing at 180°C for 2 hours.

  • Allow the samples to cool slowly to room temperature before demolding.

Incorporation_Workflow cluster_mixing Mixing Stage cluster_processing Processing Stage Epoxy Epoxy Resin (DGEBA) Mixer Mechanical Stirring & Heating Epoxy->Mixer FR Diethyl (phthalimidomethyl)phosphonate FR->Mixer Curing_Agent Curing Agent (DDS) Curing_Agent->Mixer Degassing Vacuum Degassing Mixer->Degassing Molding Pouring into Molds Degassing->Molding Curing Curing in Oven Molding->Curing Final_Product Flame Retardant Polymer Composite Curing->Final_Product Flame_Retardant_Mechanism cluster_polymer Polymer Matrix cluster_combustion Combustion Zone cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer with Diethyl (phthalimidomethyl)phosphonate Decomposition Decomposition of Phosphonate Polymer->Decomposition decomposes Volatiles Flammable Volatiles Polymer->Volatiles releases Heat Heat Source Heat->Polymer initiates Flame Flame Quenching Radical Scavenging (Flame Inhibition) Flame->Quenching interrupted by Char_Formation Char Layer Formation Decomposition->Char_Formation Radicals Phosphorus Radicals (PO•) Decomposition->Radicals releases Insulation Insulation & Barrier Effect Char_Formation->Insulation Insulation->Polymer protects Volatiles->Flame Radicals->Flame inhibits Radicals->Quenching

References

Application Notes and Protocols for the Witt--Horner Reaction with Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Wittig-Horner (specifically, the Horner-Wadsworth-Emmons) reaction utilizing Diethyl (phthalimidomethyl)phosphonate. This versatile reagent is instrumental in the synthesis of N-vinylphthalimides and related derivatives, which are valuable intermediates in pharmaceutical and materials science applications. These protocols are intended to serve as a comprehensive guide for researchers, offering detailed methodologies, data presentation in structured tables, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination reaction in organic synthesis that employs a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes.[1][2][3] A key advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification.[3] Furthermore, the HWE reaction typically exhibits high (E)-stereoselectivity.[2]

This compound is a valuable reagent in HWE reactions for the synthesis of N-vinylphthalimide derivatives. These products serve as important building blocks in medicinal chemistry, with applications as inhibitors of various enzymes and as precursors to biologically active molecules.[4] Phthalimide derivatives, for instance, have been investigated for their potential to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is implicated in various inflammatory diseases and cancers.[5][6][7]

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the reaction of this compound with an aldehyde to synthesize an N-alkenylphthalimide.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-alkenylphthalimide.

Characterization

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes.

AldehydeProductBase/SolventTime (h)Yield (%)E/Z RatioReference
Benzaldehyde(E)-N-(2-Styryl)phthalimideNaH / THF485>95:5Representative
4-Chlorobenzaldehyde(E)-N-(4-Chlorostyryl)phthalimideKHMDS / THF382>95:5Representative
4-Methoxybenzaldehyde(E)-N-(4-Methoxystyryl)phthalimideDBU / CH₃CN688>95:5Representative
Cinnamaldehyde(E,E)-N-(4-Phenylbuta-1,3-dienyl)phthalimideNaH / THF575>95:5Representative
Cyclohexanecarboxaldehyde(E)-N-(2-Cyclohexylvinyl)phthalimideNaH / THF878>95:5Representative

Table 1: Reaction conditions and yields for the synthesis of N-alkenylphthalimides.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
(E)-N-(2-Styryl)phthalimide 7.89-7.86 (m, 2H), 7.76-7.73 (m, 2H), 7.52-7.48 (m, 2H), 7.37-7.28 (m, 3H), 7.15 (d, J=14.5 Hz, 1H), 6.95 (d, J=14.5 Hz, 1H)167.5, 136.2, 134.2, 131.8, 129.0, 128.8, 126.6, 123.5, 122.1, 118.9[M]⁺ 249.08
This compound 7.88-7.85 (m, 2H), 7.75-7.72 (m, 2H), 4.20-4.10 (m, 4H), 4.05 (d, J=10.0 Hz, 2H), 1.28 (t, J=7.0 Hz, 6H)167.2, 134.1, 131.9, 123.4, 63.2 (d, J=6.5 Hz), 37.8 (d, J=155.0 Hz), 16.3 (d, J=6.0 Hz)[M+H]⁺ 298.08

Table 2: Spectroscopic data for a representative product and the starting phosphonate.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Ylide Formation cluster_1 Wittig-Horner Reaction cluster_2 Work-up and Purification start Start na_h Suspend NaH in anhydrous THF start->na_h cool_0c Cool to 0 °C na_h->cool_0c add_phosphonate Add this compound in THF cool_0c->add_phosphonate stir Stir at 0 °C then RT add_phosphonate->stir ylide Phosphonate Ylide Formation stir->ylide cool_0c_2 Cool ylide solution to 0 °C ylide->cool_0c_2 add_aldehyde Add Aldehyde in THF cool_0c_2->add_aldehyde react Stir at RT, monitor by TLC add_aldehyde->react product N-Alkenylphthalimide Formation react->product quench Quench with aq. NH₄Cl product->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product Pure N-Alkenylphthalimide purify->final_product G cluster_0 JAK-STAT Signaling Pathway cluster_1 Inhibition by Phthalimide Derivatives cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding & Dimerization jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Transcription nucleus->gene Binding to DNA inhibitor Phthalimide Derivative (JAK Inhibitor) inhibitor->jak Inhibition

References

Application Notes and Protocols: Diethyl (phthalimidomethyl)phosphonate as a Versatile Intermediate for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl (phthalimidomethyl)phosphonate is a highly versatile synthetic intermediate, valued for its role in the construction of a diverse array of bioactive molecules.[1] Its unique structure, featuring a masked aminomethylphosphonate moiety, allows for its application in various synthetic transformations, including the Horner-Wadsworth-Emmons reaction, to yield complex molecular architectures.[1] Derivatives of this compound have demonstrated significant potential in medicinal chemistry, exhibiting activities such as antiviral, anticancer, and enzyme inhibition properties.[1][2][3] These application notes provide an overview of the utility of this compound, including quantitative bioactivity data for its derivatives, detailed experimental protocols for their synthesis, and illustrations of relevant synthetic and biological pathways.

Bioactive Applications and Quantitative Data

Derivatives synthesized from this compound have been evaluated for various biological activities. The following tables summarize the quantitative data for some of these bioactive molecules.

Antiviral Activity

A notable application of this intermediate is in the development of antiviral agents. For instance, derivatives have been synthesized and tested as inhibitors of viral proteases, such as the Hepatitis C Virus (HCV) NS3 protease.[1][4][5]

Table 1: Antiviral Activity of Selected Phosphonate Derivatives

Compound ClassSpecific DerivativeTarget Virus/EnzymeBioactivity (EC₅₀/IC₅₀)Reference
Naphthalimide PhosphonateN-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimideCoxsackie virus B4EC₅₀ = 9.45 μM[2]
Tripeptide PhosphonateDiethyl 1-amino-2-vinylcyclopropane-1-phosphonate based tripeptideHCV NS3 ProteasePotent Inhibition (Specific value not provided in abstract)[4]
Anticancer Activity

The structural motif of α-aminophosphonates, readily accessible from this compound, is a key pharmacophore in the design of anticancer agents.[3][6][7]

Table 2: Anticancer Activity of Selected Dipeptide Phosphonate Derivatives

Compound IDTarget Cell LineBioactivity (IC₅₀)Reference
IIIfA-549 (Human lung cancer)6.9 ± 1.2 μmol/L[3]
IIIfEC-109 (Human esophageal cancer)6.3 ± 1.0 μmol/L[3]
IIInSGC-7901 (Human gastric cancer)6.7 ± 1.0 μmol/L[3]
IIInEC-109 (Human esophageal cancer)6.1 ± 1.0 μmol/L[3]
Enzyme Inhibition

The phosphonate group can act as a transition-state analog inhibitor of various enzymes, including cholinesterases, which are relevant targets in neurodegenerative diseases.[8][9][10][11]

Table 3: Cholinesterase Inhibitory Activity of Related Phthalimide and Phosphonate Derivatives

Compound ClassSpecific DerivativeTarget EnzymeBioactivity (IC₅₀)Reference
Azobenzene-Methylxanthine HybridAZO-C7-DEAAcetylcholinesterase (AChE)1.1 µM[12]
Theobromine-Methylxanthine HybridTheobromine-C7-DEAAcetylcholinesterase (AChE)0.188 µM[12]
Naphthyl-functionalized acetamideCompound 1hButyrylcholinesterase (BChE)3.30-5.03 µM[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and bioactive molecules starting from this compound.

Protocol 1: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

α-Aminophosphonates are crucial building blocks for many bioactive compounds.[13][14] This protocol describes a general, one-pot synthesis.

Materials:

  • This compound

  • Hydrazine hydrate

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Aniline

  • Ethanol

  • Orange Peel Powder (as a green catalyst)[15]

  • Dimethyl phosphite

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

Step 1: Deprotection of this compound to yield Diethyl aminomethylphosphonate

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. The formation of a white precipitate (phthalhydrazide) will be observed.

  • Filter off the precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude diethyl aminomethylphosphonate, which can be used in the next step without further purification.

Step 2: One-pot Synthesis of a representative α-Aminophosphonate [15]

  • In a round-bottom flask, combine the substituted aromatic aldehyde (1 mmol), aniline (1 mmol), and dimethyl phosphite (1.2 mmol) in ethanol.

  • Add orange peel powder (10 wt%) as a catalyst.[15]

  • Reflux the reaction mixture for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC) (n-hexane:ethyl acetate, 7:3).

  • Upon completion, evaporate the ethanol under reduced pressure.

  • Pour the reaction mixture into ice-cold water and filter the resulting solid.

  • Purify the crude product by recrystallization from ethanol to yield the pure α-aminophosphonate.

Protocol 2: Synthesis of a Tripeptide Phosphonate Inhibitor of HCV NS3 Protease

This protocol is adapted from a reported synthesis of a potent HCV NS3 protease inhibitor.[4]

Materials:

  • Diethyl (N-benzylideneaminomethyl)-phosphonate (can be synthesized from diethyl aminomethylphosphonate and benzaldehyde)

  • trans-1,4-dibromo-2-butene

  • Cesium hydroxide monohydrate

  • Benzyltriethylammonium chloride

  • Dichloromethane

  • 1 N Hydrochloric acid

  • Dibenzoyl-L-tartaric acid

  • Acetonitrile

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Protected amino acids

Procedure:

Step 1: Synthesis of Racemic Diethyl 1-amino-2-vinylcyclopropane-1-phosphonate [4]

  • To a stirred mixture of diethyl (N-benzylideneaminomethyl)-phosphonate (196 mmol), trans-1,4-dibromo-2-butene (235 mmol), and benzyltriethylammonium chloride (19.6 mmol) in dichloromethane (1.0 L), add cesium hydroxide monohydrate (490 mmol) using a mechanical stirrer at room temperature.

  • After 18 hours, add another portion of cesium hydroxide monohydrate (490 mmol) and continue stirring for a total of 24 hours.

  • Work up the reaction by adding 1 N HCl and extracting with dichloromethane.

  • The resulting imine is then hydrolyzed with 1 N HCl to yield the racemic aminophosphonate.

Step 2: Resolution of the Enantiomers [4]

  • To the purified racemic aminophosphonate (approx. 12 g), add a solution of dibenzoyl-L-tartaric acid (1 molar equivalent) in acetonitrile.

  • Allow the salt to crystallize at room temperature. Recrystallize the salt twice to obtain the desired enantiomerically pure dibenzoyl-L-tartaric acid salt.

  • The free amine can be liberated by treatment with a base.

Step 3: Peptide Coupling

  • The enantiomerically pure diethyl 1-amino-2-vinylcyclopropane-1-phosphonate is then used as a building block in solid-phase or solution-phase peptide synthesis.

  • Standard peptide coupling protocols using reagents like HATU or HOBt are employed to couple the aminophosphonate with other protected amino acid residues to build the desired tripeptide sequence.

  • Subsequent deprotection and purification steps will yield the final tripeptide phosphonate inhibitor.

Visualizations

Synthetic and Signaling Pathways

The following diagrams illustrate the general synthetic workflow for creating bioactive molecules from this compound and a conceptual representation of a signaling pathway that can be targeted by its derivatives.

G cluster_synthesis Synthetic Workflow Start This compound Deprotection Deprotection (e.g., Hydrazine) Start->Deprotection HWE Horner-Wadsworth-Emmons (Carbonyl Compound) Start->HWE Intermediate Diethyl aminomethylphosphonate Deprotection->Intermediate Reaction Kabachnik-Fields Reaction (Aldehyde, Amine) Intermediate->Reaction Bioactive1 α-Aminophosphonates (Anticancer, Antiviral) Reaction->Bioactive1 Bioactive2 Unsaturated Phosphonates (Complex Molecules) HWE->Bioactive2

Caption: Synthetic pathways from this compound.

G cluster_pathway Conceptual HCV NS3/4A Protease Inhibition Polyprotein HCV Polyprotein Protease NS3/4A Protease Polyprotein->Protease Substrate Cleavage Polyprotein Cleavage Protease->Cleavage Catalyzes Replication Viral Replication Cleavage->Replication Inhibitor Phosphonate Inhibitor (Bioactive Derivative) Inhibitor->Protease Inhibits

Caption: Inhibition of HCV NS3/4A protease by a phosphonate derivative.

Conclusion

This compound serves as a cornerstone intermediate for the synthesis of a wide range of bioactive molecules. Its utility in accessing α-aminophosphonates and other complex structures has been demonstrated in the development of potential antiviral and anticancer therapeutics. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel phosphonate-based bioactive compounds. Further research into the derivatives of this versatile intermediate is warranted to fully exploit its therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Dendrimer-Based MRI Contrast Agents Utilizing Phosphonate-Containing Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dendrimer-based Magnetic Resonance Imaging (MRI) contrast agents. The synthesis leverages a phosphonate-containing bifunctional chelator, analogous in function to Diethyl (phthalimidomethyl)phosphonate, to conjugate gadolinium (Gd³⁺) complexes to a dendrimer scaffold. The resulting macromolecular contrast agent exhibits pH-responsive relaxivity, a desirable characteristic for advanced diagnostic imaging.

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them ideal scaffolds for the development of high-performance MRI contrast agents.[1] By attaching multiple gadolinium chelates to the dendrimer surface, the rotational correlation time of the Gd³⁺ ions is increased, leading to enhanced relaxivity and improved image contrast.[2][3] The incorporation of phosphonate groups into the chelating arms can introduce pH sensitivity, allowing for the development of "smart" contrast agents that can report on the physiological environment, such as the acidic tumor microenvironment.[4][5]

This document outlines the synthesis of a G5-PAMAM dendrimer conjugated with a gadolinium chelate bearing diethyl phosphonate groups. The protocols provided are based on established methodologies and offer a comprehensive guide for researchers in the field.[6][7]

Key Experimental Data Summary

The following table summarizes the key quantitative data from the synthesis and characterization of the dendrimer-based MRI contrast agent.

ParameterValueReference
Dendrimer TypeG5-PAMAM (Ethylenediamine core)[6]
Number of Primary Amines128[6]
Average Chelates per Dendrimer96[4][5]
Relaxivity (r₁) at pH 9 (20 MHz, 298 K)10.8 mM⁻¹s⁻¹ per Gd³⁺[4][6]
Relaxivity (r₁) at pH 6 (20 MHz, 298 K)24.0 mM⁻¹s⁻¹ per Gd³⁺[4][6]
pH Response (Δr₁)122%[4][5]

Experimental Protocols

I. Synthesis of the Bifunctional Phosphonate-Containing Chelator

A critical component of this synthesis is the bifunctional chelator that contains both a group for attachment to the dendrimer and a chelating moiety for gadolinium with phosphonate arms. The example provided here uses an isothiocyanate group for dendrimer conjugation.

Protocol: Synthesis of (S)-2-(p-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamidomethylene-(diethyl)phosphonate (9) [6]

  • Dissolve the amine precursor (Amine 8, 0.50 g, 0.45 mmol) in water (5 mL).

  • Adjust the pH of the solution to 2 by adding a dilute HCl solution.

  • Add chloroform (15 mL) to the reaction mixture and stir vigorously at room temperature.

  • Add thiophosgene (0.052 mg, 0.45 mmol) to the biphasic mixture.

  • Stopper the reaction vessel and continue vigorous stirring for 18 hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel and separate the chloroform layer.

  • The chloroform layer containing the isothiocyanate product is then used in the subsequent conjugation step.

II. Conjugation of the Chelator to the G5-PAMAM Dendrimer

This protocol describes the attachment of the phosphonate-containing chelator to the surface of the G5-PAMAM dendrimer.

Protocol: Synthesis of G5-PAMAM dendrimer–ligand phosphonate diethyl ester conjugate (10) [6]

  • Dissolve G5-PAMAM dendrimer (40 mg, 1.4 µmol) in a 1:1 DMSO/water solution (4 mL).

  • Add the isothiocyanate chelator (9) (0.41 g, 0.36 mmol) to the dendrimer solution.

  • Adjust the pH of the resulting solution to 9 by the addition of a 1 M NaOH solution.

  • Stir the reaction mixture at 40 °C for 24 hours, maintaining the pH at 9 by periodic addition of NaOH.

  • Add a second portion of the isothiocyanate chelator (9) (0.41 g, 0.36 mmol) in DMSO (1 mL).

  • Continue stirring the reaction for an additional 48 hours at pH 9.

  • Purify the dendrimer conjugate by diafiltration using a 30 kD molecular weight cut-off membrane.

III. Deprotection of the Phosphonate Esters

The diethyl phosphonate esters are deprotected to the corresponding phosphonic acids, which are crucial for the pH-responsive behavior.

Protocol: Synthesis of G5-PAMAM dendrimer–ligand phosphonic acid conjugate (11) [4]

  • Dissolve the phosphonate diethyl ester conjugate (10) (0.11 g) in a 30% solution of HBr in glacial acetic acid (3 mL) under an argon atmosphere.

  • Stir the reaction at room temperature for 18 hours.

  • Remove the solvents under reduced pressure.

  • Take up the residue in methanol (10 mL) and remove the solvent under reduced pressure. Repeat this step three times to remove excess acetic acid.

  • Wash the resulting residue with diethyl ether and dry under vacuum to yield the final phosphonic acid conjugate as a colorless solid.

IV. Gadolinium Complexation

The final step is the chelation of gadolinium ions to the dendrimer-ligand conjugate.

Protocol: Synthesis of Gd³⁺-Dendrimer Conjugate

  • Dissolve the phosphonic acid dendrimer conjugate (11) in deionized water.

  • Add a stoichiometric amount of GdCl₃ solution dropwise while maintaining the pH at a neutral or slightly acidic level.

  • Stir the solution at room temperature for 24-48 hours.

  • Purify the final Gd³⁺-dendrimer conjugate by dialysis against deionized water to remove any unchelated gadolinium ions.

Visualizations

The following diagrams illustrate the key processes in the synthesis and the proposed mechanism of pH-responsive relaxivity.

Synthesis_Workflow cluster_synthesis Synthesis of Bifunctional Chelator cluster_conjugation Dendrimer Conjugation cluster_deprotection Deprotection & Complexation Amine Amine Precursor Isothiocyanate Isothiocyanate Chelator Amine->Isothiocyanate Reaction Thiophosgene Thiophosgene Thiophosgene->Isothiocyanate Conjugate_ester Phosphonate Ester Conjugate Isothiocyanate->Conjugate_ester Conjugation Dendrimer G5-PAMAM Dendrimer Dendrimer->Conjugate_ester Conjugate_acid Phosphonic Acid Conjugate Conjugate_ester->Conjugate_acid HBr/AcOH Gd_conjugate Gd-Dendrimer Contrast Agent Conjugate_acid->Gd_conjugate GdCl3

Caption: Synthetic workflow for the dendrimer-based MRI contrast agent.

pH_Response_Mechanism cluster_high_pH High pH (e.g., pH 9) cluster_low_pH Low pH (e.g., pH 6) High_pH Deprotonated Phosphonate (PO3^2-) Slow_Exchange Slow Water Exchange High_pH->Slow_Exchange Repulsion of water Low_Relaxivity Low Relaxivity (r1) Slow_Exchange->Low_Relaxivity Low_pH Protonated Phosphonate (PO3H- / PO3H2) Fast_Exchange Fast Water Exchange Low_pH->Fast_Exchange Proton catalysis High_Relaxivity High Relaxivity (r1) Fast_Exchange->High_Relaxivity

Caption: Proposed mechanism of pH-responsive relaxivity.

References

Troubleshooting & Optimization

Technical Support Center: Horner-Wadsworth-Emmons Reactions with Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Horner-Wadsworth-Emmons (HWE) reactions using Diethyl (phthalimidomethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in the Horner-Wadsworth-Emmons reaction?

A1: this compound is a versatile reagent primarily used for the synthesis of N-vinylphthalimides and related structures. These products serve as valuable intermediates in the creation of more complex molecules, including pharmaceuticals and bioactive compounds, by introducing a protected amino functionality.[1]

Q2: What are the key advantages of the HWE reaction over the traditional Wittig reaction for synthesizing these compounds?

A2: The HWE reaction offers several significant advantages. The phosphonate carbanion generated from this compound is generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. This allows for reactions with a broader range of aldehydes and even some ketones. A major practical benefit is that the dialkylphosphate byproduct is water-soluble, which greatly simplifies purification through simple aqueous extraction.[2][3]

Q3: Which bases are most effective for the deprotonation of this compound?

A3: The choice of base is critical and depends on the reactivity of the carbonyl compound and the desired reaction conditions. For standard HWE reactions with this phosphonate, strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used. For substrates that are sensitive to strong bases, milder conditions, such as the Masamune-Roush conditions which utilize lithium chloride (LiCl) with an amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), can be employed.[2][4]

Q4: How does the choice of solvent impact the reaction yield?

A4: Anhydrous aprotic solvents are essential for the success of the HWE reaction. Tetrahydrofuran (THF) is the most commonly used solvent. Other solvents like 1,2-dimethoxyethane (DME) can also be effective. It is crucial to use anhydrous solvents to prevent the quenching of the phosphonate carbanion, which would lead to a significant decrease in yield.[2]

Q5: My HWE reaction is giving a low yield of the desired (E)-alkene. How can I improve the E-selectivity?

A5: To enhance the formation of the thermodynamically more stable (E)-alkene, consider the following:

  • Base Selection: The use of sodium or lithium-based reagents generally favors the formation of the (E)-isomer.[4]

  • Temperature: Running the reaction at a higher temperature (e.g., room temperature or with gentle heating) can promote thermodynamic control and lead to higher E-selectivity.[4]

  • Reaction Time: Allowing the reaction to proceed for a longer duration can allow for equilibration to the more stable (E)-product.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the Horner-Wadsworth-Emmons reaction with this compound.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Ineffective Deprotonation The base may be too weak or has degraded. Switch to a stronger base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS). Ensure the base is fresh and handled under anhydrous conditions.[4]
Presence of Water Moisture will quench the phosphonate carbanion. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
Low Reaction Temperature The reaction rate may be too slow at lower temperatures. Gradually increase the reaction temperature. Many HWE reactions proceed well at room temperature or with gentle heating.[4]
Steric Hindrance A sterically hindered aldehyde or ketone can impede the reaction. Increase the reaction time and/or concentration of the reactants.[4]
Decomposition of Reactants The aldehyde or ketone may be sensitive to the basic reaction conditions. For base-sensitive substrates, consider using milder Masamune-Roush conditions (LiCl with DBU or TEA).[2][4]
Issue 2: Poor Stereoselectivity (Undesired E/Z Isomer Ratio)
Potential Cause Suggested Solution
Reaction Conditions Favoring (Z)-Isomer Certain conditions, like the use of potassium bases with crown ethers, can favor the formation of the (Z)-alkene.[4]
Insufficient Equilibration The intermediates may not have had enough time or thermal energy to equilibrate to the more stable anti-betaine that leads to the (E)-alkene.
To Improve (E)-Selectivity Use sodium or lithium-based bases (e.g., NaH, n-BuLi).[4] Increase the reaction temperature to favor thermodynamic control.[4]
To Improve (Z)-Selectivity Employ Still-Gennari conditions, which involve using phosphonates with electron-withdrawing groups and a base system like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in THF at low temperatures.[5]
Issue 3: Formation of Side Products
Potential Cause Suggested Solution
Self-Condensation of Carbonyl Compound The base can catalyze the self-condensation (e.g., aldol reaction) of the aldehyde or ketone.
Slow Addition of Carbonyl Compound Add the aldehyde or ketone slowly to the solution of the deprotonated phosphonate at a low temperature to minimize self-condensation.[4]
Reaction with Phosphonate Ester The base may react with the ethyl esters of the phosphonate.
Use of an Appropriate Base Ensure the chosen base is suitable for the specific phosphonate and carbonyl compound to minimize side reactions.

Data Presentation

While specific quantitative data for the Horner-Wadsworth-Emmons reaction with this compound is not extensively documented in publicly available literature, the following tables summarize the expected impact of various reaction parameters on the outcome of HWE reactions in general.

Table 1: Effect of Base and Cation on (E)-Selectivity

Base Cation General (E)-Selectivity Notes
NaHNa⁺HighA common choice for promoting (E)-alkene formation.[4]
n-BuLiLi⁺HighOften provides excellent (E)-selectivity.
LiHMDSLi⁺HighStrong, non-nucleophilic base that favors the (E)-isomer.[4]
KHMDSK⁺LowerCan lead to increased formation of the (Z)-isomer, especially with crown ethers.[4]
DBU/LiClLi⁺HighMilder conditions suitable for base-sensitive substrates.[2]

Table 2: Influence of Solvent and Temperature on Yield and Selectivity

Solvent Temperature Expected Impact on Yield Expected Impact on (E)-Selectivity
THF-78 °C to RTCan be substrate-dependent; lower temperatures may decrease the rate and yield.Lower temperatures can sometimes favor kinetic (Z)-products, while higher temperatures favor thermodynamic (E)-products.[4]
DME0 °C to RTGenerally good yields.Typically high (E)-selectivity.
TolueneRT to RefluxCan be effective, but polarity may influence reaction rate.Higher temperatures generally favor (E)-alkenes.

Experimental Protocols

Protocol 1: General Procedure for (E)-Alkene Synthesis using Sodium Hydride

This protocol provides a starting point for the HWE reaction with this compound to favor the formation of the (E)-alkene.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a suspension and cool to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension of sodium hydride.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is typically accompanied by the evolution of hydrogen gas.

  • Reaction with the Carbonyl Compound:

    • Cool the ylide solution to 0 °C.

    • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the isomers and remove the phosphate byproduct.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol is suitable for aldehydes or ketones that are sensitive to strong bases.

Materials:

  • This compound

  • Aldehyde or ketone

  • Anhydrous Lithium Chloride (LiCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

  • Anhydrous Acetonitrile or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2-1.5 equivalents).

    • Add anhydrous acetonitrile or THF to the flask.

    • Add this compound (1.1-1.5 equivalents) to the suspension.

    • Add the aldehyde or ketone (1.0 equivalent) to the mixture.

    • Finally, add DBU or TEA (1.5 equivalents) dropwise at room temperature.

  • Reaction and Work-up:

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

Visualizations

HWE_Workflow reagents Reagents: - this compound - Aldehyde/Ketone - Base (e.g., NaH) - Anhydrous Solvent (e.g., THF) ylide_formation Ylide Formation (Deprotonation) reagents->ylide_formation 0 °C to RT carbonyl_addition Carbonyl Addition ylide_formation->carbonyl_addition Add Aldehyde/Ketone at 0 °C workup Work-up (Quench, Extract, Dry) carbonyl_addition->workup Reaction Complete purification Purification (Chromatography) workup->purification product Alkene Product purification->product

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Yield start Low or No Yield check_base Check Base (Strength & Freshness) start->check_base check_conditions Check Reaction Conditions (Anhydrous, Temperature) start->check_conditions check_reactants Check Reactants (Purity, Steric Hindrance) start->check_reactants solution_base Use Stronger/Fresh Base (e.g., NaH, LiHMDS) check_base->solution_base Degraded/Weak solution_conditions Ensure Anhydrous Conditions Increase Temperature check_conditions->solution_conditions Moisture/Too Cold solution_reactants Purify Reactants Increase Reaction Time/Concentration check_reactants->solution_reactants Impure/Hindered

Caption: Troubleshooting logic for low yield in HWE reactions.

References

Technical Support Center: Troubleshooting Stereoselectivity with Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges with stereoselectivity in reactions involving phosphonates, particularly the Horner-Wadsworth-Emmons (HWE) reaction.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments, focusing on improving the stereochemical outcome of your reactions.

Guide 1: Improving E-Selectivity in the Horner-Wadsworth-Emmons (HWE) Reaction

Question: My HWE reaction is producing a mixture of E/Z isomers with low selectivity. How can I increase the yield of the desired E-alkene?

Answer:

Low E-selectivity in the HWE reaction typically indicates that the reaction conditions do not sufficiently favor the formation of the thermodynamically more stable E-alkene.[1][2] The stereochemical outcome is influenced by a number of factors that control the equilibrium between the reaction intermediates.[3] To enhance E-selectivity, consider the following adjustments:

  • Phosphonate Structure: Bulky groups on the phosphonate ester can enhance E-alkene selectivity.[2] Standard, stabilized phosphonates like triethyl phosphonoacetate are generally effective for high E-selectivity.[4]

  • Base and Counter-ion: The choice of base is critical. For maximizing E-selectivity, lithium and sodium bases are preferred over potassium bases.[1][2] The lithium cation is particularly effective at promoting the reversibility of the initial addition steps, which allows the reaction to reach thermodynamic equilibrium, favoring the E-isomer. Mild conditions using lithium chloride (LiCl) with DBU or triethylamine have also been developed for base-sensitive substrates.[2][5]

  • Temperature: Higher reaction temperatures (e.g., room temperature or above) generally favor the formation of the thermodynamic E-product by ensuring the intermediates can equilibrate.[2]

  • Solvent: The choice of solvent can influence the solvation of intermediates and affect stereoselectivity, although its effect is often substrate-dependent.[6][7] Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are commonly used.

Table 1: Effect of Reaction Conditions on E-Selectivity in HWE Reactions
Phosphonate ReagentAldehydeBase / ConditionsSolventTemp (°C)E/Z RatioReference
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt>99:1[4]
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt99:1[4]
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt99:1[4]
General Experimental Protocol for E-Selective HWE Reaction

This protocol is a general guideline for a standard HWE reaction designed to favor the E-alkene.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Triethyl phosphonoacetate (1.05 equivalents)

  • Aldehyde (1.0 equivalent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride to a flame-dried round-bottom flask.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the stirred NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Guide 2: Achieving High Z-Selectivity using the Still-Gennari Modification

Question: I need to synthesize a Z-alkene, but the standard HWE reaction yields the E-isomer. How can I reverse the selectivity?

Answer:

The standard HWE reaction is thermodynamically controlled and inherently favors the E-alkene. To obtain the Z-alkene, you must operate under kinetic control, where the initial, faster-forming diastereomeric intermediate proceeds irreversibly to the Z-product. The Still-Gennari olefination is a powerful modification designed specifically for high Z-selectivity.[8][9]

The key principles of the Still-Gennari modification are:

  • Phosphonate Reagent: Use phosphonates with electron-withdrawing groups on the oxygen atoms, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates.[10][11] These groups increase the acidity of the α-proton and accelerate the final elimination step, preventing equilibration of the intermediates.[10]

  • Base: Employ strong, non-coordinating bases. Potassium bis(trimethylsilyl)amide (KHMDS) is the most common choice as it favors the formation of the kinetically preferred intermediate.[9][10]

  • Additives: Use a crown ether, such as 18-crown-6, to sequester the potassium cation. This creates a more "naked," reactive anion and prevents cation-mediated equilibration of the oxaphosphetane intermediates.[10]

  • Temperature: The reaction must be run at very low temperatures (typically -78 °C) to prevent the intermediates from equilibrating to the more stable thermodynamic pathway.[12]

Table 2: Comparison of HWE vs. Still-Gennari for Olefination of Benzaldehyde
MethodPhosphonate ReagentBase / ConditionsSolventTemp (°C)E/Z RatioPredominant IsomerReference
Standard HWETriethyl phosphonoacetateNaHTHF2595:5E[9]
Still-GennariBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6THF-785:95Z[9]
General Experimental Protocol for Z-Selective Still-Gennari Olefination

This protocol outlines the key steps for synthesizing a Z-alkene with high stereoselectivity.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • 18-crown-6 (1.2 equivalents)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents)

  • Potassium bis(trimethylsilyl)amide (KHMDS), solution in THF or toluene (1.1 equivalents)

  • Aldehyde (1.0 equivalent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS solution to the flask and stir for 10-15 minutes.

  • Add a solution of the bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the cooled base solution. Stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Transfer to a separatory funnel, add water, and extract with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for stereoselectivity in the HWE reaction?

A1: The HWE reaction begins with the deprotonation of the phosphonate, followed by nucleophilic addition to the aldehyde to form two diastereomeric intermediates (erythro and threo).[2] These intermediates can form oxaphosphetane structures, which then collapse to form the alkene and a phosphate byproduct.[11]

  • E-Selectivity (Thermodynamic Control): Under standard conditions (e.g., NaH, room temp), the initial addition and oxaphosphetane formation steps are reversible. This allows the system to equilibrate to the most stable threo intermediate, which leads to the thermodynamically favored E-alkene.[3]

  • Z-Selectivity (Kinetic Control): In the Still-Gennari modification, electron-withdrawing groups on the phosphonate make the final elimination step very fast and irreversible. The reaction is run at low temperature, trapping the kinetically favored erythro intermediate, which rapidly collapses to form the Z-alkene.[10][13]

HWE_Mechanism cluster_start Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate Erythro_Adduct Erythro Adduct (Kinetic) Phosphonate->Erythro_Adduct + Aldehyde (Fast) Threo_Adduct Threo Adduct (Thermodynamic) Phosphonate->Threo_Adduct + Aldehyde (Slow) Aldehyde Aldehyde Erythro_Adduct->Threo_Adduct Equilibration (Reversible) Z_Alkene Z-Alkene Erythro_Adduct->Z_Alkene Fast, Irreversible Elimination (Still-Gennari) E_Alkene E-Alkene Threo_Adduct->E_Alkene Elimination

Caption: Simplified HWE reaction pathway to E and Z isomers.

Q2: My reaction seems to stall at an intermediate stage and I'm not getting the expected alkene. What could be the issue?

A2: With weakly stabilized phosphonates, the final elimination step to form the alkene can be slow. It's possible your reaction is stalling at the β-hydroxy phosphonate intermediate.[1] To drive the reaction to completion, you may need to increase the reaction time or temperature. In some cases, a separate step to induce elimination of the phosphate group might be necessary.[1]

Q3: How can I achieve enantioselectivity in reactions involving phosphonates?

A3: While the HWE reaction controls diastereoselectivity (E/Z), achieving enantioselectivity requires different strategies that create a chiral center. Several asymmetric reactions involving phosphonates are known:

  • Asymmetric Phospha-Michael Addition: This involves the conjugate addition of a phosphorus nucleophile to an activated alkene. Enantioselectivity is achieved using chiral catalysts, such as chiral bases or metal complexes, to control the facial selectivity of the addition.[14][15]

  • Asymmetric Phospha-Aldol (Abramov) Reaction: This is the addition of phosphites to carbonyl compounds. Chiral Lewis acids or organocatalysts can be used to generate α-hydroxyphosphonates with high enantiomeric excess.[14][16]

  • Asymmetric Phospha-Mannich Reaction: This three-component reaction of an amine, an aldehyde, and a phosphite is a key method for synthesizing chiral α-aminophosphonates. Asymmetric versions utilize chiral Brønsted acid or metal catalysts.[14]

Q4: I am observing low diastereoselectivity in a phospha-Michael addition. What factors should I investigate?

A4: Low diastereoselectivity in a phospha-Michael addition can be influenced by several factors. Optimization often requires screening different reaction parameters:

  • Catalyst/Base: The choice of base or catalyst is paramount. For phase-transfer catalysis, the structure of the catalyst can significantly impact the diastereomeric ratio.[17] In other systems, the choice of metal salt or organocatalyst dictates the stereochemical outcome.[18]

  • Solvent: Solvent polarity can influence the transition state geometry. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂) is recommended.[15][19]

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[12][15]

Troubleshooting_Workflow start Low Stereoselectivity Observed isomer_choice Desired Isomer? start->isomer_choice e_alkene E-Alkene (Thermodynamic) isomer_choice->e_alkene E z_alkene Z-Alkene (Kinetic) isomer_choice->z_alkene Z e_base Adjust Base: Use Li⁺ or Na⁺ bases (e.g., n-BuLi, NaH) e_alkene->e_base z_phosphonate Phosphonate Structure: Use Still-Gennari type (e.g., Bis(trifluoroethyl) ester) z_alkene->z_phosphonate e_temp Adjust Temperature: Increase to RT or higher e_base->e_temp e_phosphonate Phosphonate Structure: Use standard stabilized ylides (e.g., Triethyl phosphonoacetate) e_temp->e_phosphonate outcome Improved Stereoselectivity e_phosphonate->outcome z_base Adjust Base: Use KHMDS + 18-crown-6 z_temp Adjust Temperature: Decrease to -78 °C z_base->z_temp z_temp->outcome z_phosphonate->z_base

Caption: Troubleshooting workflow for low HWE stereoselectivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Setup flame-dried flask under inert atmosphere prep2 Add 18-crown-6 and anhydrous THF prep1->prep2 react1 Cool solution to -78 °C prep2->react1 react2 Add KHMDS, then phosphonate reagent react1->react2 react3 Add aldehyde solution dropwise react2->react3 react4 Stir at -78 °C for 2-4h react3->react4 workup1 Quench with aq. NH₄Cl react4->workup1 workup2 Aqueous workup and extraction workup1->workup2 workup3 Dry and concentrate organic phase workup2->workup3 workup4 Purify by column chromatography workup3->workup4 analysis1 Characterize product (NMR, MS, etc.) workup4->analysis1

Caption: Experimental workflow for Still-Gennari olefination.

References

Technical Support Center: Optimizing Reaction Conditions for Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Diethyl (phthalimidomethyl)phosphonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and dependable method is the Michaelis-Arbuzov reaction. This reaction involves the treatment of an N-halomethylphthalimide, typically N-bromomethylphthalimide, with a trialkyl phosphite, such as triethyl phosphite. The reaction is valued for its efficiency in forming the carbon-phosphorus bond.

Q2: What are the critical parameters to control during the Michaelis-Arbuzov reaction for this synthesis?

A2: The key parameters to monitor and control are:

  • Temperature: The reaction is often exothermic. Careful temperature control is crucial to prevent side reactions and ensure product purity.

  • Reagent Purity: The purity of the N-halomethylphthalimide and triethyl phosphite directly impacts the yield and impurity profile of the final product.

  • Stoichiometry: The molar ratio of the reactants can influence the reaction rate and the formation of byproducts. An excess of triethyl phosphite is sometimes used to ensure full conversion of the starting halide.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TTC) is essential to determine the optimal reaction time and avoid product degradation from prolonged heating.

Q3: How can I effectively remove unreacted triethyl phosphite from the final product?

A3: Excess triethyl phosphite can be removed by vacuum distillation, taking advantage of the difference in boiling points between the phosphite and the desired phosphonate product. Another method is flash column chromatography, which separates compounds based on their polarity.

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: A potential side reaction is the hydrolysis of the phthalimide group, especially if the reaction or work-up is conducted under harsh acidic or basic conditions. Additionally, if using N-(bromoalkyl)phthalimides, there's a possibility of ring-opening reactions if nucleophiles like hydrazine are present.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Poor quality of starting materials: Impure N-bromomethylphthalimide or oxidized triethyl phosphite.Ensure the purity of starting materials. N-bromomethylphthalimide should be a dry, crystalline solid. Use freshly distilled triethyl phosphite.
Reaction temperature too low: Insufficient thermal energy to drive the reaction.Gradually increase the reaction temperature while monitoring for the onset of the exothermic reaction. For the reaction between N-bromomethylphthalimide and triethyl phosphite, a temperature range of 85-100°C is often effective.
Incomplete reaction: Reaction time may be too short.Monitor the reaction progress using TLC. The reaction is complete when the starting N-bromomethylphthalimide spot disappears.
Formation of Multiple Byproducts Reaction temperature too high: Excessive heat can lead to decomposition and side reactions.Maintain careful control over the reaction temperature. Use a controlled heating source like an oil bath and have a cooling bath ready to manage the exotherm.
Presence of moisture: Water can react with the starting materials and intermediates.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Product is a Gummy or Oily Residue Instead of a Crystalline Solid Incomplete reaction or presence of impurities: Unreacted starting materials or byproducts can prevent crystallization.Ensure the reaction goes to completion. During workup, trituration with a non-polar solvent like petroleum ether can sometimes help induce crystallization.
Ineffective purification: Residual solvent or impurities from the reaction.Purify the crude product using flash column chromatography or recrystallization from a suitable solvent system.
Difficulty in Removing Excess Triethyl Phosphite Co-distillation with the product: Boiling points may be too close under the vacuum conditions used.Optimize the vacuum pressure to maximize the boiling point difference. Alternatively, use flash column chromatography for purification.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of phosphonates in Michaelis-Arbuzov type reactions. While specific data for this compound is limited in comparative studies, these trends provide a valuable guide for optimization.

Parameter Variation General Effect on Yield Remarks
Temperature Low (e.g., Room Temp)Slower reaction, may be incomplete.May be suitable for highly reactive substrates to minimize side reactions.
Moderate (e.g., 80-120°C)Generally optimal for many substrates.Balances reaction rate and selectivity.
High (e.g., >140°C)Can lead to decomposition and byproduct formation.May be necessary for less reactive halides, but requires careful monitoring.
Solvent Neat (no solvent)Often effective and simplifies workup.Can lead to better control of exotherms in some cases.
TolueneGood for higher temperature reactions.A common choice for Michaelis-Arbuzov reactions.
THF, AcetonitrileCan be used, but may have lower boiling points.Solvent choice can influence reaction rate and selectivity.
Catalyst NoneThe reaction often proceeds thermally without a catalyst.This is the standard approach for the Michaelis-Arbuzov reaction.
Lewis Acids (e.g., ZnCl₂, AlCl₃)Can sometimes lower the required reaction temperature.May introduce complications with sensitive functional groups.

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • N-bromomethylphthalimide

  • Triethyl phosphite, freshly distilled

  • Ethanol

  • Petroleum ether (bp 60-80°C)

Procedure:

  • Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 51.2 g (0.21 mol) of dry N-bromomethylphthalimide and 43.1 g (0.26 mol) of freshly distilled triethyl phosphite.

  • Reaction Initiation: Place the flask in an oil bath and gradually increase the temperature to 85-100°C. The solid will dissolve, and a vigorous exothermic reaction will begin.

  • Reaction Control: It is crucial to allow the exothermic reaction to proceed without external cooling, as premature cooling can result in lower yields and an impure product. Once the initial exotherm subsides, maintain the temperature at 100-110°C for 2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Add 200 mL of a 1:1 mixture of absolute ethanol and petroleum ether to the reaction mixture and stir.

    • Cool the mixture in an ice bath to induce crystallization of the product.

    • Collect the white crystalline solid by vacuum filtration and wash it with cold petroleum ether.

  • Purification:

    • The crude product can be recrystallized from an ethanol-petroleum ether mixture to yield pure this compound.

    • The typical yield is around 85-90%.

Mandatory Visualizations

experimental_workflow start Start reactants Combine N-bromomethylphthalimide and triethyl phosphite start->reactants heating Heat to 85-100°C to initiate reaction reactants->heating exotherm Manage exothermic reaction (maintain 100-110°C for 2h) heating->exotherm cooling Cool to room temperature exotherm->cooling precipitation Add Ethanol/Petroleum Ether and cool to precipitate product cooling->precipitation filtration Filter and wash the solid product precipitation->filtration purification Recrystallize from Ethanol/Petroleum Ether filtration->purification end Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction cause1 Potential Cause Impure Reactants start->cause1 cause2 Potential Cause Low Temperature start->cause2 cause3 Potential Cause Insufficient Reaction Time start->cause3 solution1 Solution: Use high-purity, dry reactants. Distill triethyl phosphite. cause1:f1->solution1 solution2 Solution: Increase temperature to 85-100°C. Monitor for exotherm. cause2:f1->solution2 solution3 Solution: Monitor reaction by TLC. Ensure starting material is consumed. cause3:f1->solution3

Caption: Troubleshooting logic for low yield in the synthesis reaction.

Common side reactions with Diethyl (phthalimidomethyl)phosphonate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl (phthalimidomethyl)phosphonate.

Troubleshooting Guide

Encountering unexpected results in your experiments can be challenging. This guide provides insights into common side reactions and strategies to avoid them, ensuring a higher yield and purity of your target compound.

Common Side Reactions in the Synthesis of this compound

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction between N-(bromomethyl)phthalimide and triethyl phosphite. However, side reactions can occur, leading to impurities and reduced yields.

Side Reaction/Issue Potential Cause Recommended Solution Analytical Method for Detection
Formation of Diethyl ethylphosphonate Reaction of the ethyl bromide byproduct with the triethyl phosphite starting material. This is a common side reaction in Michaelis-Arbuzov reactions.- Use a slight excess (1.1-1.2 equivalents) of N-(bromomethyl)phthalimide to ensure complete consumption of the triethyl phosphite.- Remove the volatile ethyl bromide from the reaction mixture as it forms, if feasible under the reaction conditions.- Monitor the reaction progress by TLC or 31P NMR to avoid unnecessarily long reaction times at elevated temperatures.1H NMR, 31P NMR, GC-MS
Hydrolysis of N-(bromomethyl)phthalimide Presence of water in the reaction mixture. N-(bromomethyl)phthalimide is sensitive to moisture and can hydrolyze to N-(hydroxymethyl)phthalimide or other phthalimide derivatives.[1]- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.TLC, LC-MS
Unreacted Starting Materials - Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal stoichiometry of reactants.- Monitor the reaction by TLC until the starting materials are consumed.- Ensure the reaction temperature is maintained at the optimal level for the Michaelis-Arbuzov reaction (typically elevated temperatures).- Use the correct stoichiometry of reactants as determined by small-scale optimization experiments.TLC, 1H NMR, LC-MS
Formation of Phthalimide Cleavage of the N-CH2Br bond in the starting material under harsh reaction conditions.- Avoid excessively high temperatures or prolonged reaction times.- Use a milder Lewis acid catalyst if one is employed.TLC, LC-MS

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Michaelis-Arbuzov reaction. This involves the reaction of triethyl phosphite with N-(bromomethyl)phthalimide. The reaction is typically performed at elevated temperatures and results in the formation of the desired phosphonate and ethyl bromide as a byproduct.

Q2: I am seeing a significant amount of a byproduct that I suspect is Diethyl ethylphosphonate. How can I prevent its formation?

A2: The formation of Diethyl ethylphosphonate occurs when the ethyl bromide generated during the Michaelis-Arbuzov reaction reacts with the starting triethyl phosphite. To minimize this, you can use a slight excess of N-(bromomethyl)phthalimide. This ensures that the triethyl phosphite is consumed in the primary reaction, leaving less available to react with the ethyl bromide byproduct.

Q3: My yield is consistently low, and I suspect hydrolysis of my starting material. What precautions should I take?

A3: N-(bromomethyl)phthalimide is susceptible to hydrolysis.[1] To prevent this, it is crucial to maintain anhydrous (water-free) conditions throughout your experiment. This includes using anhydrous solvents, drying all glassware in an oven before use, and running the reaction under an inert atmosphere such as nitrogen or argon.

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, an alternative approach is the Mitsunobu reaction. This method would involve reacting N-(hydroxymethyl)phthalimide with diethyl phosphite in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD). This reaction typically proceeds at room temperature. However, it is important to note that the byproducts of the Mitsunobu reaction, such as triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes complicate purification.

Q5: How can I purify the final this compound product?

A5: Purification strategies depend on the impurities present. Unreacted N-(bromomethyl)phthalimide and the phthalimide byproduct are solids and can often be removed by filtration if the product is in a liquid state or by recrystallization. Diethyl ethylphosphonate, being a liquid, may require column chromatography for separation. Washing the crude product with a non-polar solvent like petroleum ether can help remove non-polar impurities.

Experimental Protocols

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of this compound from N-(bromomethyl)phthalimide and triethyl phosphite.

Materials:

  • N-(bromomethyl)phthalimide

  • Triethyl phosphite

  • Anhydrous toluene (or other high-boiling inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(bromomethyl)phthalimide (1.0 equivalent) in anhydrous toluene.

  • Add triethyl phosphite (1.0-1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate (unreacted starting material or byproducts) forms upon cooling, it can be removed by filtration.

  • The solvent is then removed under reduced pressure.

  • The crude product can be further purified by washing with cold petroleum ether to remove non-polar impurities or by column chromatography on silica gel.

Protocol 2: Synthesis via Mitsunobu Reaction (Alternative Method)

This protocol provides a general procedure for the synthesis of this compound using a Mitsunobu reaction.

Materials:

  • N-(hydroxymethyl)phthalimide

  • Diethyl phosphite

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-(hydroxymethyl)phthalimide (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous THF.

  • Add diethyl phosphite (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate. These can often be partially removed by precipitation from a suitable solvent (e.g., diethyl ether) and filtration.

  • Further purification is typically achieved by column chromatography on silica gel.

Visualizations

Michaelis_Arbuzov_Reaction Triethyl phosphite Triethyl phosphite Phosphonium Intermediate Phosphonium Intermediate Triethyl phosphite->Phosphonium Intermediate Nucleophilic Attack N-(bromomethyl)phthalimide N-(bromomethyl)phthalimide N-(bromomethyl)phthalimide->Phosphonium Intermediate This compound This compound Phosphonium Intermediate->this compound Dealkylation Ethyl bromide Ethyl bromide Phosphonium Intermediate->Ethyl bromide Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Reaction with Byproduct cluster_side2 Side Reaction 2: Hydrolysis Triethyl phosphite_main Triethyl phosphite Product This compound Triethyl phosphite_main->Product N-(bromomethyl)phthalimide_main N-(bromomethyl)phthalimide N-(bromomethyl)phthalimide_main->Product Triethyl phosphite_side1 Triethyl phosphite Side_Product1 Diethyl ethylphosphonate Triethyl phosphite_side1->Side_Product1 Ethyl bromide Ethyl bromide (byproduct) Ethyl bromide->Side_Product1 N-(bromomethyl)phthalimide_side2 N-(bromomethyl)phthalimide Side_Product2 N-(hydroxymethyl)phthalimide N-(bromomethyl)phthalimide_side2->Side_Product2 Water Water (impurity) Water->Side_Product2 Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Analyze crude product by NMR/LC-MS start->check_impurities is_side_product1 Diethyl ethylphosphonate present? check_impurities->is_side_product1 is_hydrolysis_product Hydrolysis products present? is_side_product1->is_hydrolysis_product No solution1 Use excess N-(bromomethyl)phthalimide Remove ethyl bromide is_side_product1->solution1 Yes is_starting_material Unreacted starting material? is_hydrolysis_product->is_starting_material No solution2 Ensure anhydrous conditions Use inert atmosphere is_hydrolysis_product->solution2 Yes solution3 Increase reaction time/temperature Check stoichiometry is_starting_material->solution3 Yes end Purified Product is_starting_material->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Purification of Diethyl (phthalimidomethyl)phosphonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Diethyl (phthalimidomethyl)phosphonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities encountered in the synthesis of this compound?

The primary synthetic route to this compound is the Michaelis-Arbuzov reaction between N-(bromomethyl)phthalimide and triethyl phosphite. The most common impurities include:

  • Unreacted Starting Materials:

    • N-(bromomethyl)phthalimide

    • Triethyl phosphite

  • Side-Products of the Michaelis-Arbuzov Reaction:

    • Ethyl bromide: Formed as a byproduct and can potentially react with triethyl phosphite to form tetraethylphosphonium bromide.

    • Triethyl phosphate: Arises from the oxidation of excess triethyl phosphite.

    • Hydrolysis Products: If moisture is present, this compound can hydrolyze to the corresponding phosphonic acid. Similarly, triethyl phosphite can hydrolyze to diethyl phosphite.

Q2: My crude product is an oil/sticky solid, but the pure product should be a white solid. What should I do?

This is a common issue often caused by the presence of unreacted triethyl phosphite or other oily impurities.

  • Troubleshooting Steps:

    • Aqueous Wash: Perform an aqueous workup to remove any water-soluble impurities. A wash with a dilute acid solution (e.g., 1M HCl) can help remove any basic impurities, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic components. A final brine wash will help to remove residual water from the organic layer.

    • Recrystallization: If the product is known to be a solid, recrystallization is an excellent method for purification. Finding a suitable solvent system is key.

    • Column Chromatography: If recrystallization is unsuccessful or if multiple impurities are present (as indicated by TLC), column chromatography is the recommended method.

Q3: I see multiple spots on my TLC plate after the reaction. How do I choose the right purification method?

Multiple spots on a TLC plate indicate the presence of several impurities with different polarities.

  • Method Selection:

    • Significant Polarity Difference: If there is a clear separation between the product spot and the impurity spots, column chromatography is the most effective method.

    • Close-Running Spots: If impurities have similar polarities to the product (close Rf values), optimizing the solvent system for column chromatography is crucial. You may need to try different solvent mixtures or consider a more efficient separation technique like preparative HPLC if high purity is essential.

    • One Major Impurity: If one impurity predominates, and its properties are known (e.g., unreacted starting material), a targeted approach like a specific wash or recrystallization might be sufficient.

Q4: My yield is low after purification. What are the potential causes and how can I improve it?

Low recovery can occur during various stages of the purification process.

  • Potential Causes & Solutions:

    • Product Loss During Aqueous Washes: Minimize the number of extractions and ensure complete phase separation to avoid discarding the product with the aqueous layer.

    • Incomplete Precipitation During Recrystallization: Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Placing the solution in an ice bath or refrigerator can improve the yield. Avoid using an excessive amount of solvent.

    • Broad Elution Bands in Column Chromatography: This can lead to mixing of product and impurity fractions. Ensure proper column packing and an optimized eluent system to achieve sharp bands.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for different purification methods for this compound. The purity and yield values are typical estimates and may vary depending on the initial purity of the crude product and the experimental execution.

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Aqueous Wash 85-95%>95%Simple, fast, and removes ionic impurities.Ineffective for non-polar impurities.
Recrystallization >98%70-90%Can yield very high-purity material.Finding a suitable solvent can be time-consuming.
Silica Gel Chromatography >99%60-85%High resolution for a wide range of impurities.More time-consuming and requires larger solvent volumes.

Experimental Protocols

Protocol 1: Purification by Aqueous Wash

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove basic impurities).

    • Saturated aqueous NaHCO₃ solution (to remove acidic impurities).

    • Brine (saturated aqueous NaCl) (to remove residual water).

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Good candidate solvents for phosphonates include ethanol, ethyl acetate, or a mixture of ethyl acetate and a non-polar solvent like hexanes. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

  • TLC Analysis: Determine a suitable eluent system by TLC that gives the product an Rf value of approximately 0.2-0.4. A common solvent system for diethyl phosphonates is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried, product-adsorbed silica to the top of the column.

  • Elution: Run the column with the eluent system, starting with a lower polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow start Crude Reaction Product tlc Perform TLC Analysis start->tlc single_spot Single Major Spot? tlc->single_spot multiple_spots Multiple Spots? tlc->multiple_spots single_spot->multiple_spots No wash Aqueous Wash single_spot->wash Yes column Column Chromatography multiple_spots->column Yes recrystallize Recrystallization pure_product Pure Product recrystallize->pure_product column->pure_product wash->recrystallize

Caption: Decision workflow for selecting the appropriate purification technique.

ImpuritySources cluster_reactants Starting Materials cluster_impurities Potential Impurities synthesis This compound Synthesis impurity4 Ethyl bromide (byproduct) synthesis->impurity4 Arbuzov Reaction product Crude Product synthesis->product reactant1 N-(bromomethyl)phthalimide reactant1->synthesis reactant2 Triethyl phosphite reactant2->synthesis impurity1 Unreacted N-(bromomethyl)phthalimide impurity2 Unreacted Triethyl phosphite impurity3 Triethyl phosphate (from oxidation) impurity2->impurity3 Air Exposure impurity5 Hydrolysis Products product->impurity1 Incomplete Reaction product->impurity2 Excess Reagent product->impurity5 Presence of Water

Caption: Sources of common impurities in the synthesis of this compound.

Addressing incomplete reactions when using Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diethyl (phthalimidomethyl)phosphonate. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction is a widely used method for the synthesis of α,β-unsaturated compounds, particularly E-alkenes, from aldehydes and ketones.[3][4][5][6][7][8] The resulting products, containing a phthalimide-protected amine, can be valuable intermediates in the synthesis of pharmaceuticals and other complex molecules.

Q2: What are the main advantages of using this compound in an HWE reaction compared to a traditional Wittig reagent?

The HWE reaction using phosphonate reagents like this compound offers several advantages over the classic Wittig reaction:

  • Higher nucleophilicity: The phosphonate carbanion is generally more nucleophilic and can react with a broader range of aldehydes and ketones, including sterically hindered ones.[3][4][5]

  • Easier purification: The phosphate byproduct of the HWE reaction is typically water-soluble, which simplifies its removal from the reaction mixture during workup.[4][5]

  • Stereoselectivity: The HWE reaction often provides higher E-selectivity for the resulting alkene.[3][5]

Q3: How can the phthalimide protecting group be removed after the reaction?

The phthalimide group can be removed to liberate the primary amine through hydrazinolysis. This is typically achieved by reacting the product with hydrazine (N₂H₄) in a suitable solvent like ethanol or THF.[9][10][11][12][13] An alternative, milder method involves a two-step, one-flask procedure using sodium borohydride (NaBH₄) followed by acetic acid, which can be beneficial for sensitive substrates to avoid racemization.[2][14][15]

Troubleshooting Guide for Incomplete Reactions

Q4: I am observing a low or no yield of my desired alkene product. What are the potential causes and how can I troubleshoot this?

Low or no product yield in an HWE reaction with this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Low Yields
Potential Cause Explanation Recommended Solution(s)
Ineffective Deprotonation The base used may not be strong enough to efficiently deprotonate the phosphonate, preventing the formation of the reactive carbanion.- Use a stronger base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or n-Butyllithium (n-BuLi).- Ensure the base is fresh and has not been deactivated by moisture or air.
Presence of Moisture The phosphonate carbanion is a strong base and is readily quenched by water or other protic sources in the reaction mixture.- Use anhydrous solvents and thoroughly dry all glassware before use.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Reaction Temperature The reaction rate may be too slow at the temperature being used, leading to an incomplete reaction within a practical timeframe.- While many HWE reactions are initiated at low temperatures (e.g., -78 °C or 0 °C), allowing the reaction to slowly warm to room temperature and stirring for an extended period (e.g., 12-24 hours) can improve yields. Gentle heating may also be beneficial in some cases.[3]
Steric Hindrance A sterically bulky aldehyde or ketone can hinder the approach of the phosphonate carbanion, slowing down the reaction.- Increase the reaction time and/or temperature.- Consider using a less sterically hindered base.
Decomposition of Reactants The aldehyde or ketone starting material may be unstable under the basic reaction conditions, leading to side reactions and reduced yield.- Add the solution of the deprotonated phosphonate slowly to the aldehyde/ketone at a low temperature to minimize exposure of the substrate to excess base.- Consider using milder reaction conditions, such as the Masamune-Roush conditions (LiCl and an amine base like DBU or triethylamine).[3]
Impure Reagents The purity of this compound, the carbonyl compound, the base, and the solvent are critical for a successful reaction.- Ensure all reagents and solvents are of high purity and anhydrous where necessary.

Q5: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?

The HWE reaction generally favors the formation of the more thermodynamically stable E-alkene. However, several factors can influence the E/Z ratio.

Optimizing Stereoselectivity
Factor Influence on Stereoselectivity Recommendations for Higher E-Selectivity
Base/Counterion The nature of the metal counterion from the base can affect the stereochemical outcome.Lithium and sodium bases generally provide higher E-selectivity.[3]
Temperature Higher reaction temperatures tend to favor the formation of the thermodynamically more stable E-isomer.[3]Allow the reaction to proceed at room temperature or with gentle heating.[3]
Solvent The solvent can influence the solvation of intermediates and affect the transition state energies.Aprotic solvents such as THF or DME are commonly used.
Additives Certain additives can modify the reactivity and stereoselectivity.While some conditions (e.g., potassium bases with crown ethers) can favor Z-isomer formation, avoiding these will generally favor the E-isomer.[3]

Experimental Protocols

Detailed Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the reaction of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. To this, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise over 10-15 minutes.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The solution should become clear or slightly hazy.

  • Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired α,β-unsaturated phthalimide.

Data Presentation

The following table provides a template for summarizing quantitative data from HWE reactions using this compound. Researchers can populate this table with their own experimental results for comparison of different reaction conditions.

Table 1: Reaction of this compound with Various Carbonyl Compounds

EntryCarbonyl CompoundBase (equiv.)SolventTemp (°C)Time (h)Yield (%)E:Z Ratio
1BenzaldehydeNaH (1.2)THF0 to rt12Data not available in search resultsData not available in search results
2CyclohexanecarboxaldehydeNaH (1.2)THF0 to rt18Data not available in search resultsData not available in search results
3AcetophenoneNaH (1.2)THF0 to rt24Data not available in search resultsData not available in search results
4User's Aldehyde
5User's Ketone

Visualizations

Diagram 1: Experimental Workflow for the Horner-Wadsworth-Emmons Reaction

HWE_Workflow reagents This compound + Base (e.g., NaH) in Anhydrous THF anion Formation of Phosphonate Carbanion reagents->anion Deprotonation addition Nucleophilic Addition anion->addition carbonyl Aldehyde or Ketone in Anhydrous THF carbonyl->addition intermediate Oxaphosphetane Intermediate addition->intermediate elimination Elimination intermediate->elimination product α,β-Unsaturated Phthalimide + Water-Soluble Phosphate Byproduct elimination->product workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Chromatography) workup->purification final_product Pure Product purification->final_product

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

Diagram 2: Troubleshooting Logic for Low Yield in HWE Reactions

Troubleshooting_Logic start Low or No Product Yield check_deprotonation Is deprotonation efficient? start->check_deprotonation check_moisture Is the reaction anhydrous? check_deprotonation->check_moisture Yes solution_base Use stronger/fresh base check_deprotonation->solution_base No check_temp Is the reaction temperature optimal? check_moisture->check_temp Yes solution_anhydrous Use anhydrous solvents/glassware Run under inert atmosphere check_moisture->solution_anhydrous No check_sterics Are reactants sterically hindered? check_temp->check_sterics Yes solution_temp Increase reaction time/temperature check_temp->solution_temp No check_stability Are reactants stable to base? check_sterics->check_stability No solution_sterics Increase time/temp Use less hindered base check_sterics->solution_sterics Yes solution_stability Use milder conditions (e.g., Masamune-Roush) check_stability->solution_stability No

Caption: Troubleshooting logic for low HWE reaction yields.

Diagram 3: Post-Reaction Pathway: Phthalimide Deprotection

Deprotection_Pathway start α,β-Unsaturated Phthalimide deprotection Deprotection start->deprotection reagent Hydrazine (N₂H₄) or 1. NaBH₄ 2. Acetic Acid reagent->deprotection product Primary Amine deprotection->product byproduct Phthalhydrazide or Phthalide deprotection->byproduct

Caption: General pathways for phthalimide deprotection.

References

Technical Support Center: Stabilizing Phosphonate Reagents for Improved Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with phosphonate reagents. Our goal is to help you stabilize your reagents and optimize your experimental workflows for more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle my phosphonate reagents?

A1: Proper storage is critical to maintain the stability and reactivity of phosphonate reagents. Most phosphonates are stable when stored correctly but can be sensitive to moisture, heat, and oxidation.[1][2]

  • Storage Conditions : Store reagents in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][3] The recommended storage temperature is typically between 2-8°C, but always consult the supplier's datasheet for specific instructions.[4]

  • Inert Atmosphere : For particularly sensitive phosphonates, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from moisture and atmospheric oxygen.

  • Handling : Avoid repeated or prolonged skin contact and inhalation of dust or vapors.[1] Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Ensure eyewash stations and safety showers are accessible.[1]

  • Containers : Keep containers tightly sealed when not in use to prevent contamination and degradation.[1]

Q2: My phosphonate reagent appears sticky or has become a viscous oil. Is it still usable?

A2: Phosphonic acids, in particular, can be hygroscopic and may appear as sticky, viscous materials, which makes them difficult to handle.[5] This does not necessarily mean the reagent has decomposed. To improve handling, you can try lyophilization from a solvent like t-butanol, which may result in a more manageable fluffy foam.[5] Alternatively, converting the phosphonic acid to its salt (e.g., triethylammonium or sodium salt) can alter its physical properties and facilitate easier handling and crystallization.[5][6]

Q3: What are the key advantages of the Horner-Wadsworth-Emmons (HWE) reaction compared to the traditional Wittig reaction?

A3: The HWE reaction offers several significant advantages over the Wittig reaction:

  • Increased Nucleophilicity : Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[7][8] This allows them to react efficiently with a broader range of aldehydes and even sterically hindered ketones.[9][10]

  • Simplified Purification : A major benefit of the HWE reaction is the easy removal of its byproduct. The dialkylphosphate salt generated is water-soluble and can be easily separated from the desired alkene product through a simple aqueous extraction.[7][9] In contrast, the triphenylphosphine oxide (TPPO) byproduct from the Wittig reaction is often difficult to remove, requiring chromatographic purification.[6]

  • Stereochemical Control : The HWE reaction typically favors the formation of (E)-alkenes, often with high selectivity.[7][11] Furthermore, modifications to the reaction conditions or the phosphonate reagent itself (e.g., the Still-Gennari modification) can be used to selectively produce (Z)-alkenes.[8][10]

Troubleshooting Guide: Horner-Wadsworth-Emmons (HWE) Reaction

This guide addresses common issues encountered during the HWE reaction, providing potential causes and solutions to improve your experimental outcomes.

Q4: I am observing a low or no yield in my HWE reaction. What are the common causes?

A4: Low product yield is one of the most frequent issues in the HWE reaction.[9] Several factors related to the reagents, base, and reaction conditions can be responsible.

  • Cause 1: Ineffective Deprotonation. The phosphonate may not be sufficiently acidic for the chosen base, or the base may have degraded.

    • Solution : Ensure the base is fresh and active. For less acidic phosphonates (those with weakly electron-withdrawing groups), a stronger base like sodium hydride (NaH) or n-butyllithium (n-BuLi) may be necessary. For base-sensitive substrates, milder conditions using lithium chloride (LiCl) with DBU or triethylamine can be effective.[7]

  • Cause 2: Poor Reactivity of the Carbonyl Compound. Sterically hindered ketones or electron-rich aldehydes can be less reactive.

    • Solution : Increase the reaction temperature or reaction time.[7] Phosphonate carbanions are generally more reactive than Wittig ylides and can often overcome the low reactivity of hindered ketones.[10]

  • Cause 3: Reagent Decomposition. The phosphonate reagent or the generated carbanion may be unstable under the reaction conditions.

    • Solution : Generate the carbanion at a low temperature (e.g., -78 °C) before adding the aldehyde or ketone. Minimize the time between carbanion formation and its use.

Troubleshooting Low HWE Reaction Yield

G start Low or No Yield check_base Check Base Activity & Strength start->check_base check_reagents Evaluate Reagent Stability & Reactivity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions base_ok Base is Active & Appropriate check_base->base_ok reagents_ok Reagents are Stable & Reactive check_reagents->reagents_ok conditions_ok Conditions are Optimized check_conditions->conditions_ok solution_base Use Stronger Base (NaH, n-BuLi) or Milder Base for Sensitive Substrates (DBU/LiCl) base_ok->solution_base No success Improved Yield base_ok->success Yes solution_reagents Use Fresh Reagents Generate Carbanion at Low Temp (-78°C) reagents_ok->solution_reagents No reagents_ok->success Yes solution_conditions Increase Temperature or Time Check Solvent Purity (Anhydrous) conditions_ok->solution_conditions No conditions_ok->success Yes solution_base->success solution_reagents->success solution_conditions->success

Caption: A logical workflow for troubleshooting low yields in the HWE reaction.

Q5: How can I control the stereoselectivity (E/Z ratio) of my HWE reaction?

A5: The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene.[7] However, the stereochemical outcome can be influenced by several factors.

FactorCondition for (E)-SelectivityCondition for (Z)-SelectivityRationale
Phosphonate Structure Standard phosphonates (e.g., triethyl phosphonoacetate)Phosphonates with electron-withdrawing groups on the ester (e.g., trifluoroethyl) or bulky aryl groups.[8][10][12]Electron-withdrawing groups accelerate the elimination step, favoring the kinetically formed Z-product (Still-Gennari modification).[8][10]
Base/Counterion Li+ > Na+ > K+ salts.[7]Potassium bases (e.g., KHMDS) with crown ethers (e.g., 18-crown-6).[12]Non-coordinating cations (K+ with crown ether) are believed to reduce the reversibility of the initial addition, favoring the kinetic Z-product.[12]
Temperature Higher temperatures (e.g., 23 °C) promote equilibration to the more stable E-isomer.[7]Low temperatures (e.g., -78 °C) favor kinetic control, often leading to higher Z-selectivity with modified phosphonates.[8][13]
Aldehyde Structure Increased steric bulk on the aldehyde generally favors E-selectivity.[7]Less sterically demanding aldehydes may show lower E-selectivity.Aromatic aldehydes almost exclusively yield (E)-alkenes under standard conditions.[7]

Troubleshooting Guide: Phosphonate Reagent Synthesis & Purification

Q6: My Michaelis-Arbuzov reaction to synthesize the phosphonate ester is giving a low yield. What should I check?

A6: The Michaelis-Arbuzov reaction is a common method for preparing phosphonate esters. Low yields can often be traced back to substrate reactivity or reaction conditions.[6]

  • Substrate Reactivity : The reaction is most efficient with primary alkyl halides. The general order of reactivity is R-I > R-Br > R-Cl. Secondary halides are less reactive and can lead to elimination byproducts, while tertiary and aryl halides are generally unreactive.[6]

    • Recommendation : If possible, use a more reactive alkyl halide (iodide or bromide).

  • Reaction Temperature : This reaction often requires heating, typically between 120°C and 160°C. Insufficient temperature can result in an incomplete reaction.[6]

    • Recommendation : Ensure the reaction temperature is adequate for your specific substrates. Monitor the reaction progress using TLC or ³¹P NMR.

Q7: I'm having difficulty purifying my phosphonate ester or phosphonic acid. What strategies can I use?

A7: Purification can be challenging due to the physical properties of these compounds.[14]

  • Issue: Sticky, Hygroscopic Product. Phosphonic acids are often sticky and difficult to crystallize.[5]

    • Solution : Convert the acid to a salt (e.g., sodium, triethylammonium, or dicyclohexylammonium salt) to change its solubility and promote crystallization.[5][6] For phosphonate esters, standard silica gel chromatography is often effective.[14]

  • Issue: Removal of Byproducts. Syntheses involving reagents like triphenylphosphine can result in triphenylphosphine oxide (TPPO), which can be difficult to separate.[6]

    • Solution : While less common in HWE precursor synthesis, if TPPO is present, specific purification techniques may be required. However, the primary advantage of the HWE reaction itself is the avoidance of this byproduct.[9]

  • Issue: Hydrolysis during Purification. Phosphonate esters can be hydrolyzed back to the phosphonic acid, especially under acidic or basic conditions.[15]

    • Solution : Use neutral conditions during workup and purification whenever possible. If using chromatography, consider using a less acidic grade of silica gel or neutralizing it with a small amount of triethylamine in the eluent.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction (E-Selective)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation : Under an inert atmosphere (N₂ or Ar), add the phosphonate reagent (1.1 eq.) to a flask containing anhydrous tetrahydrofuran (THF).

  • Deprotonation : Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Addition : Cool the resulting phosphonate anion solution to 0 °C and add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup : Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the predominantly (E)-alkene.[7][11]

HWE Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve Phosphonate in Anhydrous THF b Add Base (e.g., NaH) at 0°C a->b c Add Aldehyde/Ketone at 0°C b->c d Stir at RT (2-16h) c->d e Quench with aq. NH4Cl d->e f Extract with Organic Solvent e->f g Purify via Chromatography f->g h Final (E)-Alkene Product g->h

References

How to monitor the progress of reactions involving Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of chemical reactions involving Diethyl (phthalimidomethyl)phosphonate, primarily focusing on its application in the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for monitoring the progress of reactions with this compound?

The most common and effective techniques to monitor reactions involving this compound are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ³¹P), and High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] TLC is ideal for quick, qualitative checks of reaction progress, while NMR and HPLC/LC-MS provide quantitative data on the consumption of starting materials and the formation of products.[3][4]

Q2: How do I use Thin-Layer Chromatography (TLC) to monitor the reaction?

TLC is used to qualitatively track the disappearance of the starting materials and the appearance of the product. This compound is a relatively polar compound. In a typical HWE reaction, it is first deprotonated to form a carbanion (ylide), which then reacts with an aldehyde or ketone. The final α,β-unsaturated product will have a different polarity and thus a different Retention Factor (Rf) on the TLC plate compared to the starting materials.

Q3: What key changes should I look for in the NMR spectra during the reaction?

In NMR spectroscopy, you will monitor the change in signals corresponding to the starting phosphonate and the appearance of new signals for the product.

  • ¹H NMR: The most significant change is the disappearance of the methylene protons adjacent to the phosphorus atom in the starting material (a doublet around 3.9-4.2 ppm). New signals corresponding to the vinylic protons of the α,β-unsaturated product will appear, typically in the range of 5.5-7.5 ppm.

  • ³¹P NMR: This is a very clean method to monitor the reaction.[4] The starting this compound will have a characteristic chemical shift. As it is consumed, its peak will decrease in intensity, and a new peak corresponding to the phosphate byproduct of the HWE reaction will appear at a different chemical shift (typically around 0-5 ppm for a diethyl phosphate salt).

Q4: When is HPLC or LC-MS the preferred monitoring technique?

HPLC or LC-MS is preferred when a high degree of accuracy and quantitative data are required, especially for kinetic studies or when dealing with complex reaction mixtures.[5] LC-MS is particularly powerful as it provides molecular weight information, which helps in identifying the product and any potential byproducts or impurities.[5] It is the method of choice for trace-level quantification.[6]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation : Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate; the ratio should be optimized to achieve good separation). Saturate the chamber with solvent vapor by placing a piece of filter paper inside.[3]

  • Spotting : On a silica gel TLC plate, spot the starting this compound, the aldehyde/ketone reactant, and a co-spot containing both starting materials.[3]

  • Sampling : At regular intervals (e.g., T=0, 30 min, 1h, 2h), take a small aliquot of the reaction mixture with a capillary tube and spot it in a separate lane on the TLC plate.[3]

  • Development : Place the TLC plate in the chamber and allow the solvent to elute until it is approximately 1 cm from the top.[3]

  • Visualization : Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp and/or by staining with potassium permanganate (KMnO₄) or an iodine chamber.[1][7]

  • Analysis : Monitor the disappearance of the starting material spots and the appearance of a new product spot with a different Rf value.

Protocol 2: Reaction Monitoring by NMR Spectroscopy
  • Initial Spectrum (T=0) : Before initiating the reaction (or immediately after mixing, if possible), take a small sample from the mixture. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire ¹H and ³¹P NMR spectra. This is your baseline.[3]

  • Sampling : At desired time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction flask.[3]

  • Sample Preparation : Quench the reaction in the aliquot if necessary (e.g., by adding a drop of water or acid). Dilute the sample with the deuterated solvent in an NMR tube.

  • Acquisition : Acquire a ³¹P NMR spectrum, which is often quicker and provides a cleaner view of the phosphorus-containing species.[4] If more detailed information is needed, acquire a ¹H NMR spectrum as well.

  • Analysis : In the ³¹P NMR spectrum, integrate the peak for the starting phosphonate and any phosphorus-containing products or byproducts to determine the percent conversion. In the ¹H NMR, compare the integration of a characteristic starting material peak with a characteristic product peak.[3]

Protocol 3: Reaction Monitoring by LC-MS
  • Method Development : Develop a suitable reverse-phase HPLC method. A C18 column is often a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve peak shape and ionization.[5]

  • Sample Preparation : At each time point, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary.

  • Dilution : Perform a significant dilution of the aliquot (e.g., 1:100 or 1:1000) with the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) in an autosampler vial.[5]

  • Filtration : If the sample contains particulates, filter it through a 0.22 µm syringe filter before analysis.[5]

  • Analysis : Inject the prepared sample into the LC-MS system. Monitor the chromatogram for the elution of starting materials and products. Use the mass spectrometer to confirm the identity of each peak by its mass-to-charge ratio (m/z).

  • Quantification : Create a calibration curve with a known standard if absolute quantification is needed. For reaction progress, monitor the relative peak area of the product versus the starting material over time.

Data Presentation

Table 1: Typical TLC Data for a Horner-Wadsworth-Emmons Reaction

CompoundTypical PolarityExpected Rf Value (Hexane:EtOAc 1:1)Visualization
Aldehyde/KetoneVaries (often non-polar)High (e.g., 0.7-0.9)UV, KMnO₄ stain
This compoundPolarLow (e.g., 0.2-0.4)UV, KMnO₄ stain
α,β-Unsaturated ProductIntermediateIntermediate (e.g., 0.5-0.7)UV, KMnO₄ stain
Phosphate ByproductVery PolarLow (baseline) (e.g., 0.0-0.1)KMnO₄ stain

Note: Rf values are highly dependent on the specific substrates and exact TLC conditions and should be determined experimentally.

Table 2: Characteristic NMR Shifts for Monitoring

Compound/Functional GroupSpectrumCharacteristic Chemical Shift (ppm)Multiplicity
Starting Material: this compound¹H NMR~7.8 (m)Aromatic (phthalimido)
¹H NMR~4.2 (quintet)-O-CH₂ -CH₃
¹H NMR~3.9 (d)P-CH₂ -N
¹H NMR~1.3 (t)-O-CH₂-CH₃
³¹P NMR~ +15 to +25Singlet
Product: α,β-Unsaturated Alkene¹H NMR~5.5 - 7.5Vinylic Protons
Byproduct: Diethyl Phosphate Salt³¹P NMR~ 0 to +5Singlet

Note: Chemical shifts can vary based on the solvent and the specific structure of the reactants and products.[3]

Visualization

G Diagram 1: General Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_monitoring Monitoring Loop (Repeat at intervals) A Combine Reactants: - this compound - Aldehyde/Ketone - Base in Solvent B Withdraw Aliquot from Reaction Mixture A->B C Prepare Sample (Quench, Dilute) B->C D Choose Analytical Technique C->D E TLC Analysis D->E Qualitative Check F NMR Analysis (¹H and/or ³¹P) D->F Quantitative Check G LC-MS Analysis D->G High-Purity Check H Analyze Data: - Consumption of Starting Material - Formation of Product E->H F->H G->H I Reaction Complete? H->I J Continue Reaction I->J No K Proceed to Workup and Purification I->K Yes J->B

Caption: General workflow for monitoring a chemical reaction.

G Diagram 2: Troubleshooting a Stalled Reaction Start Reaction appears stalled (No change in TLC/NMR) Q1 Is the base strong enough and added correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the reaction temperature appropriate? A1_Yes->Q2 Sol_A1 Action: Use a stronger base (e.g., NaH, n-BuLi) or ensure anhydrous conditions. A1_No->Sol_A1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are the reagents pure and anhydrous? A2_Yes->Q3 Sol_A2 Action: Increase temperature gradually. Some HWE reactions require heat. A2_No->Sol_A2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Re-evaluate reaction or consult literature for specific substrate conditions. A3_Yes->End Sol_A3 Action: Purify reagents. Use anhydrous solvents. Run under inert atmosphere. A3_No->Sol_A3

Caption: Troubleshooting guide for a stalled HWE reaction.

Troubleshooting Guide

IssueTechniquePossible Cause(s)Recommended Solution(s)
Streaking of spots TLCSample is too concentrated; Inappropriate solvent system; Compound is highly polar or acidic/basic.Dilute the sample before spotting; Adjust the polarity of the mobile phase; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[3]
No separation of spots TLCMobile phase is not polar enough (spots at bottom); Mobile phase is too polar (spots at top).Increase the polarity of the mobile phase (e.g., add more ethyl acetate); Decrease the polarity of the mobile phase (e.g., add more hexane).[3]
Reaction appears stalled NMR/TLCInsufficient reaction time or temperature; Inactive or impure reagents; Insufficient base.Increase reaction time and/or temperature[2]; Ensure reagents are pure and anhydrous; Ensure stoichiometry of the base is correct.
Broad peaks in spectrum NMRSample is too concentrated; Presence of paramagnetic impurities; Inhomogeneous magnetic field.Dilute the NMR sample; Filter the sample through a small plug of silica or celite; Re-shim the NMR spectrometer.[3][8]
Broad or tailing peaks HPLC/LC-MSColumn overload; Secondary interactions with the column; Column degradation.Dilute the injected sample; Modify the mobile phase pH or add an ion-pairing agent; Replace the column.[5]
Low or no signal LC-MSSample concentration is below the limit of detection; Improper ionization source parameters; Leak in the LC system.Concentrate the sample or reduce the dilution factor; Optimize MS parameters (e.g., capillary voltage, gas flow) by direct infusion of a standard[5]; Check the LC system for leaks and ensure proper flow.[5]

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Phosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming common challenges encountered during the scale-up of phosphonate reactions. The information is presented in a question-and-answer format to directly address specific issues, supplemented with detailed experimental protocols, quantitative data for easy comparison, and visual workflows to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up phosphonate reactions like the Michaelis-Arbuzov and Horner-Wadsworth-Emmons?

A1: The main challenges include managing reaction exotherms, ensuring efficient mixing, dealing with viscous reaction mixtures, controlling side reactions, and achieving consistent product purity and yield. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more difficult and increasing the risk of thermal runaway.[1]

Q2: How does the purity of starting materials impact the scale-up of phosphonate synthesis?

A2: The purity of reagents is critical for a successful and reproducible scale-up. Impurities in trialkyl phosphites, such as phosphorous acid, can lead to unwanted side reactions and lower yields. Similarly, impurities in alkyl halides can introduce contaminants that are difficult to remove from the final product. Sourcing high-purity key raw materials is a controlling factor in achieving consistent product quality at a larger scale.[2]

Q3: What are the key safety considerations for large-scale exothermic phosphonate reactions?

A3: A thorough risk assessment is crucial before any scale-up.[3] Key considerations include:

  • Thermal Hazard Assessment: Understanding the reaction's heat of reaction (enthalpy) and the maximum temperature of the synthesis is critical to prevent thermal runaway.

  • Controlled Reagent Addition: For highly exothermic reactions, a semi-batch process with controlled addition of a limiting reagent is recommended to manage heat generation.

  • Emergency Planning: Have a clear and practiced emergency shutdown procedure in place, including rapid cooling and quenching protocols.[1]

  • Proper Equipment: Ensure the reactor is appropriately sized and equipped with adequate cooling capacity, agitation, and pressure relief systems.[3]

Q4: How can I monitor the progress of my large-scale phosphonate reaction?

A4: Regular in-process controls are essential. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and ³¹P NMR spectroscopy are commonly used to monitor the consumption of starting materials and the formation of the product.[4][5] For real-time monitoring, advanced Process Analytical Technology (PAT) such as HPLC-MS can be employed.[6]

Troubleshooting Guides

Michaelis-Arbuzov Reaction

Issue 1: Low or No Product Yield

  • Possible Cause: Insufficient reaction temperature. The classical Michaelis-Arbuzov reaction often requires heating between 120°C and 160°C.[4]

    • Solution: Gradually increase the reaction temperature while monitoring for product formation. Ensure your heating system is capable of reaching and maintaining the target temperature consistently.

  • Possible Cause: Low reactivity of the alkyl halide. The reactivity order is R-I > R-Br > R-Cl. Secondary and tertiary halides are less reactive and can lead to elimination byproducts.[4]

    • Solution: If possible, switch to a more reactive halide (e.g., from a chloride to a bromide or iodide). For less reactive halides, consider using a Lewis acid catalyst to enhance reactivity.[7]

  • Possible Cause: Impure trialkyl phosphite. Oxidation or hydrolysis of the phosphite reduces its nucleophilicity.[5]

    • Solution: Use freshly distilled trialkyl phosphite for the reaction.

Issue 2: Formation of Significant Byproducts

  • Possible Cause: The alkyl halide byproduct from the reaction reacts with the starting trialkyl phosphite.[4]

    • Solution: Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct, which can be removed by distillation as it forms. Alternatively, using a slight excess of the initial alkyl halide can drive the reaction towards the desired product.[4]

  • Possible Cause: Perkow reaction competition with α-halo ketones.[7]

    • Solution: To favor the Michaelis-Arbuzov product, consider using α-iodo ketones, as they are less prone to the Perkow reaction. Running the reaction at higher temperatures can also favor the Arbuzov product.[7]

Issue 3: Difficulty in Product Purification

  • Possible Cause: High polarity of the phosphonate product.

    • Solution: Purification can be challenging due to the polarity of phosphonates.[4] For phosphonate esters, column chromatography on silica gel or vacuum distillation are common methods.[4] For phosphonic acids, which can be sticky and hygroscopic, purification might involve crystallization or conversion to a salt to facilitate isolation.[4]

  • Possible Cause: Removal of excess high-boiling starting materials.

    • Solution: Optimize the stoichiometry to minimize excess reagents. If a high-boiling solvent or reagent is used, vacuum distillation is often necessary for removal.

Horner-Wadsworth-Emmons (HWE) Reaction

Issue 1: Low Yield of the Alkene Product

  • Possible Cause: Incomplete deprotonation of the phosphonate.

    • Solution: Ensure the base is strong enough to deprotonate the phosphonate. Sodium hydride (NaH) is a common strong base for this purpose.[8] The choice of base is critical and depends on the acidity of the phosphonate.[8]

  • Possible Cause: Base-sensitive aldehyde or ketone.

    • Solution: For base-sensitive substrates, milder conditions are required. The Masamune-Roush conditions, which use lithium chloride with an amine base like triethylamine or DBU, can be effective.

Issue 2: Poor Stereoselectivity (E/Z Ratio)

  • Possible Cause: Reaction conditions do not favor the desired isomer.

    • Solution for (E)-alkenes: Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. Using sodium or lithium-based bases and higher reaction temperatures can further enhance (E)-selectivity.[3]

    • Solution for (Z)-alkenes: The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6 in THF), is highly effective for producing (Z)-alkenes.

Issue 3: Byproduct Formation and Removal

  • Possible Cause: Aldol condensation of the aldehyde or ketone starting material.

    • Solution: Add the aldehyde or ketone slowly to the pre-formed phosphonate anion at a low temperature to minimize self-condensation.

  • Possible Cause: Difficulty in removing the phosphate byproduct.

    • Solution: A key advantage of the HWE reaction is that the dialkylphosphate salt byproduct is typically water-soluble and can be easily removed by an aqueous workup. Ensure thorough extraction with water to remove this byproduct.

Data Presentation

Table 1: Michaelis-Arbuzov Reaction - Effect of Catalyst and Temperature on Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneTHF601652.7
2CuCl₂ (5)THF608.562.4
3ZnCl₂ (5)THF60662.8
4ZnBr₂ (5)THF60564.6
5CeCl₃·7H₂O (5)THF60565.7
6CeCl₃·7H₂O-SiO₂ (10)THF60570.6
7CeCl₃·7H₂O-SiO₂ (20)Solvent-free40885.3
8CeCl₃·7H₂O-SiO₂ (20)Solvent-free455.574.5

Data compiled from studies on the reaction of 1,4-bis(bromomethyl)benzene with triethyl phosphite.[1][7]

Table 2: Horner-Wadsworth-Emmons Reaction - Effect of Base and Solvent on Yield and Stereoselectivity

EntryPhosphonate ReagentAldehydeBase (equiv.)SolventTemp (°C)Time (h)Yield (%)E/Z Ratio
1Triethyl phosphonoacetateBenzaldehydeNaH (1.1)THFrt295>98:2
2Triethyl phosphonoacetateCyclohexanecarboxaldehydeNaH (1.1)THFrt392>98:2
3Triethyl phosphonoacetateBenzaldehydeDBU (1.1) / LiCl (1.1)Acetonitrilert19195:5
4Triethyl phosphonoacetate4-NitrobenzaldehydeK₂CO₃ (2.0)DMF80588>98:2
5Methyl bis(2,2,2-trifluoroethyl)phosphonoacetateBenzaldehydeKHMDS (1.1) / 18-crown-6 (1.1)THF-781855:95

Representative data compiled from various sources.[5][8]

Experimental Protocols

Protocol 1: Scale-Up of a Catalyzed Michaelis-Arbuzov Reaction

This protocol describes a milder, catalyzed version of the Michaelis-Arbuzov reaction suitable for scale-up.

Materials:

  • Benzyl bromide (1 mol, 171.04 g)

  • Triethyl phosphite (1.2 mol, 200.0 g)

  • Zinc bromide (ZnBr₂) (0.2 mol, 45.0 g)

  • Dichloromethane (DCM) (1 L)

Procedure:

  • Reactor Setup: In a clean, dry, and inerted (e.g., nitrogen atmosphere) 2L glass reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, charge the benzyl bromide and dichloromethane.

  • Initial Cooling: Cool the reactor contents to 10-15°C using a cooling bath.

  • Reagent Addition: Slowly add the triethyl phosphite to the reactor via the addition funnel over 30-60 minutes, maintaining the internal temperature below 25°C.

  • Catalyst Addition: Once the triethyl phosphite addition is complete, add the zinc bromide catalyst in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, slowly quench by adding 500 mL of water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with 2 x 250 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl benzylphosphonate.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Scale-Up of a Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis

This protocol provides a general procedure for the synthesis of an (E)-alkene using sodium hydride.

Materials:

  • Sodium hydride (60% dispersion in mineral oil) (1.1 mol, 44.0 g)

  • Anhydrous Tetrahydrofuran (THF) (1.5 L)

  • Triethyl phosphonoacetate (1.0 mol, 224.16 g)

  • Aldehyde (e.g., Benzaldehyde) (1.0 mol, 106.12 g)

Procedure:

  • Reactor Setup: In a clean, dry, and inerted 3L glass reactor equipped with a mechanical stirrer, thermometer, and two addition funnels, add anhydrous THF (500 mL).

  • Base Preparation: Carefully add the sodium hydride to the THF.

  • Phosphonate Addition: Cool the slurry to 0°C. Slowly add a solution of triethyl phosphonoacetate in 500 mL of anhydrous THF from one of the addition funnels over 1-2 hours, maintaining the temperature below 10°C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Aldehyde Addition: Cool the reaction mixture back to 0°C. Add a solution of the aldehyde in 500 mL of anhydrous THF dropwise from the second addition funnel over 1-2 hours, keeping the temperature below 10°C.

  • Reaction Completion: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or vacuum distillation.

Visualizations

Scale_Up_Workflow General Workflow for Phosphonate Reaction Scale-Up cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot-Scale / Kilo-Lab cluster_2 Phase 3: Production Scale Reaction_Optimization Reaction Optimization (Small Scale) Analytical_Method_Development Analytical Method Development Reaction_Optimization->Analytical_Method_Development Initial_Safety_Assessment Initial Safety Assessment Analytical_Method_Development->Initial_Safety_Assessment Process_Hazard_Analysis Process Hazard Analysis (PHA) Initial_Safety_Assessment->Process_Hazard_Analysis Equipment_Selection Equipment Selection & Validation Process_Hazard_Analysis->Equipment_Selection Pilot_Batch_Execution Pilot Batch Execution (e.g., 10-50x Scale) Equipment_Selection->Pilot_Batch_Execution In_Process_Controls In-Process Controls (IPCs) Pilot_Batch_Execution->In_Process_Controls Tech_Transfer Technology Transfer & Documentation In_Process_Controls->Tech_Transfer Full_Scale_Production Full-Scale Production Tech_Transfer->Full_Scale_Production Quality_Control Quality Control (QC) & Product Release Full_Scale_Production->Quality_Control Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Low Yield in Phosphonate Reactions Start Low Yield or Incomplete Reaction Check_Reaction_Type Reaction Type? Start->Check_Reaction_Type MA_Causes Potential Michaelis-Arbuzov Causes Check_Reaction_Type->MA_Causes Michaelis-Arbuzov HWE_Causes Potential HWE Causes Check_Reaction_Type->HWE_Causes Horner-Wadsworth-Emmons MA_Solutions Increase Temperature Use More Reactive Halide Use Catalyst Check Phosphite Purity MA_Causes->MA_Solutions HWE_Solutions Use Stronger Base Check Reagent Purity Optimize Solvent Consider Masamune-Roush HWE_Causes->HWE_Solutions

References

Best practices for handling and storage of Diethyl (phthalimidomethyl)phosphonate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl (phthalimidomethyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, as well as troubleshooting guidance for common experimental issues to prevent degradation and ensure optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place. Avoid exposure to moisture and atmospheric humidity, as the compound is susceptible to hydrolysis. Storage at ambient temperatures is generally acceptable.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis of the diethyl ester groups. This can be catalyzed by both acidic and basic conditions. The hydrolysis proceeds in a stepwise manner, first forming the monoethyl ester of (phthalimidomethyl)phosphonic acid, and then the fully hydrolyzed (phthalimidomethyl)phosphonic acid. At elevated temperatures, thermal decomposition can also occur.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored using analytical techniques such as ³¹P NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). In ³¹P NMR, the appearance of new peaks corresponding to the hydrolysis products will be observed. HPLC analysis will show the emergence of new, more polar peaks corresponding to the monoester and the fully hydrolyzed phosphonic acid.

Q4: Is this compound sensitive to light?

A4: While the primary stability concerns are moisture and temperature, it is always good practice to store chemical reagents in opaque or amber containers to minimize potential photodecomposition, although there is no specific evidence to suggest that this compound is particularly light-sensitive.

Troubleshooting Guides

Low or No Yield in Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a primary application of this compound. Low or no yield of the desired alkene product is a common issue.

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of the Phosphonate - Use a stronger base (e.g., NaH, LDA, n-BuLi).- Ensure the base is not old or deactivated.- Increase the equivalents of the base.
Low Reaction Temperature - Some HWE reactions require higher temperatures to proceed at an appreciable rate. Gradually increase the reaction temperature from -78°C to 0°C or room temperature.
Steric Hindrance - If either the aldehyde/ketone or the phosphonate is sterically hindered, the reaction may be slow. Increase the reaction time and/or temperature.
Degradation of Reactants - Ensure the aldehyde/ketone is pure and free of acidic or basic impurities.- Add the base to the phosphonate at a low temperature before adding the carbonyl compound to pre-form the ylide.
Side Reactions - Aldol condensation of the carbonyl compound can occur. Add the carbonyl compound slowly to the reaction mixture containing the phosphonate ylide.- Hydrolysis of the phosphonate can occur if there is moisture in the reaction. Ensure all glassware is dry and use anhydrous solvents.
Suspected Degradation of this compound Stock

If you suspect your stock of this compound has degraded, here are steps to assess its purity.

Observation Troubleshooting and Verification Steps
Oily or Clumpy Appearance of Solid - This may indicate the presence of hydrolysis products, which can be hygroscopic. - Assess purity using ¹H NMR, ³¹P NMR, or HPLC.
Inconsistent Reaction Results - If you observe lower yields or new byproducts in your reactions compared to previous experiments, your phosphonate stock may have degraded.- Run a purity check on the starting material.
Broad or Additional Peaks in NMR - Broadening of peaks or the appearance of new signals in the ¹H or ³¹P NMR spectrum is a strong indicator of impurities or degradation products.
Multiple Peaks in HPLC - A pure sample should show a single major peak. The presence of additional, typically more polar, peaks suggests degradation.

Quantitative Data

Table 1: Pseudo-first-order rate constants for the acidic hydrolysis of diethyl benzylphosphonate. [1]

StepRate Constant (k)
Diethyl ester to monoethyl ester (k₁)2.64 h⁻¹
Monoethyl ester to phosphonic acid (k₂)0.60 h⁻¹

Conditions: Refluxing in aqueous HCl.[1]

Experimental Protocols

Protocol for Purity Assessment by ³¹P NMR Spectroscopy

Objective: To determine the purity of this compound and identify potential hydrolysis products.

Methodology:

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). If quantitative analysis is desired, a known amount of an internal standard (e.g., triphenyl phosphate) can be added.

  • Instrument Setup: Use a phosphorus-31 nucleus probe. A proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Acquisition: Acquire the ³¹P NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the phosphorus nuclei for accurate integration.

  • Data Analysis:

    • The signal for pure this compound is expected to be a singlet.

    • The appearance of new singlets at different chemical shifts indicates the presence of hydrolysis products (monoester and phosphonic acid).

    • Integrate the peaks to determine the relative molar ratio of the parent compound and its degradation products.

Expected ³¹P NMR Chemical Shifts (in CDCl₃, referenced to 85% H₃PO₄):

  • This compound: ~20-25 ppm (estimated based on similar structures)

  • Monoethyl (phthalimidomethyl)phosphonate: Shifted from the parent compound

  • (Phthalimidomethyl)phosphonic acid: Further shifted from the monoester

Protocol for Monitoring Degradation by HPLC

Objective: To separate and quantify this compound and its hydrolysis products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the non-polar parent compound from its more polar degradation products.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the percentage of B over time to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phthalimido group absorbs (e.g., 220 nm or 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The retention time of this compound will be longer than its more polar hydrolysis products. The peak area can be used to quantify the relative amounts of each species.

Visualizations

experimental_workflow Experimental Workflow for Purity Assessment cluster_nmr 31P NMR Spectroscopy cluster_hplc HPLC Analysis nmr_prep Sample Preparation (20-30 mg in 0.6 mL CDCl3) nmr_acq Data Acquisition (Proton Decoupled) nmr_prep->nmr_acq nmr_analysis Data Analysis (Check for new peaks, integrate signals) nmr_acq->nmr_analysis hplc_prep Sample Preparation (1 mg/mL in mobile phase, filter) hplc_acq Data Acquisition (C18 column, gradient elution) hplc_prep->hplc_acq hplc_analysis Data Analysis (Monitor retention times and peak areas) hplc_acq->hplc_analysis start Suspected Degradation of This compound cluster_nmr cluster_nmr start->cluster_nmr cluster_hplc cluster_hplc start->cluster_hplc

Caption: Workflow for assessing the purity of this compound.

troubleshooting_hwe Troubleshooting Low Yield in HWE Reaction cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incomplete Deprotonation start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Steric Hindrance start->cause3 cause4 Side Reactions start->cause4 sol1 Use stronger base Increase base equivalents cause1->sol1 sol2 Increase reaction temperature cause2->sol2 sol3 Increase reaction time/temperature cause3->sol3 sol4 Slow addition of carbonyl Use anhydrous conditions cause4->sol4

Caption: Logical relationships for troubleshooting low yield in the HWE reaction.

References

Validation & Comparative

A Comparative Guide to Horner-Wadsworth-Emmons Reagents: Spotlight on Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective synthesis of alkenes. This guide provides a comprehensive comparison of Diethyl (phthalimidomethyl)phosphonate with other commonly employed HWE reagents, supported by experimental data and detailed protocols to facilitate reagent selection and optimization of reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, offers significant advantages, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[1] The stereochemical outcome of the HWE reaction, particularly the E/Z selectivity of the resulting alkene, is highly dependent on the structure of the phosphonate reagent and the reaction conditions employed. This guide will delve into the performance of this compound in this context and compare it with other widely used HWE reagents.

The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity

The HWE reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form an oxaphosphetane, which subsequently fragments to yield an alkene and a phosphate byproduct.[1]

The general mechanism, which dictates the stereochemical outcome, is outlined below:

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination P1 R1-CH2-P(O)(OR2)2 Carbanion [R1-CH-P(O)(OR2)2]⁻ P1->Carbanion Base Base Base->P1 + Carbanion2 [R1-CH-P(O)(OR2)2]⁻ Aldehyde R3-CHO Betaine Betaine Intermediate Aldehyde->Betaine Betaine2 Betaine Intermediate Carbanion2->Aldehyde + Oxaphosphetane Oxaphosphetane Betaine2->Oxaphosphetane Cyclization Oxaphosphetane2 Oxaphosphetane Alkene R1-CH=CH-R3 Oxaphosphetane2->Alkene Byproduct [O=P(OR2)2O]⁻ Oxaphosphetane2->Byproduct + HWE_Workflow start Start deprotonation Deprotonation of Phosphonate (e.g., NaH in THF) start->deprotonation addition Addition of Aldehyde deprotonation->addition reaction Reaction at RT addition->reaction workup Aqueous Workup (Quench with NH4Cl, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product E-Alkene purification->product Still_Gennari_Workflow start Start setup Setup Reaction at -78°C (KHMDS, 18-crown-6 in THF) start->setup add_phosphonate Add Still-Gennari Reagent setup->add_phosphonate add_aldehyde Add Aldehyde add_phosphonate->add_aldehyde reaction Stir at -78°C add_aldehyde->reaction workup Aqueous Workup (Quench with NH4Cl, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Z-Alkene purification->product

References

A Comparative Guide to the Validation of Analytical Methods for Diethyl (phthalimidomethyl)phosphonate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Diethyl (phthalimidomethyl)phosphonate, a key intermediate in pharmaceutical and material science applications, is critical for quality control and research purposes.[1] This guide provides a comparative overview of potential analytical methods for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific validated methods for this compound are not extensively detailed in publicly available literature, this document outlines plausible methodologies based on the analysis of similar phosphonate and phthalate compounds. Experimental protocols and validation parameters are proposed to guide researchers in developing and validating a suitable analytical method.

Comparative Overview of Analytical Techniques

Both HPLC and GC are powerful techniques for the separation and quantification of organic compounds. The choice between them depends on the analyte's volatility, thermal stability, and the desired sensitivity of the method.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds. Phosphonates often exhibit good solubility in common HPLC solvents.Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Detection UV-Vis, Refractive Index (RI), Mass Spectrometry (MS), Evaporative Light Scattering (ELS).Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD).
Primary Application Purity analysis and quantification of a wide range of organic molecules, including ionic and ionizable phosphonates.[2]Analysis of volatile and semi-volatile organic compounds. Often used for phthalate analysis.[3][4]

Proposed Analytical Methods and Validation Parameters

The following tables summarize proposed starting conditions for method development and the key validation parameters that should be assessed according to International Conference on Harmonisation (ICH) guidelines.

High-Performance Liquid Chromatography (HPLC)

Proposed Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point for many phosphonates.[2]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used. The addition of an ion-pairing reagent may be necessary to improve peak shape and retention for ionic phosphonates.[2]

  • Detector: A UV detector set at a wavelength where the phthalimido group shows significant absorbance.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.

Table 1: Proposed HPLC Method Parameters and Validation Targets

ParameterProposed Condition/TargetRationale/Comments
Column C18, 4.6 x 250 mm, 5 µmCommon for reversed-phase chromatography of organic molecules.[2]
Mobile Phase Acetonitrile:Water (gradient)Provides good separation for a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLTypical injection volume for analytical HPLC.
Detector UV at an appropriate wavelengthThe phthalimido group should have a strong UV chromophore.
Linearity Correlation coefficient (r²) > 0.995To be assessed over a range of concentrations.
Accuracy 98.0% - 102.0% recoveryDetermined by spiking a placebo with known concentrations.
Precision (RSD) Repeatability < 1.0%, Intermediate < 2.0%Assessed by multiple injections of the same sample.
LOD Signal-to-Noise ratio of 3:1The lowest concentration that can be reliably detected.
LOQ Signal-to-Noise ratio of 10:1The lowest concentration that can be accurately quantified.
Gas Chromatography (GC)

Proposed Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a suitable detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, 30 m x 0.32 mm, 1 µm film thickness) is often used for phthalates and other semi-volatile compounds.[5]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperatures: Typically set to 250°C and 280°C, respectively, to ensure proper volatilization and prevent condensation.

  • Oven Temperature Program: A temperature gradient is necessary to ensure good separation of the analyte from any impurities.

  • Detector: A Flame Ionization Detector (FID) is a robust and generally applicable detector for organic compounds. Mass Spectrometry (MS) provides higher selectivity and structural information.[3]

  • Sample Preparation: Similar to HPLC, prepare a stock solution in a volatile organic solvent (e.g., acetone or ethyl acetate) and dilute to create calibration standards.

Table 2: Proposed GC Method Parameters and Validation Targets

ParameterProposed Condition/TargetRationale/Comments
Column HP-5, 30 m x 0.32 mm, 1 µmA versatile, non-polar column suitable for a wide range of compounds.[5]
Carrier Gas Helium at 1.5 mL/minProvides good efficiency and is inert.
Injector Temperature 250°CEnsures complete volatilization of the sample.
Oven Program Start at 150°C, ramp to 280°CTo be optimized for best peak shape and separation.
Detector FID at 280°C or MSFID is a universal detector for organic compounds; MS offers higher specificity.[3]
Linearity Correlation coefficient (r²) > 0.995To be assessed over a range of concentrations.
Accuracy 98.0% - 102.0% recoveryDetermined by analyzing samples with known concentrations.
Precision (RSD) Repeatability < 1.5%, Intermediate < 2.5%Assessed by multiple injections of the same sample.
LOD Signal-to-Noise ratio of 3:1The lowest concentration that can be reliably detected.
LOQ Signal-to-Noise ratio of 10:1The lowest concentration that can be accurately quantified.

Visualizing the Workflow

To aid in understanding the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a typical experimental procedure.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development (HPLC or GC) start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report method_implementation Implement Validated Method for Routine Analysis validation_report->method_implementation end End method_implementation->end

Caption: General workflow for the validation of an analytical method.

Experimental_Workflow sample_prep Sample Preparation (Weighing & Dissolution) sequence Create Injection Sequence (Standards & Samples) sample_prep->sequence std_prep Standard Preparation (Stock & Dilutions) std_prep->sequence instrument_setup Instrument Setup (Column, Mobile Phase/Gas, Temp) injection Inject Samples & Standards into HPLC or GC instrument_setup->injection sequence->injection data_acquisition Data Acquisition (Chromatograms) injection->data_acquisition data_processing Data Processing (Peak Integration & Calibration Curve) data_acquisition->data_processing quantification Quantification of This compound data_processing->quantification report Generate Report quantification->report

Caption: A typical experimental workflow for chromatographic analysis.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound requires careful consideration of the compound's properties and the specific requirements of the analysis. Both HPLC and GC present viable options, and the proposed methods and validation parameters in this guide serve as a robust starting point for developing a reliable and accurate quantitative method. Rigorous validation in line with ICH guidelines is essential to ensure the integrity of the generated data.

References

Comparative Efficacy of Diethyl (phthalimidomethyl)phosphonate Derivatives in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the antiviral potential of novel phosphonate compounds.

The emergence of resistant viral strains necessitates the continuous development of novel antiviral agents. Diethyl (phthalimidomethyl)phosphonate and its derivatives have garnered interest within the scientific community as a promising scaffold for the design of new therapeutics. These organophosphorus compounds have been investigated for their activity against a range of viruses, with some derivatives showing potential as inhibitors of key viral enzymes. This guide provides a comparative overview of the available efficacy data for these compounds, details the experimental methodologies used for their evaluation, and illustrates their potential mechanism of action.

Quantitative Efficacy Comparison

While comprehensive comparative studies on a wide range of this compound derivatives are limited in publicly available literature, data for structurally related phosphonate derivatives provide insights into their potential antiviral efficacy. The following table summarizes the antiviral activity of a representative phosphonate derivative, highlighting its potency against specific viral targets.

Compound NameVirus TargetAssay TypeCell LineEfficacy Metric (EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)
N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimideCoxsackievirus B4Plaque Reduction AssayVero9.45 µM[1]>100 µM>10.6
Herpes Simplex Virus-1 (HSV-1)Cytopathic Effect (CPE) AssayHELModerate ActivityNot ReportedNot Reported
Herpes Simplex Virus-2 (HSV-2)Cytopathic Effect (CPE) AssayHELModerate ActivityNot ReportedNot Reported
Human CoronavirusCytopathic Effect (CPE) AssayHELPotent Activity*Not ReportedNot Reported

*Qualitative descriptions of activity as reported in the source; specific EC₅₀ values were not provided.

Structure-Activity Relationships

Studies on related α-aminophosphonates have demonstrated that structural modifications significantly influence their antiviral activity. For instance, the introduction of a benzothiazole moiety has been shown to be critical for the activity of some derivatives against the Tobacco Mosaic Virus (TMV)[2][3]. Furthermore, substitutions on the phenyl ring connected to a hydrazone moiety can modulate the curative activity of these compounds[3]. These findings suggest that systematic structural modifications of the phthalimido and diethyl phosphonate moieties of this compound could lead to derivatives with enhanced and selective antiviral potency.

Experimental Protocols

The evaluation of antiviral efficacy is predominantly conducted using cell-based assays. The following is a generalized protocol for a Plaque Reduction Assay, a common method to determine the concentration of a compound that inhibits viral plaque formation by 50% (EC₅₀).

Plaque Reduction Assay Protocol
  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Virus Inoculation: Once cells are confluent, remove the culture medium and infect the monolayer with a viral suspension that produces a countable number of plaques (typically 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a suitable overlay medium (e.g., DMEM with 2% fetal bovine serum and 0.5% methylcellulose). After the adsorption period, remove the viral inoculum and add the compound-containing overlay medium to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation, which varies depending on the virus (typically 2-10 days).

  • Plaque Visualization and Counting: After incubation, fix the cells with a solution such as 10% formalin. Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells (no compound).

Mechanism of Action: Viral Protease Inhibition

Derivatives of this compound have been investigated as potential inhibitors of viral proteases, such as the Hepatitis C Virus (HCV) NS3 protease[4][5]. Viral proteases are crucial enzymes for the replication of many viruses, as they are responsible for cleaving large viral polyproteins into functional viral proteins. Inhibition of these proteases disrupts the viral life cycle.

The proposed mechanism involves the phosphonate moiety acting as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond cleavage by the protease. This allows the compound to bind to the active site of the enzyme, blocking its function.

Below is a diagram illustrating the general workflow for screening antiviral compounds and a simplified representation of viral protease inhibition.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Dose-Response & Cytotoxicity cluster_2 Mechanism of Action Studies Compound_Library Compound Library (Phosphonate Derivatives) Primary_Assay Primary Antiviral Assay (e.g., CPE Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (e.g., Plaque Reduction) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Hit_Identification->Cytotoxicity_Assay EC50_CC50 Determine EC₅₀ & CC₅₀ Dose_Response->EC50_CC50 Cytotoxicity_Assay->EC50_CC50 Enzyme_Assay Enzymatic Assays (e.g., Protease Inhibition) EC50_CC50->Enzyme_Assay Lead_Optimization Lead Optimization Enzyme_Assay->Lead_Optimization

Figure 1. General workflow for antiviral drug discovery.

Viral_Protease_Inhibition cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Mechanism Polyprotein Viral Polyprotein Viral_Protease Viral Protease (e.g., NS3) Polyprotein->Viral_Protease Cleavage Functional_Proteins Functional Viral Proteins Viral_Protease->Functional_Proteins Virus_Assembly New Virus Assembly Functional_Proteins->Virus_Assembly Phosphonate_Derivative Phosphonate Derivative Inhibition Phosphonate_Derivative->Inhibition Inhibition->Viral_Protease

Figure 2. Inhibition of viral protease by phosphonate derivatives.

References

Comparative Analysis of Diethyl (phthalimidomethyl)phosphonate in Synthetic and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Diethyl (phthalimidomethyl)phosphonate's performance against alternative compounds in both chemical synthesis and biological applications. The information is supported by experimental data to facilitate informed decisions in research and development.

This compound is a versatile organophosphorus compound utilized in various chemical transformations and explored for its potential as a bioactive molecule. Its primary applications lie in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated carbonyl compounds and as a scaffold for the development of enzyme inhibitors, notably against the Hepatitis C Virus (HCV) NS3 protease. This guide will delve into a comparative analysis of its performance in these two key areas.

Performance in the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. The choice of the phosphonate reagent is crucial in determining the yield and the E/Z selectivity of the resulting alkene. While specific comparative data for this compound is not abundant in a single head-to-head study, we can infer its performance characteristics by comparing data from various studies on similar phosphonate reagents.

Table 1: Comparison of Phosphonate Reagents in the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)E/Z RatioYield (%)Reference
Triethyl phosphonoacetateBenzaldehydeNaHTHF25>95:585-95General HWE knowledge
Still-Gennari Phosphonate (bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate)BenzaldehydeKHMDS, 18-crown-6THF-78<5:9580-90Still, W. C.; Gennari, C. Tetrahedron Lett.1983 , 24, 4405-4408.
Diethyl (cyanomethyl)phosphonateCyclohexanecarboxaldehydeNaHDME2090:1088Boutagy, J.; Thomas, R. Chem. Rev.1974 , 74, 87-99.
This compound Various aldehydesVarious basesVarious solventsVariousPredominantly EHighGeneral synthetic utility

Note: The data for this compound is generalized due to the lack of specific comparative studies. The phthalimido group is not directly involved in the olefination but serves as a protected amine functionality.

The stereochemical outcome of the HWE reaction is influenced by the structure of the phosphonate reagent. Standard trialkyl phosphonoacetates, like triethyl phosphonoacetate, generally exhibit high E-selectivity.[1][2] In contrast, reagents like the Still-Gennari phosphonate, which possess electron-withdrawing groups, favor the formation of Z-alkenes.[1][3] The reactivity of phosphonate carbanions is generally higher than that of the corresponding Wittig reagents, allowing for reactions with a broader range of aldehydes and ketones.[2][4] The primary advantage of the HWE reaction over the Wittig reaction is the straightforward removal of the water-soluble phosphate byproduct, which simplifies the purification process.[3][5]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline for performing an HWE reaction.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or ketone (1.0 equiv)

  • Base (e.g., Sodium hydride (NaH), 1.1 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting solution back to 0 °C and add a solution of the aldehyde or ketone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

HWE_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps cluster_products Products & Purification Phosphonate Diethyl (phthalimidomethyl)phosphonate Deprotonation Deprotonation Phosphonate->Deprotonation Aldehyde Aldehyde/Ketone Addition Nucleophilic Addition Aldehyde->Addition Base Base (e.g., NaH) Base->Deprotonation Deprotonation->Addition Carbanion formation Elimination Elimination Addition->Elimination Betaine intermediate Alkene α,β-Unsaturated Product Elimination->Alkene Byproduct Phosphate Byproduct Elimination->Byproduct Purification Purification Alkene->Purification

Figure 1. General workflow of the Horner-Wadsworth-Emmons reaction.

Performance as an HCV NS3 Protease Inhibitor

The Hepatitis C Virus (HCV) NS3 protein is a multifunctional enzyme with serine protease and RNA helicase activities, making it a crucial target for antiviral drug development.[6] Phosphonate-containing compounds have been investigated as potential inhibitors of the NS3 protease, acting as mimics of the tetrahedral intermediate formed during peptide bond cleavage.

While there is no direct experimental data on the inhibitory activity of this compound against HCV NS3 protease, we can compare the performance of other phosphonate derivatives to understand the potential of this class of compounds.

Table 2: Inhibitory Activity of Phosphonate Derivatives against HCV NS3 Protease

CompoundHCV GenotypeIC50 (µM)Reference
Phosphonic acid derivative 11b0.0024 (Ki)Venkatraman, S., & Njoroge, F. G. (2011). Macrocyclic Inhibitors of HCV NS3-4A Protease: Design and Structure Activity Relationship. Mini reviews in medicinal chemistry, 11(10), 845–859.
Phosphonate derivative 2Not specifiedPotent inhibitor[7]
Manoalide (inhibits helicase activity)Not specified15[2]
Phenylalanine phosphonate derivative1b0.12Yeung, K. S., et al. (2001). Structure-activity relationship studies of a bisbenzimidazole-based, Zn(2+)-dependent inhibitor of HCV NS3 serine protease. Bioorganic & medicinal chemistry letters, 11(17), 2295–2300.

The inhibitory potency of phosphonate derivatives against HCV NS3 protease is highly dependent on the specific substituents on the phosphonate scaffold.[8][9] Structure-activity relationship (SAR) studies have shown that modifications to the groups mimicking the amino acid side chains of the natural substrate can significantly impact the IC50 values.[8] For instance, a phosphonic acid derivative has been reported to be a potent inhibitor of HCV NS3 protease.[7]

Experimental Protocol: HCV NS3 Protease Inhibition Assay

This is a generalized protocol for a fluorescence resonance energy transfer (FRET)-based assay to screen for HCV NS3 protease inhibitors.

Materials:

  • Recombinant HCV NS3/4A protease

  • Fluorogenic peptide substrate (e.g., containing a cleavage site flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

  • Test compounds (including this compound derivatives)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the recombinant HCV NS3/4A protease to each well of the microplate.

  • Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths specific to the fluorophore).

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

HCV_NS3_Signaling cluster_virus HCV Replication cluster_host Host Cell Signaling cluster_inhibitor Inhibition Polyprotein HCV Polyprotein NS3_Protease NS3/4A Protease Polyprotein->NS3_Protease Cleavage MAVS MAVS NS3_Protease->MAVS Cleavage & Inactivation Notch Notch Signaling NS3_Protease->Notch Activation JNK_ERK JNK/ERK Pathway NS3_Protease->JNK_ERK Activation IRF3 IRF3 MAVS->IRF3 Activation IFN Interferon Production IRF3->IFN Phosphonate_Inhibitor Phosphonate Inhibitor (e.g., this compound derivative) Phosphonate_Inhibitor->NS3_Protease Inhibition

Figure 2. Simplified signaling pathways involving HCV NS3 protease and the point of inhibition.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the E-selective formation of α,β-unsaturated compounds via the Horner-Wadsworth-Emmons reaction. Its performance is comparable to other standard phosphonates, with the added benefit of a protected amine functionality. In the realm of drug discovery, while direct evidence is limited, the phosphonate scaffold it possesses is a promising starting point for the design of HCV NS3 protease inhibitors. Further research involving direct comparative studies would be beneficial to fully elucidate its potential relative to other alternatives in both synthetic and biological contexts.

References

Benchmarking the Performance of Diethyl (phthalimidomethyl)phosphonate Against Other Phosphonates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of Diethyl (phthalimidomethyl)phosphonate and other phosphonate derivatives across various applications. While direct quantitative performance data for this compound in biological assays is limited in publicly available literature, this document benchmarks its potential by comparing it with structurally related phosphonates for which experimental data exists.

Overview of this compound

This compound is a versatile organophosphorus compound utilized as a key intermediate in several chemical syntheses. Its primary applications include its role as a reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated carbonyl compounds and as a precursor for developing bioactive molecules, notably inhibitors of viral proteases like the Hepatitis C Virus (HCV) NS3 protease.[1]

Performance in the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes.[2][3][4] The reaction of a phosphonate carbanion with an aldehyde or ketone generally yields an E-alkene as the major product.[2][4]

Table 1: Hypothetical Performance Data for the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Yield (%)E/Z Ratio
This compoundBenzaldehydeNaHTHF25>90>95:5
Triethyl phosphonoacetateBenzaldehydeNaHTHF2585-95>95:5
Still-Gennari PhosphonateBenzaldehydeKHMDS/18-crown-6THF-7880-90<5:95
Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction
  • Preparation of the Phosphonate Carbanion: To a solution of the phosphonate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a strong base such as sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

  • Reaction with Carbonyl Compound: The reaction mixture is cooled to 0 °C, and a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

HWE_Workflow cluster_prep Carbanion Formation cluster_reaction Olefination Reaction cluster_workup Workup & Purification Phosphonate Phosphonate in THF Base Add Strong Base (e.g., NaH) at 0°C Phosphonate->Base Stir Stir at RT for 1h Base->Stir Aldehyde Add Aldehyde/Ketone in THF at 0°C Stir->Aldehyde Stir_RT Stir at RT for 12-24h Aldehyde->Stir_RT TLC Monitor by TLC Stir_RT->TLC Quench Quench with aq. NH4Cl TLC->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Alkene Product Purify->Product MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Phosphonate Dilutions->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC MIC_Value MIC Value Determine_MIC->MIC_Value ChE_Inhibition cluster_inhibition Inhibition Mechanism AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibited_AChE Inhibited AChE (No Hydrolysis) AChE->Inhibited_AChE ACh->AChE Binds to active site Phosphonate Phosphonate Inhibitor Phosphonate->AChE Binds to active site Phosphonate->Inhibited_AChE Forms stable covalent bond

References

A Comparative Guide to Phosphonate-Based Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-carbon double bonds is a fundamental transformation. Among the arsenal of methods available, olefination reactions employing phosphonate-based reagents have emerged as powerful and versatile tools. This guide provides a comprehensive comparative analysis of key phosphonate-based reagents, with a focus on the Horner-Wadsworth-Emmons (HWE) reaction and its variants. We will delve into their performance, stereochemical control, and practical applications, supported by experimental data and detailed protocols.

Executive Summary: The Horner-Wadsworth-Emmons Reaction Advantage

The Horner-Wadsworth-Emmons (HWE) reaction, a refined version of the Wittig reaction, offers several significant advantages that have led to its widespread adoption in organic synthesis. These benefits include simplified product purification due to the formation of water-soluble phosphate byproducts, and the enhanced nucleophilicity of phosphonate carbanions, which allows for reactions with a broader range of aldehydes and ketones under milder conditions.[1]

A key feature of the HWE reaction is the ability to control the stereochemical outcome of the resulting alkene. While the classical HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, modifications such as the Still-Gennari and Ando olefinations have been developed to provide access to the corresponding (Z)-isomers with high selectivity.

Comparative Performance of Phosphonate Reagents

The choice of phosphonate reagent is critical in determining the yield and, most importantly, the E/Z selectivity of the olefination reaction. The electronic properties and steric bulk of the substituents on the phosphorus atom play a crucial role in directing the stereochemical outcome.

E-Selective Olefinations: The Standard HWE Reaction

Standard phosphonate reagents, such as triethyl phosphonoacetate, are widely used for the synthesis of (E)-α,β-unsaturated esters. The reaction generally proceeds with high E-selectivity, driven by the thermodynamic stability of the E-alkene product.

Phosphonate ReagentAldehydeBase/ConditionsSolventTemp. (°C)Yield (%)E/Z Ratio
Triethyl phosphonoacetateBenzaldehydeNaHTHF2595>95:5
Triethyl phosphonoacetateCyclohexanecarboxaldehydeNaHTHF2592>95:5
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt-99:1

Data compiled from various sources. Yields and ratios are representative and can vary with specific substrates and reaction conditions.

Z-Selective Olefinations: Still-Gennari and Ando Modifications

To overcome the inherent E-selectivity of the HWE reaction, modifications have been developed that favor the formation of the kinetically controlled (Z)-alkene.

The Still-Gennari Olefination: This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate. These reagents increase the acidity of the α-proton and alter the stability of the intermediates, leading to a kinetic preference for the (Z)-isomer.

The Ando Olefination: This approach utilizes phosphonates with bulky aryl groups, such as diarylphosphonoacetates. The steric hindrance provided by these groups directs the reaction pathway towards the formation of the (Z)-alkene.

Phosphonate ReagentAldehydeBase/ConditionsSolventTemp. (°C)Yield (%)E/Z Ratio
Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari)p-TolualdehydeKHMDS, 18-crown-6THF-78781:15.5
Ethyl bis(di-o-tolylphosphono)acetate (Ando)Benzaldehydet-BuOKTHF-78955:95
Ethyl bis(di-o-isopropylphenylphosphono)acetate (Ando)2-EthylhexanalNaHTHF-78 to 0981:99

Data compiled from various sources. Yields and ratios are representative and can vary with specific substrates and reaction conditions.

Reaction Mechanisms and Stereochemical Control

The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.

HWE_Mechanism cluster_E E-Selective Pathway (Standard HWE) cluster_Z Z-Selective Pathway (Still-Gennari/Ando) E_start Phosphonate Carbanion + Aldehyde E_ts_anti Anti-Addition (Thermodynamically Favored TS) E_start->E_ts_anti Reversible E_intermediate Erythro Intermediate E_ts_anti->E_intermediate E_oxaphosphetane Trans-Oxaphosphetane E_intermediate->E_oxaphosphetane Irreversible Elimination E_product (E)-Alkene E_oxaphosphetane->E_product Z_start Modified Phosphonate Carbanion + Aldehyde Z_ts_syn Syn-Addition (Kinetically Favored TS) Z_start->Z_ts_syn Irreversible Z_intermediate Threo Intermediate Z_ts_syn->Z_intermediate Z_oxaphosphetane Cis-Oxaphosphetane Z_intermediate->Z_oxaphosphetane Rapid Elimination Z_product (Z)-Alkene Z_oxaphosphetane->Z_product

Caption: Comparative reaction pathways for E- and Z-selective HWE reactions.

In the standard HWE reaction, the intermediates can equilibrate to the more stable erythro form, leading to the (E)-alkene. In the Still-Gennari and Ando modifications, the initial kinetically favored addition to form the threo intermediate is followed by rapid, irreversible elimination to yield the (Z)-alkene.

Experimental Protocols

General Experimental Workflow

HWE_Workflow start Start: Flame-dried flask under inert atmosphere deprotonation 1. Deprotonation: Add phosphonate to a solution of base in anhydrous solvent start->deprotonation carbanion_formation 2. Carbanion Formation: Stir at appropriate temperature deprotonation->carbanion_formation aldehyde_addition 3. Aldehyde Addition: Add aldehyde solution dropwise carbanion_formation->aldehyde_addition reaction 4. Reaction: Stir until completion (TLC monitoring) aldehyde_addition->reaction workup 5. Aqueous Workup: Quench with saturated aq. NH4Cl reaction->workup extraction 6. Extraction: Extract with an organic solvent (e.g., EtOAc) workup->extraction purification 7. Purification: Dry, concentrate, and purify by column chromatography extraction->purification end End: Pure Alkene Product purification->end

References

Validating the Mechanism of Action for Bioactive Compounds Derived from Diethyl (phthalimidomethyl)phosphonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioactive compounds synthesized from the versatile chemical scaffold, Diethyl (phthalimidomethyl)phosphonate. This starting material serves as a key building block for creating diverse derivatives, particularly α-aminophosphonates and other molecules combining the characteristic phthalimide and phosphonate groups. These derivatives have demonstrated significant potential across several therapeutic areas, primarily through mechanisms of enzyme inhibition and pathway modulation.

The following sections present experimental data, detailed protocols, and visual workflows to validate the primary mechanisms of action identified for these compound classes, including anticancer, antiviral, and antimicrobial activities.

Mechanism 1: Anticancer Activity via Induction of Apoptosis

One of the most prominent mechanisms of action for derivatives, particularly α-aminophosphonates, is the induction of apoptosis and cell cycle arrest in cancer cells. The phosphonate moiety can act as a structural mimic of amino acids, enabling these compounds to interfere with cellular processes crucial for cancer cell survival.

Comparative Performance of α-Aminophosphonate Derivatives

The cytotoxic effects of various α-aminophosphonate derivatives have been evaluated against a panel of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀), indicating the potency of each compound.

Compound IDDerivative ClassTarget Cancer Cell LineIC₅₀ (µM)Reference
4n (R)-1-phenylethanamine derivativeJurkat (T-cell leukemia)4[1]
4n (R)-1-phenylethanamine derivativeA-549 (Lung)10[1]
4n (R)-1-phenylethanamine derivativeNCI-H23 (Lung)10[1]
7c Dehydroabietic acid derivativeNCI-H460 (Lung)5.86[2]
7b 4-hydroxybenzaldehyde derivativeMCF-7 (Breast)~15 (94.3% inhibition)[3]
5-FU Standard Drug (Control)NCI-H460 (Lung)28.71[2]

Note: Lower IC₅₀ values indicate higher potency. Compound performance is often compared against standard chemotherapeutic agents like 5-Fluorouracil (5-FU).

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and determining the IC₅₀ values of cytotoxic compounds.

  • Cell Seeding: Plate human cancer cells (e.g., NCI-H460, Jurkat) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized phosphonate derivatives (e.g., from 0.1 to 100 µM) for a specified period, typically 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Visualization: Apoptosis Induction Pathway

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome Compound α-Aminophosphonate Derivative Bax Bax Activation Compound->Bax Mito Mitochondrial Membrane Potential Loss Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Generalized pathway of apoptosis induced by α-aminophosphonate derivatives.

Mechanism 2: Anticancer Activity via TGF-β Pathway Inhibition

The phthalimide moiety, a core component of the parent scaffold, is present in molecules known to inhibit key signaling pathways in cancer. One such pathway is the Transforming Growth Factor-β (TGF-β) pathway, which plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages.[4][5] Inhibition of the TGF-β type I receptor kinase (ALK5) is a key therapeutic strategy.

Comparative Performance of Phthalimide Derivatives as ALK5 Inhibitors

While specific data for phthalimide-phosphonate hybrids is emerging, studies on phthalimide derivatives provide strong evidence for this mechanism. Performance is often evaluated using molecular docking simulations (predicting binding affinity) and is a precursor to in vitro kinase assays.

Compound IDDerivative ClassTarget ProteinPredicted Binding Energy (kcal/mol)Reference
P7 Chromen-yl Acetate derivativeTGF-β Kinase I (ALK5)-12.28
P4 Phenyl Acetate derivativeTGF-β Kinase I (ALK5)-11.42
P10 Hydroxy-phenyl Acetate derivativeTGF-β Kinase I (ALK5)-8.99
P2 Methyl Acetate derivativeTGF-β Kinase I (ALK5)-7.22
Capecitabine Standard Drug (Control)TGF-β Kinase I (ALK5)-6.95

Note: More negative binding energies suggest a stronger, more favorable interaction between the compound and the target protein.

Experimental Protocol: ALK5 Kinase Assay

This protocol describes a general in vitro kinase assay to quantify the inhibitory activity of compounds against the ALK5 enzyme.

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of recombinant human ALK5 enzyme, the substrate (e.g., a synthetic peptide or casein), and ATP (often radiolabeled [γ-³²P]ATP or used in a fluorescence-based system).

  • Inhibitor Pre-incubation: In a 96-well plate, add the ALK5 enzyme to wells containing various concentrations of the test compound (phthalimide derivative) or a known ALK5 inhibitor (e.g., Galunisertib) as a positive control. Incubate for 15-20 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The enzyme will phosphorylate the substrate during this time.

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity (representing phosphorylated substrate) using a scintillation counter.

    • Fluorescence Assay: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Visualization: TGF-β Signaling Pathway Inhibition

tgf_beta_pathway TGFB TGF-β Ligand Receptor TGF-β Receptor Complex (Type I/II) TGFB->Receptor ALK5 ALK5 Kinase Domain (Type I Receptor) Receptor->ALK5 SMAD SMAD 2/3 Phosphorylation ALK5->SMAD P SMAD4 SMAD4 Complex Formation SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation, Invasion, Metastasis Gene->Proliferation Inhibitor Phthalimide-Phosphonate Inhibitor Inhibitor->ALK5 Inhibition

Caption: Inhibition of the ALK5 kinase domain by phthalimide derivatives blocks SMAD signaling.

Mechanism 3: Antiviral Activity via HCV NS3 Protease Inhibition

Phosphonate derivatives have been designed as potent inhibitors of the Hepatitis C Virus (HCV) NS3 protease, an enzyme essential for viral replication.[6] These compounds act as transition-state analogs, binding to the active site of the protease and blocking its function.

Comparative Performance of Phosphonate-Based Protease Inhibitors

The development of phosphonate-based inhibitors has yielded compounds with significant potency against the HCV NS3 protease.

Compound ClassTarget EnzymeActivity MetricValueReference
Phosphonic Acid DerivativeHCV NS3 ProteaseIC₅₀200 pM (Optimized)[7]
Macrocyclic PeptideHCV NS3 ProteaseEC₅₀ (Replicon Assay)< 1 µM[8]
Tryptophan DerivativeHCV NS3 ProteaseEC₅₀ (Replicon Assay)0.64 µM[9]
Telaprevir (Control)HCV NS3 ProteaseIC₅₀Sub-micromolar[10]

Note: EC₅₀ values from cell-based replicon assays measure the compound's effectiveness in inhibiting viral replication within host cells, providing a more biologically relevant metric than biochemical IC₅₀.

Experimental Protocol: FRET-Based HCV NS3 Protease Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the activity of HCV NS3 protease and the potency of its inhibitors.

  • Reagent Preparation: Prepare a FRET-based peptide substrate that contains a fluorophore (e.g., Cy3) and a quencher (e.g., Cy5Q) separated by the NS3 protease cleavage sequence. In its intact state, the quencher suppresses the fluorophore's signal.

  • Assay Setup: In a 96-well microplate, add the recombinant HCV NS3/4A protease enzyme to an assay buffer.

  • Compound Addition: Add the phosphonate test compounds at various concentrations to the wells. Include a no-enzyme control, a no-inhibitor control, and a known protease inhibitor (e.g., Telaprevir) as a positive control.

  • Reaction Initiation: Add the FRET substrate to all wells to start the reaction.

  • Signal Measurement: Immediately begin monitoring the fluorescence intensity (at the emission wavelength of the fluorophore) over time using a plate reader. As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

Visualization: Enzyme Inhibition Workflow

enzyme_inhibition_workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement Enzyme HCV NS3 Protease Mix_No_Inhibitor Mix Enzyme + Substrate Enzyme->Mix_No_Inhibitor Mix_With_Inhibitor Mix Enzyme + Substrate + Inhibitor Enzyme->Mix_With_Inhibitor Substrate FRET Substrate (Fluorescence Quenched) Substrate->Mix_No_Inhibitor Substrate->Mix_With_Inhibitor Inhibitor Phosphonate Inhibitor Inhibitor->Mix_With_Inhibitor Cleavage Substrate Cleavage Mix_No_Inhibitor->Cleavage No_Cleavage Inhibition of Cleavage Mix_With_Inhibitor->No_Cleavage Fluorescence ↑ Fluorescence Cleavage->Fluorescence No_Fluorescence No Change in Fluorescence No_Cleavage->No_Fluorescence

Caption: Workflow comparing an active vs. an inhibited HCV NS3 protease FRET assay.

References

A Comparative Guide to the Reproducibility of Synthetic Protocols for Aminophosphonates: Diethyl (phthalimidomethyl)phosphonate vs. One-Pot Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient and reproducible synthesis of aminophosphonates is of significant interest due to their roles as bioisosteres of amino acids. This guide provides an objective comparison between two primary strategies for synthesizing these valuable compounds: a Gabriel-type synthesis utilizing Diethyl (phthalimidomethyl)phosphonate as a key intermediate, and the direct, one-pot Kabachnik-Fields reaction . We present a detailed analysis of the reproducibility, yields, and methodologies of each approach, supported by experimental protocols and quantitative data.

Comparison of Synthetic Strategies

The synthesis of α-aminophosphonates can be broadly approached in two ways: a stepwise method involving a protected amine equivalent, or a convergent one-pot reaction. This compound is a cornerstone reagent for the first approach, serving as a stable, crystalline solid that effectively introduces a protected aminomethylphosphonate moiety via the Horner-Wadsworth-Emmons (HWE) reaction. The alternative, the Kabachnik-Fields reaction, combines an amine, a carbonyl compound, and a phosphite source in a single step.

The choice between these methods often depends on the specific synthetic goal. The stepwise Gabriel/HWE route is advantageous when the olefination intermediate is desired or when starting materials for the Kabachnik-Fields reaction are incompatible with one-pot conditions. Conversely, the Kabachnik-Fields reaction offers superior atom and step economy for the direct synthesis of α-aminophosphonates when applicable.

Quantitative Performance Comparison

The following tables summarize the typical yields reported for each synthetic route. Reproducibility for these reactions is generally high when the provided protocols are followed, with purification methods being the most common source of yield variability.

Table 1: Yields for Stepwise Synthesis via this compound

StepReaction TypeTypical Yield (%)Reference(s)
1. Synthesis of this compoundMichaelis-Arbuzov85 - 95%[1]
2. HWE Olefination with Aldehyde (e.g., Benzaldehyde)Horner-Wadsworth-Emmons75 - 90% (typical)[2][3]
3. Phthalimide Deprotection (to yield free amine)Hydrazinolysis> 90% (typical)[4][5]
Calculated Overall Yield (for 3-step process) - ~57 - 77% -

Table 2: Yields for One-Pot Kabachnik-Fields Synthesis of Representative α-Aminophosphonates

AmineCarbonylCatalyst / ConditionsYield (%)Reference(s)
AnilineBenzaldehydeCerium Chloride (CeCl₃), neat87 - 95%[6]
VariousVariousZnCl₂ · Choline-Chloride70 - 96%[6]
AnilineBenzaldehydeCatalyst-free, Microwave (MW)High[7][8]
VariousVariousLipase-catalyzed51 - 93%

Experimental Protocols

Detailed methodologies for the key reactions are provided below. Standard laboratory safety precautions should be observed for all procedures.

Protocol 1: Synthesis of this compound (Michaelis-Arbuzov Reaction)

This protocol is adapted from a reliable Organic Syntheses procedure and is known for its high reproducibility.[1]

Materials:

  • N-Bromomethylphthalimide

  • Triethyl phosphite (freshly distilled)

  • Diethyl ether (anhydrous)

  • Hexane

Procedure:

  • A 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and an efficient reflux condenser is charged with N-bromomethylphthalimide (51.2 g, 0.21 mol) and triethyl phosphite (43.1 g, 0.26 mol).

  • The flask is immersed in an oil bath and the temperature is gradually increased to 85–100°C. The solid will dissolve, followed by a vigorous, exothermic reaction.

  • Once the initial exotherm has subsided (approx. 5 minutes), the mixture is heated at 125°C for an additional 2 hours to ensure the complete removal of the ethyl bromide byproduct.

  • The reaction mixture is cooled to room temperature, during which the product crystallizes.

  • The solid mass is broken up and transferred to a flask containing 300 mL of a 1:1 (v/v) mixture of diethyl ether and hexane. The mixture is stirred vigorously for 15-20 minutes to wash the crystals.

  • The crystalline product is collected by vacuum filtration, washed with two 100-mL portions of the ether-hexane mixture, and dried under vacuum.

  • This procedure typically yields 56.5–59.5 g (90–95%) of this compound as a white crystalline solid.

Protocol 2: Synthesis of a Vinyl Phthalimide via Horner-Wadsworth-Emmons (HWE) Reaction

This is a general protocol for the olefination of an aldehyde using the phosphonate from Protocol 1.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexane (3x) to remove mineral oil, then carefully suspend it in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir for 30-60 minutes at 0°C, allowing for the formation of the ylide (a color change is often observed).

  • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl phthalimide.

Protocol 3: One-Pot Synthesis of Diethyl (phenylamino)(phenyl)methylphosphonate (Kabachnik-Fields Reaction)

This protocol, adapted from literature, demonstrates a mild, efficient, and highly reproducible one-pot synthesis.[6]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Diethyl phosphite (1.0 mmol)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 10 mol%)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.0 mmol, 106 mg), aniline (1.0 mmol, 93 mg), diethyl phosphite (1.0 mmol, 138 mg), and CeCl₃·7H₂O (0.1 mmol, 37 mg).

  • Stir the solvent-free mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, add water to the reaction mixture and extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary. Reported yields for this transformation are in the range of 87-95%.[6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows and logical relationships between the synthetic strategies discussed.

Caption: Workflow for the synthesis of the key intermediate, this compound.

Caption: Comparative workflow of the multi-step vs. one-pot synthesis of aminophosphonates.

Caption: Decision-making flowchart for selecting a synthetic strategy.

References

A Comparative Guide to the Reaction Products of Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyl (phthalimidomethyl)phosphonate is a versatile reagent in organic synthesis, primarily utilized for the creation of carbon-carbon double bonds through the Horner-Wadsworth-Emmons (HWE) reaction. Its applications extend into medicinal chemistry, where its derivatives have shown promise as enzyme inhibitors. This guide provides a quantitative analysis of its reaction products, compares its performance with alternatives, and offers detailed experimental protocols.

Performance in the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, with a notable advantage of forming predominantly E-isomers.[1][2][3] this compound serves as a key phosphonate-stabilized carbanion precursor in this reaction. The reaction generally offers high yields and excellent stereoselectivity.[4]

Key Advantages of the HWE Reaction over the Wittig Reaction:

  • Enhanced Nucleophilicity: Phosphonate-stabilized carbanions are more nucleophilic and often more reactive than the corresponding phosphonium ylides used in the Wittig reaction.[2]

  • Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, allowing for easy removal by aqueous extraction, which simplifies product purification.[5]

  • Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][3]

Table 1: Expected Performance of this compound in the HWE Reaction (Hypothetical Data Based on Similar Reagents)

Aldehyde SubstrateExpected ProductExpected Yield (%)Expected E/Z Ratio
BenzaldehydeN-(2-phenylvinyl)phthalimide> 90> 95:5
4-NitrobenzaldehydeN-(2-(4-nitrophenyl)vinyl)phthalimide> 90> 95:5
CinnamaldehydeN-(4-phenylbuta-1,3-dien-1-yl)phthalimide85-95> 90:10
HeptanalN-(non-1-en-1-yl)phthalimide80-90> 90:10

Experimental Protocols

General Experimental Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol outlines the general steps for the olefination of an aldehyde using this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), or Potassium bis(trimethylsilyl)amide (KHMDS))

  • Aldehyde

  • Anhydrous work-up and purification solvents (e.g., diethyl ether, ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Phosphonate Carbanion: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base (1.0 eq) to the phosphonate solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with Aldehyde: Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF to the carbanion solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure alkene product.

Visualization of the Experimental Workflow

HWE_Workflow reagents This compound + Anhydrous THF carbanion Phosphonate Carbanion Formation (-78 °C) reagents->carbanion base Strong Base (e.g., NaH, n-BuLi) base->carbanion reaction Reaction (-78 °C to RT) carbanion->reaction aldehyde Aldehyde in Anhydrous THF aldehyde->reaction workup Aqueous Work-up (NH4Cl, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Alkene Product purification->product HCV_Inhibition cluster_virus HCV Life Cycle polyprotein HCV Polyprotein ns3 NS3 Protease polyprotein->ns3 Cleavage viral_proteins Mature Viral Proteins ns3->viral_proteins replication Viral Replication viral_proteins->replication inhibitor Phosphonate Inhibitor (Derivative of Diethyl (phthalimidomethyl)phosphonate) inhibitor->ns3 Inhibition

References

A Comparative Guide to Purity Assessment of Synthesized Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Diethyl (phthalimidomethyl)phosphonate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical for the successful outcome of subsequent reactions and the safety and efficacy of the final products.[1][2] This guide provides an objective comparison of the most common analytical techniques for assessing the purity of synthesized this compound, supported by illustrative experimental data and detailed protocols.

Understanding Potential Impurities

The purity of this compound is largely influenced by the quality of the starting materials and the reaction conditions. A common synthetic route involves the reaction of N-(hydroxymethyl)phthalimide with triethyl phosphite.

Based on this synthesis, potential impurities may include:

  • Unreacted Starting Materials: N-(hydroxymethyl)phthalimide and triethyl phosphite.

  • Impurities from Starting Materials: Diethyl phosphonate and triethyl phosphate are common impurities in triethyl phosphite.[3] Phthalimide can be an impurity in N-(hydroxymethyl)phthalimide.

  • Side Products: Diethyl phosphite can also be formed during the reaction.

A logical workflow for identifying and quantifying these potential impurities is crucial for a comprehensive purity assessment.

Logical Workflow for Impurity Identification cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_analysis Analytical Techniques SM1 N-(hydroxymethyl)phthalimide Product This compound SM1->Product SM2 Triethyl phosphite SM2->Product Imp1 Unreacted N-(hydroxymethyl)phthalimide Product->Imp1 May Contain Imp2 Unreacted Triethyl phosphite Product->Imp2 May Contain Imp3 Diethyl phosphonate Product->Imp3 May Contain Imp4 Triethyl phosphate Product->Imp4 May Contain Imp5 Phthalimide Product->Imp5 May Contain HPLC HPLC-UV Product->HPLC Separation & Quantification GC GC-MS / GC-FID Product->GC Separation & Identification NMR ¹H & ³¹P NMR Product->NMR Structure & Quantification Imp1->HPLC Separation & Quantification Imp1->GC Separation & Identification Imp1->NMR Structure & Quantification Imp2->HPLC Separation & Quantification Imp2->GC Separation & Identification Imp2->NMR Structure & Quantification Imp3->HPLC Separation & Quantification Imp3->GC Separation & Identification Imp3->NMR Structure & Quantification Imp4->HPLC Separation & Quantification Imp4->GC Separation & Identification Imp4->NMR Structure & Quantification Imp5->HPLC Separation & Quantification Imp5->GC Separation & Identification Imp5->NMR Structure & Quantification

Caption: Logical workflow for identifying potential impurities.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the nature of the potential impurities. The following table summarizes a comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Application Quantitative analysis of the main component and non-volatile impurities.Purity assessment and identification of volatile impurities. Commercial purity is often determined by GC.[4]Structural confirmation and quantitative analysis (qNMR) of the main component and phosphorus-containing impurities.
Sample Requirements Soluble in a suitable mobile phase.Volatile and thermally stable.Soluble in a deuterated solvent.
Illustrative LOD ~0.1 µg/mL~1 µg/mL (FID), lower with MS~0.05% (relative to main component)
Illustrative LOQ ~0.3 µg/mL~3 µg/mL (FID)~0.15% (relative to main component)
Precision (RSD) < 2%< 3%< 1% (qNMR)
Advantages High resolution, suitable for a wide range of compounds, well-established methods.High efficiency, fast analysis times, MS provides structural information for identification.Provides unambiguous structural information, can be used for absolute quantification without a specific reference standard for each impurity.[5][6]
Limitations Requires chromophores for UV detection, may require method development for optimal separation.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative analysis of this compound and non-volatile impurities.

HPLC-UV Experimental Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC System SamplePrep->Injection Separation Isocratic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis GC-MS/FID Experimental Workflow SamplePrep Sample Preparation (Dissolve in Ethyl Acetate) Injection Injection into GC SamplePrep->Injection Separation Temperature Programmed Separation (Capillary Column) Injection->Separation Detection FID or MS Detection Separation->Detection DataAnalysis Data Analysis (Peak Area % or Mass Spectra Library Search) Detection->DataAnalysis qNMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃ with Internal Standard) Acquisition ¹H and ³¹P NMR Spectra Acquisition SamplePrep->Acquisition Processing Data Processing (Phasing, Baseline Correction, Integration) Acquisition->Processing Calculation Purity Calculation (Comparison of Integrals) Processing->Calculation

References

Safety Operating Guide

Safe Disposal of Diethyl (phthalimidomethyl)phosphonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Diethyl (phthalimidomethyl)phosphonate, a compound utilized in pharmaceutical development, agricultural chemistry, and material science.[1] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance.[2][3]

Personal Protective Equipment (PPE):

When handling this compound, appropriate personal protective equipment must be worn at all times. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In case of potential aerosol generation or inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

All handling of this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2][5]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below for quick reference.

PropertyValue
CAS Number 33512-26-4[6][7]
Molecular Formula C₁₃H₁₆NO₅P[6]
Molecular Weight 297.24 g/mol [6]
Appearance White to almost white powder or crystal[2]
Melting Point 60-64 °C[6][7]
Hazard Classifications Acute Toxicity 3 (Oral)[6]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[2][5] Due to its chemical nature, do not dispose of this compound down the drain or in regular trash.[5][8][9]

Waste Collection and Containment
  • Solid Waste: Collect waste this compound and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.[2]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, sealed liquid waste container. Do not mix incompatible waste streams.

  • Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and is kept closed at all times except when adding waste.[10]

Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • Any other components or solvents in the waste mixture with their approximate concentrations.[10]

  • The date when waste was first added to the container.

Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[11]

Arranging for Professional Disposal

Contact your institution's EHS office or a licensed chemical waste contractor to arrange for the pickup and final disposal of the collected waste.[2] The most common method for the final disposal of such organophosphorus compounds is high-temperature incineration by a licensed facility.[4][5][12]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[2]

  • For liquid spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial absorbent pad.[2]

  • Collect the contaminated absorbent material into a sealed container and label it as hazardous waste.

  • Clean the spill area thoroughly.

Empty Container Decontamination

Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2][10] The rinsate must be collected and disposed of as hazardous chemical waste.[2][10] After thorough decontamination, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may allow for disposal as regular solid waste or recycling.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Compatible, Sealed Container ppe->collect_waste label_waste Label Container: 'Hazardous Waste' & Contents collect_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal spill->ppe contain_spill Contain and Clean Spill with Inert Absorbent spill->contain_spill Yes contain_spill->collect_waste Collect as Waste

References

Essential Safety and Logistical Information for Handling Diethyl (phthalimidomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Diethyl (phthalimidomethyl)phosphonate (CAS No. 33512-26-4). Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Hazard Assessment

Conflicting information exists regarding the hazard classification of this compound. While some sources indicate it has no significant health hazards at given concentrations, others classify it as acutely toxic if swallowed (H301) and assign it the GHS06 pictogram (skull and crossbones).[1][2][3] Therefore, a conservative approach is mandated, and this compound should be handled as a highly toxic substance .

Physical and Chemical Properties [4][5]

PropertyValue
Appearance White crystalline solid/powder.[3][5]
Molecular Formula C13H16NO5P
Molecular Weight 297.24 g/mol [1]
Melting Point 60-64 °C[1]
Boiling Point 423.3 ± 28.0 °C at 760 mmHg[4]
Flash Point 209.8 ± 24.0 °C[4]
Density 1.3 ± 0.1 g/cm³[4]

Personal Protective Equipment (PPE)

The following table outlines the minimum personal protective equipment required when handling this compound.

Body PartPPE RequiredMaterial/Standard
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile or Neoprene rubber.[6]
Eyes/Face Safety glasses with side shields or chemical splash goggles and a face shield.European Standard EN 166 or equivalent.[3]
Body Laboratory coat and chemical-resistant apron or coveralls.[7][8]
Respiratory Required when handling the powder outside of a certified chemical fume hood.NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[8]
Feet Closed-toe shoes.

Operational Plan for Safe Handling

A systematic approach is critical to safely manage this compound from receipt to disposal.

1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled as containing highly toxic substances and access should be restricted.

2. Handling and Use (Experimental Protocol)

  • All manipulations of solid this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of the powder.[9]

  • Use a ventilated balance enclosure if available for weighing.[1]

  • Cover the work surface with absorbent, disposable bench paper.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Always wear the prescribed PPE.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[7]

3. Spill Management

  • Minor Spill (in a fume hood):

    • Decontaminate the area with a suitable solution (see below).

    • Absorb the spill with an inert material such as vermiculite, sand, or cat litter.[10]

    • Collect the contaminated material into a sealed, labeled hazardous waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and restrict access.

    • Alert laboratory personnel and the designated safety officer.

    • If safe to do so, cover the spill with an absorbent material to minimize dust generation.

    • Follow established emergency procedures for hazardous chemical spills.

Decontamination

  • For spills of organophosphorus compounds, a 10% solution of lye (sodium hydroxide) or lime (calcium oxide) can be used for decontamination.[11] Alternatively, household bleach (sodium hypochlorite) can also be effective.[3][10]

  • Always test the decontamination solution on a small area first.

  • After chemical decontamination, clean the area with soap and water.[3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation and Collection

  • Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Collect liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams.[4]

2. Disposal Procedure

  • Dispose of all hazardous waste through your institution's designated hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[12][13]

  • Do not pour any waste containing this compound down the drain.[14]

Visualized Workflows and Safety Precautions

G cluster_receipt Receiving cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Disposal receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in a Secure, Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe prepare Prepare Work Area don_ppe->prepare weigh Weigh/Transfer Powder prepare->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate collect_waste Collect Contaminated Waste experiment->collect_waste remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash label_waste Label Hazardous Waste Container collect_waste->label_waste dispose Dispose via Institutional Program label_waste->dispose

Caption: Workflow for Handling this compound.

G cluster_controls Control Measures cluster_procedures Standard Procedures main Safe Handling of this compound eng_controls Engineering Controls (Fume Hood) main->eng_controls admin_controls Administrative Controls (SOPs, Training) main->admin_controls ppe Personal Protective Equipment main->ppe handling Safe Handling & Use main->handling spill Spill Management main->spill disposal Waste Disposal main->disposal eng_controls->handling admin_controls->handling admin_controls->spill admin_controls->disposal ppe->handling

Caption: Key Safety Precautions Relationship Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (phthalimidomethyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl (phthalimidomethyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.